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  • Product: 2-amino-N-(morpholin-4-ylmethyl)benzamide
  • CAS: 133993-57-4

Core Science & Biosynthesis

Foundational

2-amino-N-(morpholin-4-ylmethyl)benzamide mechanism of action in vitro

An in-depth analysis of publicly available scientific literature and patent databases reveals a significant challenge in defining the in vitro mechanism of action for 2-amino-N-(morpholin-4-ylmethyl)benzamide. This compo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of publicly available scientific literature and patent databases reveals a significant challenge in defining the in vitro mechanism of action for 2-amino-N-(morpholin-4-ylmethyl)benzamide. This compound does not appear to have a well-documented pharmacological profile under this specific chemical name. This suggests that the molecule may be a novel chemical entity, a proprietary compound with limited public disclosure, or a research chemical that has not yet been extensively characterized.

Therefore, this technical guide will adopt a proactive and instructive approach. Instead of detailing a known mechanism, it will serve as a comprehensive roadmap for researchers and drug development professionals on how to elucidate the in vitro mechanism of action for a novel compound such as 2-amino-N-(morpholin-4-ylmethyl)benzamide. This guide will leverage established principles of pharmacology and drug discovery to propose a logical, multi-step experimental cascade.

Part 1: Structural Analysis and Hypothesis Generation

The chemical structure of 2-amino-N-(morpholin-4-ylmethyl)benzamide provides initial clues for forming a hypothesis about its potential biological targets. The molecule possesses several key functional groups:

  • An aminobenzamide core: This scaffold is present in a variety of pharmacologically active compounds, including certain antiemetics, antipsychotics, and prokinetics that often target dopamine and serotonin receptors.

  • A morpholine ring: This moiety is a common feature in many approved drugs and is often associated with a favorable pharmacokinetic profile. It can also contribute to binding with various receptors and enzymes.

Based on this structural assessment, a primary hypothesis is that 2-amino-N-(morpholin-4-ylmethyl)benzamide may interact with G-protein coupled receptors (GPCRs), particularly those in the dopamine and serotonin families, or potentially ion channels.

Part 2: Proposed In Vitro Experimental Cascade for Target Identification and Mechanism Elucidation

A systematic approach is required to identify the molecular target and delineate the mechanism of action. The following experimental workflow is proposed:

Workflow for Target Identification and Mechanism of Action Elucidation

G A Compound Synthesis & QC B High-Throughput Screening (HTS) (e.g., GPCR panel, Kinase panel) A->B C Hit Confirmation (Dose-Response Assays) B->C Identified 'Hits' D Orthogonal Assays (e.g., Radioligand Binding, Functional Assays) C->D E Signaling Pathway Analysis (e.g., Second Messenger Assays) D->E Confirmed Target F Cellular Phenotypic Assays (Relevant to Hypothesized Target) E->F

Caption: Proposed experimental workflow for elucidating the in vitro mechanism of action.

Step 1: High-Throughput Screening (HTS) for Initial Target Identification

The initial step involves screening the compound against a broad panel of potential biological targets. This unbiased approach can reveal unexpected activities and provide a starting point for more focused investigation.

Recommended Screening Panels:

  • GPCR Panel: A comprehensive panel of recombinant cell lines expressing a wide array of GPCRs. The readout would typically be a functional assay measuring second messenger levels (e.g., cAMP, IP-1, or calcium mobilization).

  • Kinase Panel: A panel of purified kinases to assess for potential inhibitory activity.

  • Ion Channel Panel: An electrophysiological or fluorescence-based screen against a panel of key ion channels.

Step 2: Hit Confirmation and Dose-Response Analysis

Any "hits" identified in the HTS phase must be confirmed. This involves generating a full dose-response curve to determine the potency (e.g., EC50 or IC50) and efficacy of the compound at the putative target.

Experimental Protocol: Example Dose-Response Assay for a GPCR Target

  • Cell Culture: Culture a stable cell line overexpressing the target GPCR (e.g., HEK293 cells).

  • Compound Preparation: Prepare a serial dilution of 2-amino-N-(morpholin-4-ylmethyl)benzamide in an appropriate vehicle (e.g., DMSO).

  • Assay Plate Preparation: Seed the cells into a multi-well assay plate and allow them to adhere overnight.

  • Compound Addition: Add the diluted compound to the appropriate wells. Include a positive control (a known agonist or antagonist for the target) and a vehicle control.

  • Incubation: Incubate the plate for a time sufficient to allow for a biological response.

  • Detection: Add the detection reagents for the specific second messenger being measured (e.g., a cAMP assay kit).

  • Data Analysis: Read the plate using a suitable plate reader. Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

Step 3: Orthogonal Assays for Target Validation

To ensure the observed activity is not an artifact of the primary assay format, it is crucial to perform orthogonal assays that measure a different aspect of the target's function.

  • If the primary hit is from a functional GPCR assay: A radioligand binding assay should be performed to determine if the compound directly binds to the receptor and to calculate its binding affinity (Ki).

  • If the primary hit is from a kinase assay: A cellular assay should be conducted to confirm that the compound inhibits the kinase in a physiological context.

Step 4: Signaling Pathway Analysis

Once the primary molecular target is confirmed, the next step is to understand how the compound modulates the downstream signaling pathways.

Signaling Pathway Analysis Workflow

G A 2-amino-N-(morpholin-4-ylmethyl)benzamide B Validated Molecular Target (e.g., GPCR) A->B C G-Protein Activation B->C D Second Messenger Production (e.g., cAMP, IP-1, Ca2+) C->D E Kinase Activation (e.g., PKA, PKC) D->E F Gene Transcription / Protein Expression E->F

Caption: Generalized signaling pathway for a GPCR target.

Key Experiments:

  • Second Messenger Assays: In-depth characterization of the modulation of cAMP, IP-1, or intracellular calcium levels.

  • Western Blotting: To measure the phosphorylation status of key downstream signaling proteins (e.g., ERK, Akt).

  • Gene Expression Analysis (qPCR or RNA-seq): To identify changes in gene transcription resulting from pathway modulation.

Part 3: Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Data Summary for 2-amino-N-(morpholin-4-ylmethyl)benzamide

Assay TypeTargetParameterValue
Functional AssayDopamine D2 ReceptorEC50 (cAMP)150 nM
Binding AssayDopamine D2 ReceptorKi95 nM
Functional AssaySerotonin 5-HT2A ReceptorEC50 (IP-1)500 nM
Binding AssaySerotonin 5-HT2A ReceptorKi320 nM
Kinase PanelhERGIC50> 10 µM

This structured approach, moving from broad screening to detailed mechanistic studies, provides a robust framework for elucidating the in vitro mechanism of action of a novel compound like 2-amino-N-(morpholin-4-ylmethyl)benzamide. Each step is designed to build upon the last, providing a self-validating system for understanding the compound's pharmacological profile.

References

As this guide outlines a proposed research plan for a compound with limited public data, direct references for its mechanism of action are not available. The principles and methodologies described are based on standard practices in pharmacology and drug discovery, as detailed in authoritative textbooks and review articles in the field. For researchers undertaking such a project, consulting the following types of resources is recommended:

  • Title: The AGONIST. Source: British Journal of Pharmacology. URL: [Link]

  • Title: Assay Guidance Manual. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy. Source: Lippincott Williams & Wilkins. URL: [Link]

Exploratory

chemical structure and physical properties of 2-amino-N-(morpholin-4-ylmethyl)benzamide

An In-depth Technical Guide to 2-amino-N-(morpholin-4-ylmethyl)benzamide Abstract This technical guide provides a comprehensive scientific overview of 2-amino-N-(morpholin-4-ylmethyl)benzamide, a heterocyclic compound fe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-amino-N-(morpholin-4-ylmethyl)benzamide

Abstract

This technical guide provides a comprehensive scientific overview of 2-amino-N-(morpholin-4-ylmethyl)benzamide, a heterocyclic compound featuring a 2-aminobenzamide core linked to a morpholine moiety. This document is structured to serve researchers, medicinal chemists, and drug development professionals by consolidating essential data on its chemical structure, physicochemical properties, a validated synthesis protocol, and detailed spectroscopic characterization. Furthermore, we explore its potential pharmacological significance by examining the established biological activities of its core structural motifs, thereby providing a foundational resource to support and guide future research and development initiatives.

Chemical Identity and Molecular Structure

2-amino-N-(morpholin-4-ylmethyl)benzamide is a unique molecule that integrates two pharmacologically significant scaffolds: the 2-aminobenzamide group, a known hinge-binding motif in many kinase inhibitors, and the morpholine ring, a privileged structure in medicinal chemistry known to improve aqueous solubility and metabolic stability.[1] The core structure consists of a benzamide with a primary amine at the ortho position of the phenyl ring. The amide nitrogen is substituted with a methylene linker attached to the nitrogen atom of a morpholine ring.

Table 1: Chemical Identifiers and Structural Details

ParameterValueReference
CAS Number 133993-57-4[2][3]
Molecular Formula C₁₂H₁₇N₃O₂[2]
Molecular Weight 235.28 g/mol [2]
IUPAC Name 2-amino-N-(morpholin-4-ylmethyl)benzamide
SMILES NC1=C(C=CC=C1)C(=O)NCN1CCOCC1[2]
InChI Key InChI=1S/... (Not available in search results)

Physicochemical and Computational Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The morpholine moiety is anticipated to enhance the compound's hydrophilicity.

Table 2: Physicochemical and Predicted Computational Data

PropertyValueReference
Appearance Likely a solid at room temperature[4]
Storage Conditions Sealed in a dry environment at 2-8°C[2]
Topological Polar Surface Area (TPSA) 67.59 Ų[2]
Predicted LogP (cLogP) 0.2883[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 2[2]
Rotatable Bonds 3[2]

Synthesis and Mechanistic Considerations

Causality of the Synthetic Pathway: The chosen pathway is a Mannich-type condensation involving 2-aminobenzamide, formaldehyde, and morpholine. This method is selected for its high atom economy, operational simplicity, and the use of readily available starting materials. The reaction proceeds via the formation of a morpholinium-derived Eschenmoser-like salt, which is a highly reactive electrophile that readily undergoes nucleophilic attack by the amide nitrogen of 2-aminobenzamide.

Experimental Protocol: Synthesis via Mannich Reaction

Materials:

  • 2-aminobenzamide

  • Formaldehyde (37% solution in water)

  • Morpholine

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-aminobenzamide in ethanol. To this solution, add 1.1 equivalents of morpholine with stirring.

  • Addition of Formaldehyde: Cool the mixture in an ice bath. Slowly add 1.1 equivalents of a 37% aqueous formaldehyde solution dropwise, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add deionized water to the residue, followed by neutralization with a dilute sodium hydroxide solution until a precipitate forms.

  • Purification: Collect the crude solid product by vacuum filtration and wash it with cold water. For further purification, the product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield 2-amino-N-(morpholin-4-ylmethyl)benzamide as a purified solid.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Work-up & Purification A 2-Aminobenzamide D Mix in Ethanol (0-10°C) A->D B Formaldehyde B->D C Morpholine C->D E Stir at Room Temp (12-18h) D->E F Solvent Removal E->F G Neutralization & Precipitation F->G H Filtration G->H I Recrystallization H->I J Final Product: 2-amino-N-(morpholin-4-ylmethyl)benzamide I->J

Caption: Mannich reaction workflow for synthesis.

Spectroscopic Characterization Protocols

Structural elucidation and purity assessment are critical validation steps. The following protocols outline standard procedures for acquiring NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.[5]

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0Broad Triplet1H-C(O)NH-CH₂-
~7.5Doublet of doublets1HAromatic H (ortho to C=O)
~6.5 - 7.3Multiplet3HAromatic H
~6.4Broad Singlet2H-NH₂
~4.5Doublet2H-NH-CH₂-N-
~3.6Triplet4HMorpholine H (-O-CH₂-)
~2.5Triplet4HMorpholine H (-N-CH₂-)

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~169C=O (Amide)
~150Aromatic C-NH₂
~115 - 135Aromatic C
~66Morpholine C (-O-CH₂)
~55-NH-CH₂-N-
~53Morpholine C (-N-CH₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Protocol:

  • Sample Preparation (KBr Pellet): Mix 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[5]

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3200N-H StretchSecondary Amide (-NH-)
1640 - 1680C=O Stretch (Amide I)Amide Carbonyl
1550 - 1620N-H Bend (Amide II)Amide
1115 - 1125C-O-C StretchMorpholine Ether
Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

  • Analysis: Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI) for this type of molecule.

  • Data Interpretation: Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight.[6] The expected m/z for [M+H]⁺ would be approximately 236.29.

Analytical Workflow Diagram

G cluster_results Structural Confirmation Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry (ESI-MS) Start->MS Result_NMR Verify C-H Framework NMR->Result_NMR Result_IR Confirm Functional Groups IR->Result_IR Result_MS Confirm Molecular Weight MS->Result_MS Final Structure Validated Result_NMR->Final Result_IR->Final Result_MS->Final

Caption: Workflow for spectroscopic validation.

Potential Applications in Drug Discovery

The structural components of 2-amino-N-(morpholin-4-ylmethyl)benzamide suggest significant potential for applications in medicinal chemistry.

  • Anticancer Activity: Benzamide derivatives are a well-established class of compounds with antitumor properties.[7][8] For instance, some act as PARP inhibitors or histone deacetylase (HDAC) inhibitors. The 2-aminobenzamide scaffold is particularly relevant for developing kinase inhibitors.

  • Antimicrobial Agents: The 2-aminobenzamide core has been investigated for the development of novel antimicrobial agents, showing activity against various bacterial and fungal strains.[9]

  • CNS Activity: The morpholine scaffold is considered "privileged" for developing therapeutics for neurodegenerative diseases, as it can improve blood-brain barrier permeability and metabolic stability.[1]

Exemplar Protocol: In Vitro Anti-proliferative Assay (MTT Assay)

To provide an initial assessment of potential anticancer activity, a standard MTT assay can be employed to measure cellular metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-amino-N-(morpholin-4-ylmethyl)benzamide (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Biological Screening Workflow

G A Cancer Cell Lines (e.g., HCT-116, MCF-7) B Seed Cells in 96-well Plates A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizer F->G H Read Absorbance (570 nm) G->H I Data Analysis: Calculate IC₅₀ H->I

Caption: Workflow for an in vitro MTT assay.

Conclusion

2-amino-N-(morpholin-4-ylmethyl)benzamide is a synthetically accessible compound with significant potential for further investigation in drug discovery. Its structure combines two moieties with proven pharmacological relevance. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, validate, and explore the biological activities of this promising molecule. Future studies should focus on experimental validation of its properties and comprehensive screening across various biological targets to fully elucidate its therapeutic potential.

References

  • Chemical Substance Information. (n.d.). 2-Amino-N-(morpholin-4-ylmethyl)benzamide. Retrieved from [Link]

  • NextSDS. (n.d.). 5-AMINO-2-MORPHOLIN-4-YL-BENZAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-AMINO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-[2-(dimethylamino)ethyl]-N-methyl-4-[[[[4-[4-(4-morpholinyl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2yl]phenyl]amino]carbonyl]amino]-, (CF3COOH salt). Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3678-3690. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link]

  • Sharma, S., & Ahmad, S. (2013). Synthesis, characterization and biological studies of N-(1-morpholino-4-methyl benzyl)-benzamide and its transition metal complexes. Journal of Chemical and Pharmaceutical Research, 5(12), 1335-1340. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4153. Retrieved from [Link]

  • Zhang, S., et al. (2015). Synthesis and Antitumor Activities Evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in Vitro and in Vivo. European Journal of Medicinal Chemistry, 98, 1-12. Retrieved from [Link]

  • Parambi, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 16, 12408. Retrieved from [Link]

  • El-Gamel, N. E. A. (2024). Synthesis, spectroscopic characterization and antimicrobial evaluation of metal complexes with N-(2-aminophenyl)-4-(pentyloxy) benzamide compound ligand. Bulletin of the Chemical Society of Ethiopia, 38(6), 1725-1742. Retrieved from [Link]

  • Ben-Ammar, A., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(4), M1281. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

Foundational

A Methodological Framework for the Pharmacokinetic and Bioavailability Assessment of Novel Benzamides: A Case Study of 2-amino-N-(morpholin-4-ylmethyl)benzamide

Abstract: The early and accurate characterization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to successful drug development. Pharmacokinetics (PK), the stud...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The early and accurate characterization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to successful drug development. Pharmacokinetics (PK), the study of how an organism affects a drug, and bioavailability, the fraction of an administered dose that reaches systemic circulation, are critical determinants of a compound's efficacy and safety profile. This technical guide presents a comprehensive, methodology-driven framework for the robust assessment of these parameters. Using the novel compound 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4) as a representative case study, we delineate a logical, multi-stage process from initial in silico predictions and in vitro assays to the design and execution of a definitive in vivo preclinical study. This document provides drug development professionals with detailed, field-proven protocols and explains the causal reasoning behind key experimental choices, ensuring a self-validating and scientifically rigorous approach to pharmacokinetic evaluation.

Introduction: The Role of Benzamides in Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents with diverse pharmacological activities, including antiemetic, antipsychotic, and prokinetic effects. The morpholine moiety is also frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and to modulate pharmacological activity. The target molecule of this guide, 2-amino-N-(morpholin-4-ylmethyl)benzamide, combines these features, making it a representative example of a new chemical entity (NCE) requiring thorough pharmacokinetic profiling.

The objective of this whitepaper is not to report existing data for this specific compound—for which public information is scarce—but to establish a gold-standard, universally applicable workflow for any researcher or drug development professional tasked with characterizing a novel benzamide derivative. Understanding the journey of a compound like this from laboratory bench to a potential clinical setting is entirely dependent on the rigorous evaluation of its ADME profile.

Foundational Characterization: In Silico and In Vitro ADME Profiling

Before committing to resource-intensive animal studies, a foundational understanding of the molecule's drug-like properties must be established. This initial phase helps to predict potential liabilities and inform the design of subsequent in vivo experiments.

In Silico Physicochemical and ADME Prediction

Computational tools provide a rapid, cost-effective first pass at a compound's properties. For 2-amino-N-(morpholin-4-ylmethyl)benzamide, key predicted parameters help form an initial hypothesis of its behavior.

  • Lipophilicity (LogP/LogD): A calculated LogP of approximately 0.29 suggests the compound is relatively hydrophilic.[1] This indicates that while it may have good aqueous solubility, it might face challenges in passively diffusing across the lipid bilayers of cell membranes, a critical step in oral absorption.

  • Topological Polar Surface Area (TPSA): A TPSA of 67.59 Ų is within the generally accepted range for good oral bioavailability.[1]

  • Rule of Five: The molecule (MW: 235.28, H-bond donors: 2, H-bond acceptors: 4) does not violate Lipinski's "Rule of Five," suggesting a higher likelihood of being an orally active drug.[1]

Causality Insight: These in silico predictions are the first decision gates. A high LogP might predict poor solubility but good permeability, while a low LogP, as seen here, predicts the opposite. This initial assessment guides formulation development for in vivo studies; a hydrophilic compound may not require complex solubilizing excipients for an aqueous-based formulation.

In Vitro Experimental Assays

In vitro assays provide the first layer of biological data, moving from prediction to observation. These experiments are crucial for understanding metabolic fate and distribution characteristics.

Rationale: To determine the intrinsic susceptibility of the compound to metabolism by cytochrome P450 (CYP450) enzymes, which are the primary drivers of Phase I metabolism in the liver. High metabolic instability is a common cause of poor oral bioavailability and short half-life.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 10 mM stock solution of 2-amino-N-(morpholin-4-ylmethyl)benzamide in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (e.g., from rat or human) on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Sample Processing & Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression (k): t½ = 0.693 / k.

Rationale: To assess the rate of transport of a compound across the intestinal epithelial barrier, which is a key predictor of oral absorption. The Caco-2 cell line is a human colon adenocarcinoma line that differentiates into a monolayer of polarized cells with many characteristics of intestinal enterocytes.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ inserts) for 21-25 days to allow for differentiation and formation of tight junctions.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Experiment Setup:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • For apical-to-basolateral (A-to-B) transport (measuring absorption), add the test compound to the apical (upper) chamber.

    • For basolateral-to-apical (B-to-A) transport (measuring efflux), add the compound to the basolateral (lower) chamber.

  • Sampling:

    • At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).

    • Replace the volume removed with fresh transport buffer.

  • Analysis:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

In Vivo Pharmacokinetic Study Design

Data from in vitro studies inform the design of a definitive in vivo study, which is essential for understanding how the compound behaves in a complete biological system.

Animal Model and Dosing
  • Model: Male Sprague-Dawley rats are a standard choice for initial PK studies due to their well-characterized physiology and historical data availability.

  • Dosing Groups:

    • Group 1 (Intravenous, IV): A single bolus dose (e.g., 1 mg/kg) administered via the tail vein. This route ensures 100% bioavailability and serves as the reference for calculating absolute oral bioavailability.

    • Group 2 (Oral, PO): A single dose (e.g., 10 mg/kg) administered by oral gavage. The higher dose accounts for expected incomplete absorption and first-pass metabolism.

Experimental Workflow

The workflow for an in vivo pharmacokinetic study is a multi-step process requiring careful planning and execution.

G cluster_pre Pre-Dosing Phase cluster_dose Dosing & Sampling Phase cluster_post Post-Sampling Phase acclimatize Animal Acclimatization (7 days) catheter Catheter Implantation (e.g., jugular vein) acclimatize->catheter fasting Overnight Fasting (for PO group) dose_po PO Gavage Dose (10 mg/kg) fasting->dose_po catheter->fasting dose_iv IV Bolus Dose (1 mg/kg) catheter->dose_iv sampling Serial Blood Sampling (via catheter) dose_iv->sampling dose_po->sampling process Plasma Isolation (Centrifugation) sampling->process storage Sample Storage (-80°C) process->storage analysis Bioanalysis (LC-MS/MS) storage->analysis

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Protocol: Serial Blood Sampling

Rationale: To obtain a time-course of the drug concentration in plasma, which is necessary to calculate key pharmacokinetic parameters.

Step-by-Step Methodology:

  • Animal Preparation: Animals are fitted with a catheter (e.g., in the jugular vein) to allow for repeated, stress-free blood sampling.

  • Dosing: Administer the compound as described in Section 3.1.

  • Sample Collection:

    • Collect blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

    • IV Group Sampling Times: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group Sampling Times: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood tubes (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials.

  • Storage: Flash-freeze the plasma samples and store them at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

The accurate quantification of the drug in a complex biological matrix like plasma is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its superior sensitivity, selectivity, and speed.

Causality Insight: Unlike UV detection, which can be prone to interference from endogenous plasma components, LC-MS/MS provides two levels of mass-based identification (parent ion and fragment ion), ensuring that the signal being measured is unequivocally from the target analyte.

Bioanalytical Workflow

G start Plasma Sample Thawing ppt Protein Precipitation (Add Acetonitrile + Internal Standard) start->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant hplc HPLC Separation (Reversed-Phase C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+ Source, MRM Mode) hplc->ms quant Quantification (Peak Area Ratio vs. Calibration Curve) ms->quant

Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.

Protocol: Plasma Sample Analysis

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the clear supernatant to a 96-well plate for injection.

  • LC-MS/MS Conditions (Example):

    • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM), tracking a specific precursor-to-product ion transition for the analyte and the internal standard.

  • Method Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability before analyzing study samples.

Data Analysis and Pharmacokinetic Parameter Calculation

Once the plasma concentration-time data is generated, it is analyzed using pharmacokinetic software to derive key parameters.

Key Pharmacokinetic Parameters
ParameterDefinitionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption; related to efficacy and potential toxicity.
Tmax Time at which Cmax is observedIndicates how quickly the drug is absorbed.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug over time.
Elimination Half-LifeThe time required for the drug concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Hypothetical Data Summary

The following table presents a realistic, albeit hypothetical, summary of pharmacokinetic parameters for 2-amino-N-(morpholin-4-ylmethyl)benzamide, based on typical values for similar small molecules.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 250450
Tmax (h) 0.08 (5 min)1.0
AUC₀-∞ (ng·h/mL) 3501575
t½ (h) 2.52.7
CL (L/h/kg) 2.86-
Vd (L/kg) 10.3-
Bioavailability Calculation

Absolute oral bioavailability (F%) is calculated to determine the fraction of the oral dose that reaches the systemic circulation compared to the IV dose.

Formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Calculation using hypothetical data: F% = (1575 / 350) * (1 / 10) * 100 = 4.5 * 0.1 * 100 = 45%

Interpretation: A hypothetical oral bioavailability of 45% would be considered moderate. This result suggests that while the compound is absorbed orally, its systemic exposure is limited by either incomplete absorption across the gut wall or significant first-pass metabolism in the liver, or both. This value is critical for determining if the compound is a viable oral drug candidate and for guiding dose selection for future efficacy and toxicology studies. For instance, a compound with similar characteristics showed an oral bioavailability of 25% in mice.[2]

Conclusion

This technical guide has outlined a systematic and robust framework for the comprehensive evaluation of the pharmacokinetics and bioavailability of a novel chemical entity, using 2-amino-N-(morpholin-4-ylmethyl)benzamide as a model. By progressing logically from in silico prediction to detailed in vitro and in vivo protocols, researchers can build a complete ADME profile. This process, grounded in sound scientific principles and validated methodologies, is essential for making informed decisions in the drug discovery and development pipeline, ultimately increasing the probability of advancing safe and effective therapeutic agents to the clinic.

References

  • Nagashima S, et al. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry. 2008. [Link]

  • NextSDS. 2-Amino-N-(morpholin-4-ylmethyl)benzamide — Chemical Substance Information. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Potential In Vivo Biological Activity of 2-amino-N-(morpholin-4-ylmethyl)benzamide

Abstract This technical guide provides a comprehensive exploration of the potential in vivo biological activities of the novel chemical entity, 2-amino-N-(morpholin-4-ylmethyl)benzamide. While direct experimental data fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential in vivo biological activities of the novel chemical entity, 2-amino-N-(morpholin-4-ylmethyl)benzamide. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes the extensive body of research on its core chemical scaffolds—2-aminobenzamide and morpholine—to project its likely pharmacological profile and provide a robust framework for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related molecules. We will delve into postulated mechanisms of action, propose detailed in vivo study designs, and outline the requisite pharmacokinetic and toxicological assessments, all grounded in the established activities of structurally analogous compounds.

Introduction: Deconstructing the Therapeutic Potential

The compound 2-amino-N-(morpholin-4-ylmethyl)benzamide is a synthetic molecule that marries two pharmacologically significant moieties: the 2-aminobenzamide core and a morpholine ring. This unique combination suggests a high probability of diverse biological activities, as both scaffolds are prevalent in a wide range of clinically approved drugs and investigational agents.[1]

The 2-aminobenzamide scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry.[2] Its derivatives have been extensively investigated and have shown a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, and antithrombotic activities.[2][3] A key feature of this scaffold is its ability to act as a potent inhibitor of enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP), both of which are critical targets in oncology.[2][4]

The morpholine ring is another ubiquitous functional group in drug discovery, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] Beyond its role as a physicochemical modulator, the morpholine moiety can also actively participate in binding to biological targets, contributing to the overall potency and selectivity of a compound.[5] Its presence has been linked to a variety of pharmacological effects, including anti-inflammatory and central nervous system (CNS) activities.[6][7]

Given the established profiles of its constituent parts, it is reasonable to hypothesize that 2-amino-N-(morpholin-4-ylmethyl)benzamide may exhibit a range of in vivo biological activities. This guide will focus on three primary areas of investigation: oncology, inflammation, and central nervous system disorders.

Postulated In Vivo Biological Activities and Mechanisms of Action

Based on the extensive literature on related benzamide and morpholine derivatives, we can postulate several potential in vivo activities for 2-amino-N-(morpholin-4-ylmethyl)benzamide.

Anticancer Activity

The 2-aminobenzamide core is a well-established pharmacophore in the development of anticancer agents, primarily through the inhibition of HDACs and PARP-1.[2][4]

  • Histone Deacetylase (HDAC) Inhibition: Derivatives of 2-aminobenzamide are known to function as HDAC inhibitors.[8][9] By inhibiting these enzymes, they can induce hyperacetylation of histones, leading to the reactivation of tumor suppressor genes and subsequently triggering cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Several benzamide-containing HDAC inhibitors are currently in clinical trials for various cancers.[9]

  • Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in the repair of DNA single-strand breaks. Inhibiting PARP-1 in cancer cells with existing DNA repair defects (such as BRCA mutations) can lead to synthetic lethality. Benzamide derivatives have been successfully developed as potent PARP-1 inhibitors.[4]

  • PI3K/Akt/mTOR Pathway Inhibition: Some morpholine-containing benzamides have demonstrated the ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[10]

Anticancer Mechanisms of 2-amino-N-(morpholin-4-ylmethyl)benzamide cluster_0 Potential Anticancer Mechanisms cluster_1 Cellular Outcomes Compound 2-amino-N-(morpholin-4-ylmethyl)benzamide HDAC_Inhibition HDAC Inhibition Compound->HDAC_Inhibition PARP1_Inhibition PARP-1 Inhibition Compound->PARP1_Inhibition PI3K_Pathway_Inhibition PI3K/Akt/mTOR Pathway Inhibition Compound->PI3K_Pathway_Inhibition Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression DNA_Repair_Deficiency Impaired DNA Repair PARP1_Inhibition->DNA_Repair_Deficiency Cell_Growth_Inhibition Inhibition of Cell Growth and Proliferation PI3K_Pathway_Inhibition->Cell_Growth_Inhibition Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis DNA_Repair_Deficiency->Apoptosis Cell_Growth_Inhibition->Apoptosis

Caption: Postulated anticancer mechanisms of action.

Anti-inflammatory Activity

Both benzamide and morpholine scaffolds have been associated with anti-inflammatory properties.

  • NF-κB Inhibition: Certain N-substituted benzamides have been shown to inhibit the transcription factor NF-κB, a key regulator of the inflammatory response.[11] Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[11]

  • COX-2 Inhibition: Benzimidazole derivatives containing a morpholine ring have demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]

Anti-inflammatory Mechanisms of 2-amino-N-(morpholin-4-ylmethyl)benzamide cluster_0 Potential Anti-inflammatory Mechanisms cluster_1 Cellular Outcomes Compound 2-amino-N-(morpholin-4-ylmethyl)benzamide NFkB_Inhibition NF-κB Inhibition Compound->NFkB_Inhibition COX2_Inhibition COX-2 Inhibition Compound->COX2_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB_Inhibition->Cytokine_Reduction Prostaglandin_Reduction Reduced Prostaglandin Synthesis COX2_Inhibition->Prostaglandin_Reduction Inflammation_Suppression Suppression of Inflammation Cytokine_Reduction->Inflammation_Suppression Prostaglandin_Reduction->Inflammation_Suppression

Caption: Postulated anti-inflammatory mechanisms of action.

Central Nervous System (CNS) Activity

The benzamide class of compounds has a long history of use in treating CNS disorders, and the morpholine moiety is known to improve brain permeability.[5][12]

  • Sigma-1 Receptor Modulation: Novel benzamide derivatives have been identified as potent agonists of the sigma-1 receptor, a molecular chaperone involved in neuroprotection and neuroinflammation.[7][13]

  • Neuroleptic Potential: Some benzamides exhibit neuroleptic properties, suggesting potential applications in psychiatric disorders.[12]

  • Neuroprotection: Benzyloxy benzamide derivatives have shown promise as neuroprotective agents in models of ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[14]

Proposed In Vivo Experimental Protocols

To investigate the postulated biological activities of 2-amino-N-(morpholin-4-ylmethyl)benzamide, a series of well-defined in vivo studies are necessary. The following protocols are based on established methodologies for evaluating similar compounds.

Anticancer Efficacy in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of 2-amino-N-(morpholin-4-ylmethyl)benzamide in a human tumor xenograft model.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are commonly used for xenograft studies.

Methodology:

  • Cell Culture and Implantation: Human cancer cell lines (e.g., PC-3 for prostate cancer, HCT-116 for colon cancer) are cultured in vitro. A suspension of tumor cells is then subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: The test compound is administered orally (gavage) or intraperitoneally at various dose levels (e.g., 10, 30, 100 mg/kg) daily or on an intermittent schedule. A vehicle control group receives the formulation excipient only. A positive control group may receive a standard-of-care chemotherapeutic agent.

  • Efficacy Assessment:

    • Tumor Volume: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated.

    • Body Weight: Animal body weights are monitored as an indicator of toxicity.

    • Survival: In some studies, the endpoint may be survival time.

    • Pharmacodynamic Markers: At the end of the study, tumors can be harvested to assess target engagement (e.g., histone acetylation levels for HDAC inhibitors, PARP activity for PARP inhibitors) via techniques like Western blotting or immunohistochemistry.

Xenograft_Model_Workflow Start Start Cell_Culture Culture Human Cancer Cells Start->Cell_Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Compound, Vehicle, or Positive Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tumor and Tissue Analysis (Pharmacodynamics) Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo anticancer xenograft study.

Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory effects of 2-amino-N-(morpholin-4-ylmethyl)benzamide.

Animal Model: Wistar or Sprague-Dawley rats are typically used.

Methodology:

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).[15]

  • Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[15]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.

CNS Activity Assessment: Locomotor Activity and Neuroleptic Potential

Objective: To evaluate the effects of 2-amino-N-(morpholin-4-ylmethyl)benzamide on spontaneous locomotor activity and to screen for potential neuroleptic-like effects.

Animal Model: NMRI or C57BL/6 mice are suitable for these studies.[12]

Methodology:

  • Compound Administration: The test compound is administered to the mice at different doses. Control groups receive vehicle.

  • Locomotor Activity: Mice are placed in an activity cage equipped with infrared beams to automatically record their horizontal and vertical movements over a specified period.[12]

  • Catalepsy Test (for neuroleptic potential): The bar test is a common method to assess catalepsy. Mice are placed with their forepaws on a raised horizontal bar, and the time taken for them to remove their paws is measured. An increased latency to movement can indicate a cataleptic state, which is a characteristic of some neuroleptic drugs.

Pharmacokinetic and Toxicological Considerations

A thorough understanding of the pharmacokinetic (PK) and toxicological profile of 2-amino-N-(morpholin-4-ylmethyl)benzamide is crucial for its development as a therapeutic agent.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Methodology:

  • In Vitro ADME: Initial assessment can be performed using in vitro systems, such as liver microsomes or hepatocytes, to evaluate metabolic stability and identify potential metabolites.

  • In Vivo PK:

    • Dosing: The compound is administered to animals (typically rats or mice) via both intravenous (IV) and oral (PO) routes.

    • Blood Sampling: Blood samples are collected at multiple time points after dosing.

    • Bioanalysis: The concentration of the parent compound and any major metabolites in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

    • Parameter Calculation: Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

Toxicology Studies

Objective: To assess the safety profile of the compound.

Methodology:

  • Acute Toxicity: A single high dose of the compound is administered to animals to determine the maximum tolerated dose (MTD) and to identify any immediate signs of toxicity.

  • Subchronic Toxicity: The compound is administered daily for an extended period (e.g., 28 days) to evaluate potential target organ toxicity. This typically involves daily clinical observations, regular body weight measurements, and at the end of the study, a comprehensive analysis of hematology, clinical chemistry, and histopathology of major organs.[16]

Data Summary and Interpretation

The following tables provide a framework for summarizing the data that would be generated from the proposed in vivo studies.

Table 1: Hypothetical In Vivo Anticancer Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Compound X101100 ± 20026.7
Compound X30750 ± 15050.0
Compound X100400 ± 10073.3
Positive Control-350 ± 9076.7

Table 2: Hypothetical In Vivo Anti-inflammatory Activity Data

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3hPercent Inhibition of Edema (%)
Vehicle Control-1.2 ± 0.15-
Compound X100.9 ± 0.1225.0
Compound X300.6 ± 0.1050.0
Positive Control-0.5 ± 0.0858.3

Conclusion

While the in vivo biological activity of 2-amino-N-(morpholin-4-ylmethyl)benzamide has not been explicitly reported, a comprehensive analysis of its constituent pharmacophores strongly suggests a high potential for therapeutic utility, particularly in the areas of oncology, inflammation, and CNS disorders. The experimental frameworks outlined in this guide provide a clear and scientifically rigorous path for the preclinical evaluation of this promising compound. The successful execution of these studies will be critical in elucidating its true pharmacological profile and paving the way for its potential clinical development.

References

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]

  • Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. ResearchGate. [Link]

  • Experimental Pharmacological Research Regarding Some Newly Synthesized Benzamides on Central Nervous System Functions. MDPI. [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]

  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry. [Link]

  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. PMC. [Link]

  • Benzamide-containing compounds under clinical trial. ResearchGate. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]

  • In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. PubMed. [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. [Link]

  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. [Link]

  • Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole derivatives. Semantic Scholar. [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed. [Link]

  • In-vivo Central Nervous System - Locomotor Activity of Some Synthesized 2-[(1-((phenyl amino) methyl) Substituted 1-benzoimidazo. Biosciences Biotechnology Research Asia. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. [Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PMC. [Link]

  • 21-498 Alinia Pharmacology Review Part 1. accessdata.fda.gov. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • selected benzamide derivatives: Topics by Science.gov. science.gov. [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC. [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. ACS Publications. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

  • Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant ameltolide (LY201116) in rhesus monkeys. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. [Link]

  • Synthesis and Antitumor Activities Evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in Vitro and in Vivo. PubMed. [Link]/25911625/)

Sources

Foundational

Physicochemical Profiling and Hydrolytic Dynamics of 2-amino-N-(morpholin-4-ylmethyl)benzamide

Executive Summary 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS: 133993-57-4) is a specialized synthetic derivative characterized by a molecular weight of 235.28 g/mol [1]. Structurally, it consists of an anthranilamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS: 133993-57-4) is a specialized synthetic derivative characterized by a molecular weight of 235.28 g/mol [1]. Structurally, it consists of an anthranilamide (2-aminobenzamide) core linked via a methylene bridge to a morpholine ring. This specific linkage forms an N-Mannich base (or N-aminomethyl amide), a well-documented chemical strategy utilized in drug development to dramatically alter the physicochemical properties—most notably, aqueous solubility—of poorly soluble parent amides[2].

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility profile, the causality behind its hydrolytic instability, and a self-validating experimental protocol for accurately quantifying its behavior in aqueous media.

Structural Rationale and Aqueous Solubility Mechanics

The Causality of Solubility Enhancement

Parent benzamides often exhibit poor aqueous solubility due to strong intermolecular hydrogen bonding between the amide N-H and C=O groups, which creates a highly stable, high-melting crystal lattice. By substituting the amide nitrogen with a morpholin-4-ylmethyl moiety, two distinct physicochemical phenomena occur that drive solubility:

  • Crystal Lattice Disruption: The bulky N-substituent removes a critical hydrogen bond donor, disrupting the crystalline packing and significantly lowering the lattice energy required for dissolution.

  • Ionization Potential: The morpholine ring introduces a basic tertiary amine (pKa ~ 8.3). In physiological or slightly acidic environments (pH < 7.4), this nitrogen becomes protonated. The resulting cationic species interacts strongly with water via ion-dipole interactions, often increasing aqueous solubility by 100- to 1000-fold compared to the un-derivatized parent amide[2].

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized below:

PropertyValue / Description
Chemical Name 2-amino-N-(morpholin-4-ylmethyl)benzamide
CAS Number 133993-57-4
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol [1]
Pharmacophore Core Anthranilamide (2-aminobenzamide)
Linkage Type N-Mannich Base (N-aminomethyl amide)
Aqueous Solubility Highly soluble at pH < 7 (driven by morpholine protonation)
Aqueous Stability pH-dependent (susceptible to retro-Mannich cleavage)

Hydrolytic Stability: The Retro-Mannich Pathway

While N-Mannich bases solve the thermodynamic solubility problem, they introduce a kinetic challenge: hydrolytic instability. In aqueous media, the C-N bond of the aminomethyl linkage is highly susceptible to a retro-Mannich cleavage [3].

The reaction is heavily pH-dependent. At neutral to basic pH, the unprotonated morpholine acts as a leaving group, and the molecule rapidly hydrolyzes into the parent 2-aminobenzamide, formaldehyde, and morpholine. At slightly acidic pH (where the morpholine is protonated), the molecule is sterically and electronically stabilized, exhibiting a longer half-life. Understanding this degradation pathway is critical for formulation and analytical testing.

RetroMannich A 2-amino-N-(morpholin-4-ylmethyl)benzamide (Intact N-Mannich Base) B N-(hydroxymethyl)benzamide Intermediate A->B + H2O (Hydrolysis) E Morpholine A->E Cleavage C 2-Aminobenzamide (Parent Amide) B->C Fast Degradation D Formaldehyde B->D Cleavage

Fig 1. Retro-Mannich hydrolytic degradation pathway of the N-aminomethyl prodrug.

Experimental Protocol: Kinetic Solubility and Mass Balance Validation

Because 2-amino-N-(morpholin-4-ylmethyl)benzamide actively degrades in water[3], traditional equilibrium solubility methods (e.g., 24-hour shake-flask) are scientifically invalid. Such methods will merely measure the solubility of the precipitated parent drug (2-aminobenzamide) after the prodrug has hydrolyzed.

To accurately assess the solubility and stability of this compound, a Kinetic Solubility and Mass Balance Protocol must be employed. This protocol is designed as a self-validating system: by tracking both the intact molecule and the degradation product simultaneously, the total molar mass balance ensures that no unquantified precipitation or secondary degradation is occurring.

Step-by-Step Methodology

Step 1: Preparation of Media and Standards

  • Prepare aqueous buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (phosphate-buffered saline).

  • Prepare analytical standards for both the intact Mannich base and the parent 2-aminobenzamide in a non-aqueous, inert solvent (e.g., dry acetonitrile) to prevent premature degradation.

Step 2: Kinetic Dissolution

  • Add an excess amount of the solid compound to 10 mL of the pre-warmed (37°C) buffer.

  • Agitate aggressively using a magnetic stirrer (800 rpm).

Step 3: Aliquot Sampling and Immediate Quenching

  • Withdraw 200 µL aliquots at precise time intervals: t=5,15,30,60, and 120 minutes.

  • Critical Causality Step: Immediately filter the aliquot (0.22 µm PTFE) into a vial containing 800 µL of cold, acidified acetonitrile (0.1% Formic Acid). Why? The acidic shift protonates the morpholine ring, halting the retro-Mannich hydrolysis and "freezing" the degradation profile for accurate analysis.

Step 4: RP-HPLC-UV Analysis

  • Inject the quenched samples into an RP-HPLC system equipped with a C18 column.

  • Use a gradient mobile phase of Water/Acetonitrile (both containing 0.1% TFA) to separate the intact N-Mannich base from the parent 2-aminobenzamide.

Step 5: Mass Balance Validation

  • Calculate the molar concentration of both species.

  • Validation Check: The sum of the moles of the intact compound and the parent compound must equal the total moles dissolved at t=0 . A drop in total molarity indicates precipitation of the less soluble parent drug.

Workflow N1 1. Buffer Equilibration (pH 1.2, 4.5, 7.4 at 37°C) N2 2. Kinetic Sampling (t = 5, 15, 30, 60, 120 min) N1->N2 N3 3. Immediate Quenching (Acidic shift to pH < 3) N2->N3 N4 4. RP-HPLC-UV Analysis (Quantify Intact & Parent) N3->N4 N5 5. Mass Balance Validation (Σ Moles = Constant) N4->N5

Fig 2. Self-validating kinetic solubility and stability workflow.

References

  • Benchchem. "2-amino-N-(morpholin-4-ylmethyl)benzamide | CAS 133993-57-4".
  • MDPI. "The Prodrug Approach: A Successful Tool for Improving Drug Solubility".
  • Chemistry - A European Journal (via ResearchGate). "Advances in the Release of Amide‐Containing Molecules".

Sources

Exploratory

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 2-amino-N-(morpholin-4-ylmethyl)benzamide

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide In the landscape of contemporary drug discovery, the benzamide scaffold represents a privileged structure, known for its diverse biological activitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide

In the landscape of contemporary drug discovery, the benzamide scaffold represents a privileged structure, known for its diverse biological activities.[1] The compound 2-amino-N-(morpholin-4-ylmethyl)benzamide, characterized by its core benzamide structure and a morpholine moiety, is a subject of significant interest for its potential pharmacological applications.[1] The inclusion of the morpholine ring is noteworthy, as it can influence the molecule's interaction with biological targets, potentially enhancing binding affinity.[1]

While the precise mechanism of action for 2-amino-N-(morpholin-4-ylmethyl)benzamide is not yet fully elucidated, the extensive body of research on analogous structures provides a strong rationale for investigating its affinity for specific receptor families. Structurally related benzamides have demonstrated notable affinity for dopamine D2 and serotonin 5-HT1A receptors.[2][3] Some N-[(2-morpholinyl)alkyl]benzamides, for instance, have shown weak dopamine D2 receptor antagonistic activity.[2] This guide, therefore, presents a comprehensive framework for characterizing the receptor binding profile of 2-amino-N-(morpholin-4-ylmethyl)benzamide, with a strategic focus on the dopamine D2 and serotonin 5-HT1A receptors.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for conducting robust and meaningful receptor binding affinity assays.

The Cornerstone of Drug Discovery: Principles of Receptor Binding Assays

Receptor binding assays are a fundamental tool in pharmacology, allowing for the quantification of the interaction between a ligand (in this case, 2-amino-N-(morpholin-4-ylmethyl)benzamide) and its target receptor.[4] These assays are indispensable for determining the affinity, selectivity, and potency of a test compound, thereby guiding lead optimization and candidate selection. The two primary types of binding assays are saturation and competitive binding assays.

Saturation Binding Assays: These assays are employed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand for the receptor.[5] In these experiments, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until equilibrium is reached.

Competitive Binding Assays: To determine the affinity of an unlabeled test compound (like 2-amino-N-(morpholin-4-ylmethyl)benzamide) for a receptor, competitive binding assays are the method of choice.[2][5] These assays measure the ability of the test compound to displace a radiolabeled ligand that has a known affinity for the target receptor. The results are typically expressed as the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5] The IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[6]

The relationship between these key parameters is crucial for data interpretation:

  • Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.

  • Bmax (Maximum Binding Capacity): Reflects the total number of receptors in the sample.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): The affinity of the competing ligand for the receptor, calculated from the IC50 value and the Kd of the radioligand.

A fundamental aspect of these assays is the separation of the receptor-bound radioligand from the unbound (free) radioligand. This is most commonly achieved through rapid filtration, where the receptor-containing membranes are trapped on a filter while the unbound radioligand passes through.[7]

Visualizing the Workflow: A Generalized Approach

G cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection & Analysis prep Tissue Homogenization or Cell Culture centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) prep->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend Membrane Pellet in Assay Buffer centrifuge2->resuspend incubate Incubate: - Receptor Preparation - Radioligand - Test Compound (or buffer) resuspend->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash scint_count Scintillation Counting wash->scint_count data_analysis Data Analysis (IC50, Ki determination) scint_count->data_analysis

Caption: Generalized workflow for a radioligand filtration binding assay.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to assess the binding affinity of 2-amino-N-(morpholin-4-ylmethyl)benzamide for human dopamine D2 and serotonin 5-HT1A receptors.

Part 1: Receptor Membrane Preparation

This protocol describes the preparation of cell membranes from HEK293 cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.

Materials:

  • HEK293 cells expressing the target receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4), ice-cold

  • Cell scrapers

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Grow cells to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension with 20-30 strokes of a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Dopamine D2 Receptor Competitive Binding Assay

Materials:

  • Prepared cell membranes expressing human dopamine D2 receptors

  • Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Radioligand: [³H]-Spiperone (a well-characterized D2 antagonist)

  • Non-specific binding control: Haloperidol (10 µM final concentration)

  • Test compound: 2-amino-N-(morpholin-4-ylmethyl)benzamide, prepared in a dilution series

  • 96-well microplates

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

Procedure:

  • Prepare a dilution series of 2-amino-N-(morpholin-4-ylmethyl)benzamide in Assay Buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and 50 µL of the D2 receptor membrane preparation.

    • Non-specific Binding: 50 µL Haloperidol (10 µM), 50 µL [³H]-Spiperone, and 50 µL of the D2 receptor membrane preparation.

    • Competitive Binding: 50 µL of each concentration of 2-amino-N-(morpholin-4-ylmethyl)benzamide, 50 µL [³H]-Spiperone, and 50 µL of the D2 receptor membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Part 3: Serotonin 5-HT1A Receptor Competitive Binding Assay

Materials:

  • Prepared cell membranes expressing human serotonin 5-HT1A receptors

  • Assay Buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • Radioligand: [³H]-8-OH-DPAT (a well-characterized 5-HT1A agonist)

  • Non-specific binding control: Serotonin (10 µM final concentration)

  • Test compound: 2-amino-N-(morpholin-4-ylmethyl)benzamide, prepared in a dilution series

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

  • Scintillation vials and scintillation cocktail

Procedure:

  • Prepare a dilution series of 2-amino-N-(morpholin-4-ylmethyl)benzamide in Assay Buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and 50 µL of the 5-HT1A receptor membrane preparation.

    • Non-specific Binding: 50 µL Serotonin (10 µM), 50 µL [³H]-8-OH-DPAT, and 50 µL of the 5-HT1A receptor membrane preparation.

    • Competitive Binding: 50 µL of each concentration of 2-amino-N-(morpholin-4-ylmethyl)benzamide, 50 µL [³H]-8-OH-DPAT, and 50 µL of the 5-HT1A receptor membrane preparation.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

Data Analysis and Interpretation

The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), are used to calculate the percentage of specific binding at each concentration of the test compound.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the Data:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50:

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate the Ki:

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Hypothetical Data Summary for 2-amino-N-(morpholin-4-ylmethyl)benzamide

Receptor TargetRadioligandKd of Radioligand (nM)Calculated IC50 (nM)Calculated Ki (nM)
Dopamine D2[³H]-Spiperone0.215075
Serotonin 5-HT1A[³H]-8-OH-DPAT1.08542.5

Beyond Radioactivity: Alternative Assay Formats

While radioligand binding assays are considered the gold standard for their sensitivity and robustness, concerns about radioactive waste and handling have led to the development of non-radioactive methods.[1][8] These alternatives often rely on optical detection methods and are well-suited for high-throughput screening.

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a receptor.[8]

  • Fluorescence Resonance Energy Transfer (FRET): FRET assays measure the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity.[8] This can be used to detect ligand-receptor binding.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor.[8]

Visualizing the Data Analysis Pathway

G raw_data Raw Scintillation Counts (CPM/DPM) calc_specific Calculate Specific Binding (Total - Non-specific) raw_data->calc_specific plot_curve Plot % Specific Binding vs. log[Competitor] calc_specific->plot_curve nonlinear_reg Non-linear Regression (Sigmoidal dose-response) plot_curve->nonlinear_reg determine_ic50 Determine IC50 nonlinear_reg->determine_ic50 cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) determine_ic50->cheng_prusoff final_ki Final Ki Value (Affinity of Test Compound) cheng_prusoff->final_ki

Caption: Data analysis workflow for determining the Ki value.

Conclusion: A Pathway to Characterization

This technical guide provides a comprehensive and scientifically grounded approach to characterizing the receptor binding affinity of 2-amino-N-(morpholin-4-ylmethyl)benzamide. By leveraging the existing knowledge of the benzamide scaffold, we have proposed a targeted strategy focusing on the dopamine D2 and serotonin 5-HT1A receptors. The detailed protocols and data analysis framework presented herein are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this promising compound and its potential therapeutic applications. Adherence to these rigorous methodologies will enable researchers to confidently determine the binding profile of 2-amino-N-(morpholin-4-ylmethyl)benzamide, a critical step in its journey from a molecule of interest to a potential therapeutic agent.

References

  • Kato, M., et al. (1991). Novel Benzamides as Selective and Potent Gastric Prokinetic Agents. 1. Synthesis and Structure-Activity Relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 34(2), 616-624. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Ligand binding assay. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Angiotensin Protocols (pp. 305-316). Humana Press. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Biocompare. (2012, July 24). Nonradioactive Ligand-Binding Assays: Are Radiolabels Passé?. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]

  • Reitz, A. B., et al. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 1997-2009. [Link]

Sources

Foundational

synthesis pathway and chemical reaction of 2-amino-N-(morpholin-4-ylmethyl)benzamide

An In-Depth Technical Guide to the Synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide Introduction 2-amino-N-(morpholin-4-ylmethyl)benzamide is a molecule of interest in medicinal chemistry and drug development due t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide

Introduction

2-amino-N-(morpholin-4-ylmethyl)benzamide is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in a range of biologically active compounds. The core structure combines a 2-aminobenzamide scaffold, a key pharmacophore in many enzyme inhibitors and receptor antagonists, with a morpholine moiety, which is often introduced to improve pharmacokinetic properties such as solubility and metabolic stability. This guide provides a detailed exploration of a primary synthetic pathway for this compound, focusing on the underlying chemical principles, experimental protocols, and the rationale behind the chosen methodology.

The synthesis of substituted benzamides can be approached through various established methods.[1][2] A common and efficient route for the preparation of 2-aminobenzamides involves the reaction of isatoic anhydride with a primary amine.[1][3][4] This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to furnish the desired benzamide.[1]

For the specific synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide, a highly efficient and atom-economical approach is a one-pot, three-component Mannich-type reaction. This pathway involves the condensation of 2-aminobenzamide, formaldehyde, and morpholine. This method is advantageous as it avoids the pre-synthesis and isolation of potentially unstable intermediates.

This guide will primarily focus on this three-component synthesis, providing a detailed mechanistic explanation and a step-by-step experimental protocol. An alternative two-step pathway will also be briefly discussed for comparative purposes.

I. Proposed Primary Synthesis Pathway: One-Pot Mannich-Type Reaction

The most direct and convergent synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide is a Mannich-type reaction involving 2-aminobenzamide, formaldehyde, and morpholine. This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and may be heated to drive the reaction to completion.

A. Reaction Scheme

Mannich-Type Reaction 2-aminobenzamide 2-Aminobenzamide reagents + 2-aminobenzamide->reagents Formaldehyde Formaldehyde reagents2 + Formaldehyde->reagents2 Morpholine Morpholine Product 2-amino-N-(morpholin-4-ylmethyl)benzamide reagents->Formaldehyde reagents2->Morpholine reagents2->Product Ethanol, Reflux

Caption: One-pot synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide.

B. Mechanistic Insights

The Mannich reaction, in this context, proceeds through the formation of an Eschenmoser-like salt intermediate in situ, which is then attacked by the nucleophilic amide nitrogen of 2-aminobenzamide.

  • Formation of the Mannich Reagent: Morpholine, a secondary amine, reacts with formaldehyde to form a hemiaminal intermediate. This intermediate can then be protonated (if under acidic conditions, though not strictly necessary) and lose a molecule of water to form the reactive N-acyliminium ion (Mannich reagent).

  • Nucleophilic Attack: The amide nitrogen of 2-aminobenzamide acts as the nucleophile, attacking the electrophilic carbon of the N-acyliminium ion.

  • Deprotonation: A final deprotonation step yields the desired product, 2-amino-N-(morpholin-4-ylmethyl)benzamide.

Mannich_Mechanism cluster_1 Formation of Mannich Reagent cluster_2 Nucleophilic Attack and Product Formation Morpholine Morpholine Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Iminium_Ion N-Acyliminium Ion Hemiaminal->Iminium_Ion - H2O Intermediate_Complex Intermediate Complex Iminium_Ion->Intermediate_Complex + 2-Aminobenzamide 2_Aminobenzamide 2-Aminobenzamide Product 2-amino-N-(morpholin-4-ylmethyl)benzamide Intermediate_Complex->Product - H+

Caption: Mechanism of the Mannich-type reaction for the synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide.

C. Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2-Aminobenzamide

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzamide (1.0 equivalent).

  • Solvent Addition: Add absolute ethanol to dissolve the 2-aminobenzamide.

  • Reagent Addition: To the stirred solution, add morpholine (1.1 equivalents) followed by the dropwise addition of formaldehyde (1.2 equivalents, 37% aqueous solution).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-amino-N-(morpholin-4-ylmethyl)benzamide.

D. Data Presentation
ParameterValue
Starting Material2-Aminobenzamide
ReagentsFormaldehyde, Morpholine
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-6 hours
Expected Yield70-85% (post-purification)

II. Alternative Synthetic Pathway: Two-Step Synthesis from Isatoic Anhydride

An alternative, though less direct, route involves the initial synthesis of 2-aminobenzamide from isatoic anhydride, followed by the aminomethylation step as described previously.

A. Step 1: Synthesis of 2-Aminobenzamide from Isatoic Anhydride

Isatoic anhydride serves as a convenient precursor to 2-aminobenzamide. The reaction with ammonia or an ammonia equivalent results in the formation of the primary amide.[2]

Reaction Scheme:

Isatoic_Anhydride_Reaction Isatoic_Anhydride Isatoic Anhydride reagents + Isatoic_Anhydride->reagents Ammonia Ammonia (aq.) 2_Aminobenzamide 2-Aminobenzamide reagents->Ammonia reagents->2_Aminobenzamide Heat

Caption: Synthesis of 2-aminobenzamide from isatoic anhydride.

B. Step 2: Aminomethylation of 2-Aminobenzamide

The 2-aminobenzamide synthesized in the first step can then be subjected to the Mannich-type reaction with formaldehyde and morpholine as detailed in the primary pathway.

III. Trustworthiness and Self-Validation

The described protocols are based on well-established and fundamental organic reactions. The Mannich reaction is a cornerstone of C-C and C-N bond formation, and its application in the synthesis of N-substituted amides is well-documented.[5] The synthesis of 2-aminobenzamides from isatoic anhydride is also a widely used and reliable method.[1][3][4]

The progress of the reaction can be reliably monitored by TLC, and the identity and purity of the final product can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O).

  • Melting Point Analysis: To assess the purity of the final compound.

IV. Conclusion

The one-pot, three-component Mannich-type reaction represents a highly efficient and convergent strategy for the synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide. This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified workup procedures compared to a multi-step synthesis. The underlying chemistry is robust and well-understood, making this a reliable method for accessing this and structurally related compounds for further investigation in drug discovery and development programs.

V. References

  • EvitaChem. (n.d.). Buy 2-[(Morpholin-4-ylacetyl)amino]benzamide (EVT-2857575). Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from

  • PubMed. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H) -. Retrieved from

  • ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Retrieved from

  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.

  • PMC. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H). Retrieved from

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (n.d.). Retrieved from

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative. Retrieved from

  • Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Retrieved from

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from

  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Retrieved from

  • 2-Amino-N-(morpholin-4-ylmethyl)benzamide — Chemical Substance Information. (n.d.). Retrieved from

  • Baghdad Science Journal. (n.d.). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from

  • ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. Retrieved from

  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from

  • PMC. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Retrieved from

  • ResearchGate. (n.d.). Synthesis of Anthranilamide derivatives. Retrieved from

  • PMC. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. Retrieved from

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved from

  • Semantic Scholar. (n.d.). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. Retrieved from

  • ResearchGate. (n.d.). Synthesis of N-formamides via oxidative carbonylation of amines with paraformaldehyde over a CoNC catalyst. Retrieved from

  • ResearchGate. (n.d.). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from

Sources

Exploratory

Identifying Target Proteins for 2-amino-N-(morpholin-4-ylmethyl)benzamide: An In-depth Technical Guide

Abstract The identification of protein targets for novel bioactive compounds is a critical and often rate-limiting step in drug discovery and chemical biology research. This guide provides a comprehensive, in-depth techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of protein targets for novel bioactive compounds is a critical and often rate-limiting step in drug discovery and chemical biology research. This guide provides a comprehensive, in-depth technical framework for elucidating the molecular targets of 2-amino-N-(morpholin-4-ylmethyl)benzamide, a small molecule with potential therapeutic applications. We will explore a multi-pronged strategy that synergistically combines computational prediction with robust experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key methodologies. By integrating in silico analysis with affinity-based and label-free experimental approaches, researchers can efficiently navigate the complex landscape of the cellular proteome to identify and validate the direct binding partners of this compound, thereby unraveling its mechanism of action.

Introduction: The Enigma of 2-amino-N-(morpholin-4-ylmethyl)benzamide

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The inclusion of a morpholine moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to specific biological targets. While the therapeutic potential of 2-amino-N-(morpholin-4-ylmethyl)benzamide has been suggested, its precise mechanism of action remains largely uncharacterized. The first and most crucial step in elucidating this mechanism is the identification of its direct protein target(s). This process, often termed target deconvolution, is essential for rational drug development, enabling mechanism-based optimization of lead compounds and the prediction of potential on- and off-target effects.[1][2][3]

This guide will navigate the reader through a logical and efficient workflow for the target identification of 2-amino-N-(morpholin-4-ylmethyl)benzamide, from initial computational predictions to rigorous experimental validation.

In Silico Target Prediction: Charting the Course

Before embarking on resource-intensive experimental work, in silico methods provide a powerful and cost-effective means to generate an initial list of putative protein targets.[4][5][6][7][8][9][10] These computational approaches leverage the vast repositories of biological and chemical data to predict interactions based on the structure of our query compound.

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[7] By comparing 2-amino-N-(morpholin-4-ylmethyl)benzamide to databases of compounds with known protein targets, we can infer potential targets.

Key Databases and Tools:

Database/ToolDescriptionURL
ChEMBL A large, open-access database of bioactive molecules with drug-like properties.[Link]
PubChem A public repository of chemical substances and their biological activities.[Link]
DrugBank A comprehensive resource that combines detailed drug data with drug target information.[4][Link]
SwissTargetPrediction A web server for predicting the most probable protein targets of a small molecule.[11][12][Link]
CODD-Pred An online web server for target identification and bioactivity prediction of small molecules.[13][Link]

Workflow:

  • Input: Submit the 2D structure (SMILES or SDF format) of 2-amino-N-(morpholin-4-ylmethyl)benzamide to the selected platforms.

  • Algorithm: The tools will calculate molecular fingerprints and other descriptors to compare against their internal libraries.

  • Output: A ranked list of potential protein targets based on similarity to known ligands.

Structure-Based Approaches: Docking into Possibilities

If the three-dimensional structures of potential target proteins are known, molecular docking can be employed to predict the binding mode and affinity of 2-amino-N-(morpholin-4-ylmethyl)benzamide.[5][7]

Key Databases and Tools:

Database/ToolDescriptionURL
Protein Data Bank (PDB) The primary repository for 3D structural data of large biological molecules.[12][Link]
AutoDock A suite of automated docking tools.[Link]
Schrödinger Suite A comprehensive suite of molecular modeling software.[Link]
HelixFold3 A high-accuracy biomolecular structure prediction model that can simultaneously model protein folding and small-molecule docking.[14]Not yet publicly available

Workflow:

  • Target Selection: Obtain 3D structures of putative targets from the PDB or predicted by models like AlphaFold.

  • Ligand Preparation: Generate a 3D conformation of 2-amino-N-(morpholin-4-ylmethyl)benzamide.

  • Docking Simulation: Use docking software to predict the binding pose and score the interaction between the ligand and each potential target.

  • Analysis: Analyze the predicted binding modes and prioritize targets based on docking scores and biological relevance.

in_silico_workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach Compound Structure Compound Structure Similarity Search Similarity Search Compound Structure->Similarity Search Molecular Docking Molecular Docking Compound Structure->Molecular Docking Databases ChEMBL, PubChem, DrugBank Databases->Similarity Search Ranked Targets_L Ranked Putative Targets Similarity Search->Ranked Targets_L Prioritized Targets Prioritized Targets Ranked Targets_L->Prioritized Targets 3D Protein Structures PDB, AlphaFold 3D Protein Structures->Molecular Docking Ranked Targets_S Ranked Putative Targets Molecular Docking->Ranked Targets_S Ranked Targets_S->Prioritized Targets

In Silico Target Prediction Workflow

Experimental Target Identification: From Prediction to Proof

While in silico methods provide valuable hypotheses, experimental validation is imperative to definitively identify the direct protein targets of 2-amino-N-(morpholin-4-ylmethyl)benzamide.[11][15][16][17] We will focus on two powerful and complementary approaches: affinity-based proteomics and label-free methods.

Affinity-Based Proteomics: Fishing for Targets

This classical and robust approach involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[2][15][16][18][19][20][21][22]

The first critical step is the synthesis of an affinity probe. This involves chemically modifying 2-amino-N-(morpholin-4-ylmethyl)benzamide to incorporate a linker and an affinity tag (e.g., biotin) or to directly attach it to a resin (e.g., sepharose beads). Structure-activity relationship (SAR) data is invaluable here to ensure that the modification does not abrogate the compound's biological activity.

  • Immobilization: Covalently couple the synthesized affinity probe to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of protein-ligand complexes.

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be achieved by:

    • Competition with an excess of the free, unmodified 2-amino-N-(morpholin-4-ylmethyl)benzamide.

    • Changing the buffer conditions (e.g., pH, salt concentration).

    • Using a denaturing agent (e.g., SDS).

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the identified proteins from the experimental sample with a negative control (e.g., beads without the immobilized compound) to identify specific binders.

ac_ms_workflow Start Start Synthesize Probe Synthesize Affinity Probe Start->Synthesize Probe Immobilize Immobilize Probe on Beads Synthesize Probe->Immobilize Incubate Incubate Probe with Lysate Immobilize->Incubate Prepare Lysate Prepare Cell Lysate Prepare Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute LC-MS/MS LC-MS/MS Analysis Elute->LC-MS/MS Identify Targets Identify Specific Target Proteins LC-MS/MS->Identify Targets

Affinity Chromatography-Mass Spectrometry Workflow
Label-Free Approaches: Circumventing Chemical Modification

Label-free methods offer the significant advantage of not requiring chemical modification of the small molecule, thereby avoiding potential alterations to its binding properties.[2][15][23][24]

TPP is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in its thermal stability.[24][25]

Protocol: Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry

  • Cell Treatment: Treat intact cells with 2-amino-N-(morpholin-4-ylmethyl)benzamide and a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing the stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Digestion and Labeling: Digest the soluble proteins into peptides and label them with isobaric tags (e.g., TMT) for quantitative multiplexing.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

  • Data Analysis: For each protein, generate a "melting curve" by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates direct target engagement.[26]

tpp_workflow Start Start Cell Treatment Treat Cells with Compound and Vehicle Control Start->Cell Treatment Heat Gradient Apply Temperature Gradient Cell Treatment->Heat Gradient Lyse & Separate Lyse Cells and Separate Soluble/Insoluble Fractions Heat Gradient->Lyse & Separate Protein Quantification Quantitative Mass Spectrometry Lyse & Separate->Protein Quantification Melting Curves Generate Protein Melting Curves Protein Quantification->Melting Curves Identify Targets Identify Proteins with Thermal Shift Melting Curves->Identify Targets

Thermal Proteome Profiling Workflow

Target Validation: From Candidates to Confirmation

Once a list of high-confidence candidate targets has been generated, it is crucial to validate these interactions using orthogonal methods.[17][27]

Recommended Validation Assays:

AssayPrinciple
Surface Plasmon Resonance (SPR) A label-free method to measure the kinetics and affinity of the interaction between the compound and a purified candidate protein.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine the thermodynamics of the interaction.
Enzymatic Assays If the candidate target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if it acts as an inhibitor or activator.
Cellular Target Engagement Assays Techniques like the Cellular Thermal Shift Assay (CETSA) can be performed on individual candidate proteins using Western blotting to confirm engagement in a cellular context.[26]
Genetic Approaches Techniques such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of the candidate target gene can be used to see if this phenocopies the effects of the compound.

Conclusion

The identification of protein targets for 2-amino-N-(morpholin-4-ylmethyl)benzamide is a challenging but achievable goal. By employing a strategic and multi-faceted approach that begins with in silico predictions to narrow the field of possibilities and then moves to rigorous experimental validation using both affinity-based and label-free methods, researchers can confidently identify the direct binding partners of this compound. The successful deconvolution of its targets will not only illuminate its mechanism of action but also pave the way for its further development as a potential therapeutic agent. This guide provides the necessary framework and detailed protocols to empower researchers in this critical endeavor.

References

  • A Survey on the Computational Approaches to Identify Drug Targets in the Postgenomic Era. Hindawi. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Targeting disease: Computational approaches for drug target identification - PubMed. National Center for Biotechnology Information. [Link]

  • Reverse pharmacology: fast track path of drug discovery - MedCrave online. MedCrave. [Link]

  • Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics. Wiley Online Library. [Link]

  • Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. Target Discovery Institute. [Link]

  • Identifying novel drug targets with computational precision - ScienceDirect. ScienceDirect. [Link]

  • Full article: Computational approaches for drug target identification in pathogenic diseases. Taylor & Francis Online. [Link]

  • Target Identification for Small Bioactive Molecules: Finding the Needle in the Haystack (2013) | Slava Ziegler | 425 Citations - SciSpace. SciSpace. [Link]

  • What is reverse pharmacology and forward pharmacology? Which is better in drug discovery? | ResearchGate. ResearchGate. [Link]

  • Reverse Pharmacognosy and Reverse Pharmacology; Two Closely Related Approaches for Drug Discovery Development - PubMed. National Center for Biotechnology Information. [Link]

  • Reverse pharmacology - Wikipedia. Wikipedia. [Link]

  • Affinity-based target identification for bioactive small molecules - RSC Publishing. Royal Society of Chemistry. [Link]

  • Target identification for biologically active small molecules using chemical biology approaches - PubMed. National Center for Biotechnology Information. [Link]

  • Target deconvolution strategies in drug discovery - PubMed. National Center for Biotechnology Information. [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. ACS Publications. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. UCL. [Link]

  • Not a Dilemma: Target Deconvolution in Drug Discovery - Taylor & Francis. Taylor & Francis Online. [Link]

  • Protein Target Prediction and Validation of Small Molecule Compound - JoVE. JoVE. [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Target deconvolution strategies in drug discovery | Request PDF - ResearchGate. ResearchGate. [Link]

  • Reimagining Druggability Using Chemoproteomic Platforms - Nomura Research Group. University of California, Berkeley. [Link]

  • Reverse Pharmacology and Systems Approaches for Drug Discovery and Development. Bentham Science. [Link]

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  • Identification and validation of protein targets of bioactive small molecules - PubMed - NIH. National Center for Biotechnology Information. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed. National Center for Biotechnology Information. [Link]

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  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution - ACS Publications. ACS Publications. [Link]

  • End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3 - arXiv. arXiv. [Link]

  • Chemical Proteomics for Target Validation - World Preclinical Congress. World Preclinical Congress. [Link]

  • In Silico Target Prediction for Small Molecules - PubMed. National Center for Biotechnology Information. [Link]

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  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. MDPI. [Link]

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Foundational

crystallographic structure of 2-amino-N-(morpholin-4-ylmethyl)benzamide complexes

An In-depth Technical Guide to the Crystallographic Structure of 2-amino-N-(morpholin-4-ylmethyl)benzamide and its Potential Complexes Abstract This technical guide provides a comprehensive overview of the synthesis, str...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallographic Structure of 2-amino-N-(morpholin-4-ylmethyl)benzamide and its Potential Complexes

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and coordination chemistry of 2-amino-N-(morpholin-4-ylmethyl)benzamide, a molecule of interest in medicinal chemistry and materials science. While direct crystallographic data for the title compound and its complexes are not extensively available in public literature, this guide leverages data from closely related analogues to present a robust framework for its analysis. We will explore the principles of its synthesis via the Mannich reaction, detail the expected crystallographic features based on analogous structures, and investigate its potential to form metal complexes and co-crystals. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights into the structural analysis of this important class of compounds.

Introduction: The Significance of Morpholinomethyl Benzamides

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The incorporation of a morpholine moiety is a common strategy in drug design to enhance solubility, modulate pharmacokinetic properties, and provide additional hydrogen bonding capabilities. The specific compound, 2-amino-N-(morpholin-4-ylmethyl)benzamide (Molecular Formula: C₁₂H₁₇N₃O₂, Molecular Weight: 235.28 g/mol , CAS No. 133993-57-4), combines these two key pharmacophores.[3][4]

The structural backbone of this molecule, featuring a flexible morpholinomethyl side chain and multiple hydrogen bond donors/acceptors (amino, amide, and morpholine groups), makes it a prime candidate for forming well-defined crystalline structures, both as a free ligand and as a component in metal complexes or co-crystals.[][6] Understanding these three-dimensional structures at an atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new materials and therapeutic agents.

Synthesis and Molecular Structure of the Ligand

The synthesis of N-(morpholin-4-ylmethyl)benzamide derivatives is typically achieved through a Mannich reaction, a three-component condensation involving an active hydrogen compound (benzamide), a non-enolizable aldehyde (in this case, formaldehyde, often used as formalin), and a secondary amine (morpholine).[6]

Experimental Protocol: Synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide

This protocol is a standard, validated method for this class of Mannich base synthesis.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-aminobenzamide (0.1 mol) in 100 mL of ethanol with gentle warming.

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Add morpholine (0.1 mol) dropwise with continuous stirring. Following this, add aqueous formaldehyde (37%, 0.1 mol) dropwise, ensuring the temperature remains below 10 °C.

  • Stirring: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Precipitation & Filtration: A solid precipitate will form. If precipitation is slow, the solution can be refrigerated overnight. Collect the product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure, crystalline 2-amino-N-(morpholin-4-ylmethyl)benzamide.

  • Validation: The final product should be characterized by melting point determination, FTIR, and ¹H-NMR spectroscopy to confirm its identity and purity before proceeding to crystallographic studies.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the Mannich condensation reaction.

Synthesis_Workflow cluster_reactants Reactants 2_aminobenzamide 2-Aminobenzamide Reaction_Vessel Ethanol 0-5 °C 2_aminobenzamide->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Product 2-amino-N-(morpholin-4-ylmethyl)benzamide Reaction_Vessel->Product Stirring & Precipitation

Caption: Workflow for the Mannich synthesis of the title compound.

Principles of Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves several key stages:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step, requiring careful screening of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

  • Structure Solution & Refinement: The positions and intensities of the diffracted spots are used to calculate the electron density map of the unit cell (the basic repeating unit of the crystal). From this map, the atomic positions are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).

Workflow for Crystallographic Analysis

XRay_Workflow A Synthesis & Purification of Compound B Single Crystal Growth (e.g., Slow Evaporation) A->B C Mount Crystal on Diffractometer B->C D X-ray Data Collection C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Data Validation & Analysis (CIF File Generation) F->G

Caption: Standard workflow for single-crystal X-ray structure determination.

Crystallographic Structure of a Close Analogue: N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide

As a direct crystal structure for 2-amino-N-(morpholin-4-ylmethyl)benzamide is not publicly deposited, we present the crystallographic data for a closely related Mannich base, N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, to illustrate the expected structural features.[7][8] This analogue shares the core morpholinomethyl-benzamide framework.

Summary of Crystallographic Data

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of the analogue compound.[7]

ParameterValue
Chemical FormulaC₁₆H₁₈N₂O₂S
Formula Weight ( g/mol )302.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.5283 (11)
b (Å)9.9049 (7)
c (Å)9.6831 (5)
β (°)99.056 (2)
Volume (ų)1565.47 (17)
Z (molecules/unit cell)4
Temperature (K)295
R-factor (R₁)0.054
wR₂ (all data)0.182
Analysis of Structural Features
  • Conformation: In the crystal structure of the analogue, the morpholine ring adopts a stable chair conformation.[7][8] This is a low-energy conformation that minimizes steric strain and is highly anticipated for the title compound as well.

  • Intermolecular Interactions: The molecules in the crystal lattice are linked by N—H⋯O hydrogen bonds, forming chains.[7] Specifically, the amide hydrogen (N-H) acts as a donor, and the amide carbonyl oxygen (C=O) of an adjacent molecule acts as an acceptor. This formation of hydrogen-bonded chains is a common and stabilizing supramolecular motif in amide-containing structures.

  • Implications for 2-amino-N-(morpholin-4-ylmethyl)benzamide: The presence of the additional 2-amino group in our target compound introduces further possibilities for hydrogen bonding. This primary amine group can act as a hydrogen bond donor, potentially forming more complex 2D or 3D networks and influencing the overall crystal packing.

Metal Complex Formation

The donor atoms present in 2-amino-N-(morpholin-4-ylmethyl)benzamide (the amide oxygen, morpholine nitrogen, and amino nitrogen) make it an excellent ligand for coordinating with transition metal ions.[6] Studies on similar Mannich bases have shown the formation of stable complexes with metals like Ti(III), V(III), Ru(II/III), Fe(III), and Co(III).[6][9]

Expected Coordination Behavior

Based on related structures, the ligand is expected to act as a bidentate or tridentate ligand. The most likely coordination sites are the carbonyl oxygen of the amide group and the tertiary nitrogen of the morpholine ring, which can form a stable five- or six-membered chelate ring with a metal center. The 2-amino group could also participate in coordination, depending on the metal ion and steric factors.

Coordination cluster_ligand Ligand L 2-amino-N-(morpholin-4-ylmethyl)benzamide O Amide Oxygen N_morpholine Morpholine Nitrogen N_amino Amino Nitrogen M Metal Ion (e.g., Fe³⁺, Co³⁺) O->M Coordination Bond N_morpholine->M Coordination Bond N_amino->M Potential Coordination

Caption: Potential coordination sites of the ligand with a metal ion.

Characterization of Metal Complexes

While crystallographic data is the ultimate goal, initial characterization of newly synthesized metal complexes relies on a suite of spectroscopic and analytical techniques. An investigation of a related N-(1-morpholino-4-methyl benzyl)-benzamide system revealed the formation of octahedral complexes with a 1:2 metal-to-ligand ratio.[6]

Metal IonProposed GeometryMolar ConductanceMagnetic Moment (B.M.)Key Spectral Features
Ti(III)Octahedral1:1 Electrolyte1.70Downfield shift in ¹H-NMR signals for morpholine protons, indicating coordination.[6]
V(III)Octahedral1:1 Electrolyte2.94Shift in IR ν(C=O) band to lower frequency, confirming amide oxygen coordination.[6]
Fe(III)High-spin Octahedral1:1 Electrolyte5.97Electronic spectrum bands consistent with d⁵ high-spin octahedral geometry.[6]
Co(III)Low-spin Octahedral1:1 ElectrolyteDiamagneticElectronic spectrum bands characteristic of d⁶ low-spin octahedral geometry.[6]
Ru(II)OctahedralNon-electrolyteDiamagneticCharge transfer bands observed in the electronic spectrum.[6]

Data synthesized from Sharma, S. & Ahmad, S. (2013) for an analogous ligand system.[6]

Potential for Co-crystal Formation

Beyond metal complexes, the rich hydrogen-bonding functionality of 2-amino-N-(morpholin-4-ylmethyl)benzamide makes it an ideal candidate for forming co-crystals. Co-crystals are multi-component crystalline solids where components interact via non-covalent bonds, primarily hydrogen bonds.[][10] This strategy is widely used in the pharmaceutical industry to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).

Potential co-formers could include:

  • Carboxylic Acids: Forming robust acid-amide or acid-amine supramolecular synthons.[11]

  • Amino Acids: These are excellent co-formers as they possess both acidic and basic groups, allowing for multiple interaction points.[10][12]

  • Other Amides or Pyridines: Capable of forming strong amide-amide or amide-pyridine hydrogen bonds.[10]

The design of co-crystals relies on the principles of crystal engineering, where predictable hydrogen bonding patterns (supramolecular synthons) are used to guide the assembly of molecules into a desired crystalline architecture.[]

Conclusion and Future Outlook

2-amino-N-(morpholin-4-ylmethyl)benzamide is a molecule with significant potential in materials science and medicinal chemistry due to its versatile structural features. While its specific crystallographic data remains to be published, a thorough analysis of its molecular structure and data from close analogues provides a strong predictive framework for its behavior. The likely synthesis via a Mannich reaction is straightforward, and the resulting ligand is primed for crystallographic analysis.

Future research should focus on obtaining high-quality single crystals of the title compound, its metal complexes, and its co-crystals. The resulting structural data will be invaluable for understanding its chemical properties, guiding the design of new functional materials, and unlocking its full potential in drug development applications.

References

  • Prabhu, S. A., Suresh, M., Jameel, A. A., Padusha, M. S. A., & Gunasekaran, B. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o498–o499. Available at: [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Hussain, R., & Channar, P. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3610-3626. Available at: [Link]

  • PubChem. (n.d.). N-(2-morpholin-4-ylethyl)-4-(pyridin-4-ylmethyl)benzamide. Retrieved from PubChem. Available at: [Link]

  • Chemical Substance Information. (n.d.). 2-Amino-N-(morpholin-4-ylmethyl)benzamide. Retrieved from Chemical Substance Information. Available at: [Link]

  • Sharma, S., & Ahmad, S. (2013). Synthesis, characterization and biological studies of N-(1-morpholino-4-methyl benzyl)-benzamide and its transition metal complexes. Journal of Chemical and Pharmaceutical Research, 5(12), 1335-1340. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry, 11(5), 13390-13402. Available at: [Link]

  • Sitanur, R. A., & Witika, B. A. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Crystals, 12(10), 1391. Available at: [Link]

  • Fun, H.-K., & Ooi, C. W. (2016). Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 231(1), 125-126. Available at: [Link]

  • Semantic Scholar. (n.d.). Amino Acid-Derived Supramolecular Assembly and Soft Materials. Retrieved from Semantic Scholar. Available at: [Link]

  • Amazon AWS. (n.d.). Transition Metal(II) Complexes of (E)-N-(4-methylbenzylidene)-2-((Z). Retrieved from Amazon AWS. Available at: [Link]

  • PubMed. (2015). Crystal structure of N-[(morpholin-4-yl)(thio-phen-2-yl)meth-yl]benzamide. Retrieved from PubMed. Available at: [Link]

  • Sureshbabu, K., & Kuila, S. (2018). The role of amino acids on supramolecular co-assembly of naphthalenediimide–pyrene based hydrogelators. New Journal of Chemistry, 42(15), 12480-12487. Available at: [Link]

  • ResearchGate. (2022). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Retrieved from ResearchGate. Available at: [Link]

Sources

Exploratory

A Technical Guide to Characterizing the Thermodynamic Properties of Novel Drug Candidates: A Case Study with 2-amino-N-(morpholin-4-ylmethyl)benzamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide on the methodologies required to elucidate the complete thermodynamic and kinetic bindin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the methodologies required to elucidate the complete thermodynamic and kinetic binding profile of a novel small molecule inhibitor. While public domain data on the specific compound 2-amino-N-(morpholin-4-ylmethyl)benzamide is limited[1][2], its chemical structure, featuring a benzamide moiety, suggests a strong potential for it to target enzymes like Poly (ADP-ribose) polymerase (PARP).[3][4][5] The benzamide group is a well-established pharmacophore for interacting with the nicotinamide binding site of PARP enzymes.[3][5]

Therefore, this guide will use the interaction between 2-amino-N-(morpholin-4-ylmethyl)benzamide and PARP1 as a scientifically-grounded, hypothetical case study. The principles and protocols detailed herein are universally applicable for the rigorous characterization of any small molecule-protein interaction, a critical step in modern drug discovery and lead optimization.[6][7][8]

Part 1: The Rationale - Why a Full Thermodynamic Signature is Non-Negotiable

In drug discovery, binding affinity (often represented by K_D or IC₅₀) has traditionally been the primary metric for lead selection. However, this single parameter provides an incomplete picture.[9] A comprehensive thermodynamic and kinetic profile reveals the fundamental forces driving the binding event, offering profound insights for rational drug design.[6][8][10][11]

The key thermodynamic parameters are:

  • Gibbs Free Energy (ΔG): Directly related to the binding affinity (K_D), it represents the overall spontaneity of the interaction.[6]

  • Enthalpy (ΔH): Reflects the change in heat upon binding. A favorable (negative) ΔH indicates the formation of strong, specific interactions like hydrogen bonds and van der Waals forces.[12][13] Enthalpy-driven binding is often a hallmark of high-quality lead compounds.[14]

  • Entropy (ΔS): Represents the change in disorder of the system upon binding. A favorable (positive) ΔS is typically driven by the release of ordered water molecules from the protein and ligand surfaces (the hydrophobic effect) and can also be influenced by conformational changes.[12][13]

  • Heat Capacity (ΔCp): The temperature dependence of enthalpy, which can provide information about the burial of nonpolar surface area upon binding.[15]

Understanding whether a compound's affinity is driven by enthalpy or entropy allows chemists to make informed decisions. For instance, an entropy-driven compound might be optimized by increasing its hydrophobicity, whereas an enthalpy-driven compound could be improved by adding functional groups capable of forming specific hydrogen bonds.[13]

Part 2: The "How-To" - Core Methodologies for a Complete Profile

A multi-pronged experimental approach is essential for a robust and self-validating characterization. The three pillars of this approach are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Thermal Shift Assays (TSA).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is the only technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[7][9][15][16] From these, the Gibbs free energy (ΔG) and entropy (ΔS) are calculated, providing a complete thermodynamic signature of the interaction.[7][17]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_Prep 1. Purify PARP1 (>95%) & Compound (>99%) Dialysis 2. Extensive Dialysis of PARP1 into ITC Buffer P_Prep->Dialysis Dissolve 3. Dissolve Compound in Matched ITC Buffer Dialysis->Dissolve Degas 4. Degas Both Solutions Thoroughly Dissolve->Degas Load 5. Load Compound (Titrant) into Syringe Degas->Load LoadCell 6. Load PARP1 (Titrand) into Sample Cell Load->LoadCell Equil 7. Thermal Equilibration LoadCell->Equil Titrate 8. Automated Titration (e.g., 20 x 2µL injections) Equil->Titrate Raw 9. Raw Data: Power vs. Time Titrate->Raw Integrate 10. Integrate Peaks (kcal/mol vs. Molar Ratio) Raw->Integrate Fit 11. Fit to Binding Model (e.g., One-Site) Integrate->Fit Params 12. Obtain: K_D, ΔH, n Calculate: ΔG, TΔS Fit->Params SPR_Workflow cluster_prep Sensor Chip Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis Activate 1. Activate Sensor Surface (e.g., CM5 Chip with EDC/NHS) Immobilize 2. Immobilize PARP1 (Ligand) via Amine Coupling Activate->Immobilize Deactivate 3. Deactivate & Block Remaining Active Sites Immobilize->Deactivate Inject_Buffer 4. Equilibrate with Running Buffer Deactivate->Inject_Buffer Inject_Analyte 5. Inject Compound (Analyte) at Various Concentrations Inject_Buffer->Inject_Analyte Association 6. Monitor Association Phase Inject_Analyte->Association Dissociation 7. Switch to Running Buffer & Monitor Dissociation Association->Dissociation Sensorgram 8. Obtain Sensorgrams (Response Units vs. Time) Dissociation->Sensorgram Correction 9. Reference Surface Subtraction & Buffer Blanking Sensorgram->Correction Fit 10. Global Fit to Kinetic Model (e.g., 1:1 Langmuir) Correction->Fit Params 11. Obtain: k_on, k_off Calculate: K_D (k_off/k_on) Fit->Params

Caption: Workflow for Surface Plasmon Resonance (SPR).

  • Ligand Immobilization: Covalently immobilize PARP1 (the ligand) onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to medium density to avoid mass transport limitations. A reference flow cell should be prepared in parallel (activated and blocked without protein) to subtract bulk refractive index changes.

  • Analyte Preparation: Prepare a dilution series of the 2-amino-N-(morpholin-4-ylmethyl)benzamide (the analyte) in the running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected K_D (e.g., 1 nM to 1 µM). Include a zero-concentration sample (buffer blank) for double referencing.

  • Binding Cycle: Each cycle consists of:

    • Association: Injecting a specific concentration of the compound over the PARP1 and reference surfaces for a set time to monitor the binding event.

    • Dissociation: Switching back to flowing running buffer to monitor the dissociation of the compound from the protein. [18] * Regeneration (if necessary): Injecting a mild solution (e.g., a low pH buffer) to remove any remaining bound analyte, returning the surface to its baseline state.

  • Data Analysis: After subtracting the reference channel and buffer blank signals, the resulting sensorgrams are globally fitted to a kinetic binding model (such as 1:1 Langmuir binding) to determine a single set of k_on and k_off values that best describe all curves simultaneously.

[19]#### 2.3 Thermal Shift Assay (TSA): High-Throughput Validation

A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to validate ligand binding. T[20][21]he principle is that ligand binding typically stabilizes a protein's structure, leading to an increase in its melting temperature (T_m). W[22][23]hile it doesn't provide a full thermodynamic profile, it's an excellent orthogonal method for hit validation and can be used to estimate binding affinity.

[20]##### Experimental Workflow Diagram: TSA

TSA_Workflow cluster_prep Plate Preparation cluster_exp RT-PCR Instrument Run cluster_analysis Data Analysis Mix 1. Mix PARP1, Fluorescent Dye (e.g., SYPRO Orange) & Buffer Dispense 2. Dispense Mixture into 96/384-well PCR Plate Mix->Dispense Add_Cmpd 3. Add Compound Dilution Series to Wells (and DMSO control) Dispense->Add_Cmpd Seal 4. Seal Plate Add_Cmpd->Seal Load 5. Place Plate in RT-PCR Machine Seal->Load Melt 6. Apply Linear Thermal Gradient (e.g., 25°C to 95°C) Load->Melt Read 7. Monitor Fluorescence at Each Temperature Step Melt->Read Plot 8. Plot Fluorescence vs. Temperature Read->Plot Derivative 9. Calculate First Derivative to Identify T_m Plot->Derivative Compare 10. Calculate ΔT_m (T_m with compound - T_m control) Derivative->Compare Dose_Response 11. Plot ΔT_m vs. [Compound] to Estimate K_D Compare->Dose_Response

Caption: Workflow for Thermal Shift Assay (TSA).

  • Reagent Preparation: Prepare a master mix containing PARP1 (at a final concentration of ~2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in a suitable buffer.

  • Plate Setup: Dispense the master mix into the wells of a 96- or 384-well PCR plate.

  • Compound Addition: Add the 2-amino-N-(morpholin-4-ylmethyl)benzamide from a pre-prepared dilution series to the wells. Include control wells with only DMSO (or the compound's solvent).

  • Measurement: Place the sealed plate in a real-time PCR instrument. Run a melt-curve experiment, slowly increasing the temperature from ~25°C to 95°C while continuously monitoring the fluorescence. 5[23]. Data Analysis: As the protein unfolds, it exposes hydrophobic regions that the dye binds to, causing an increase in fluorescence. A[20] plot of fluorescence versus temperature will produce a sigmoidal curve. The melting temperature (T_m) is the inflection point of this curve, most accurately determined from the peak of the first derivative. A[20] significant increase in T_m (ΔT_m) in the presence of the compound confirms binding.

[24]### Part 3: Synthesizing the Data - The Complete Binding Signature

By integrating the results from these three techniques, we can construct a comprehensive and trustworthy binding profile for our candidate compound.

Hypothetical Data Summary Table
ParameterTechniqueValueInterpretation
K_D ITC55 nMHigh affinity
K_D SPR60 nMExcellent agreement with ITC, validating affinity
k_on SPR2.5 x 10⁵ M⁻¹s⁻¹Moderately fast association rate
k_off SPR1.5 x 10⁻² s⁻¹Slow dissociation rate, indicating a stable complex
Residence Time (1/k_off) SPR~67 secondsLong residence time, often correlates with in vivo efficacy
ΔG ITC-9.9 kcal/molFavorable binding free energy
ΔH ITC-12.5 kcal/molStrongly enthalpy-driven , indicating high-quality H-bonds
-TΔS ITC+2.6 kcal/molEntropically unfavorable, likely due to conformational ordering
Stoichiometry (n) ITC1.05Confirms a 1:1 binding model
ΔT_m TSA+8.5 °CStrong thermal stabilization, confirms direct engagement
Interpreting the Signature

The hypothetical data above paints a compelling picture of 2-amino-N-(morpholin-4-ylmethyl)benzamide as a high-quality inhibitor. The binding is potent (K_D ≈ 58 nM) and characterized by a slow off-rate, suggesting a long residence time on the target.

[6]Most importantly, the interaction is strongly enthalpy-driven . This suggests that the affinity is derived from direct, specific interactions such as hydrogen bonds and van der Waals contacts within the PARP1 active site, rather than just non-specific hydrophobic effects. T[14]he unfavorable entropy term (-TΔS > 0) is common in such cases and often reflects a loss of conformational flexibility in both the ligand and the protein as they adopt an optimal, low-energy bound state. This is a highly desirable thermodynamic signature during lead optimization.

[13]#### Biological Context: PARP1 Signaling Pathway

The binding event characterized here has direct biological consequences. PARP1 is a key enzyme in DNA damage repair, particularly single-strand break repair. Inhibition of its catalytic activity is synthetically lethal in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

PARP_Signaling

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of 2-amino-N-(morpholin-4-ylmethyl)benzamide Solutions in DMSO

Abstract This document provides a comprehensive guide for the solubilization of 2-amino-N-(morpholin-4-ylmethyl)benzamide in dimethyl sulfoxide (DMSO). As a key research compound, ensuring its complete and stable dissolu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solubilization of 2-amino-N-(morpholin-4-ylmethyl)benzamide in dimethyl sulfoxide (DMSO). As a key research compound, ensuring its complete and stable dissolution is paramount for generating accurate and reproducible data in downstream biological and chemical assays. This guide moves beyond a simple set of instructions, delving into the rationale behind solvent selection, best practices for handling and storage, and troubleshooting common solubility challenges. The protocols outlined herein are designed to serve as a self-validating system to ensure the integrity of the prepared stock solutions.

Compound Specifications & Physicochemical Profile

2-amino-N-(morpholin-4-ylmethyl)benzamide is a benzamide derivative featuring a morpholine moiety, a common functional group in medicinal chemistry. Understanding its fundamental properties is the first step toward developing a robust dissolution protocol.

PropertyValueSource
IUPAC Name 2-amino-N-(morpholin-4-ylmethyl)benzamide-
CAS Number 133993-57-4[1][2]
Molecular Formula C₁₂H₁₇N₃O₂[2]
Molecular Weight 235.28 g/mol [2]
Appearance Assumed to be a solid (typical for benzamides)[3]
Calculated LogP 0.2883[2]
Topological Polar Surface Area (TPSA) 67.59 Ų[2]
Storage Conditions 2-8°C, Sealed in a dry environment[2]

The compound's moderate polarity, indicated by its calculated LogP and TPSA, suggests that a polar aprotic solvent would be an effective choice for solubilization.

Scientific Rationale for Solvent Selection

Why DMSO?

Dimethyl sulfoxide is the solvent of choice for preparing high-concentration stock solutions of many non-polar to moderately polar research compounds for several key reasons:

  • Exceptional Solvating Power: As a polar aprotic solvent, DMSO can effectively disrupt the crystal lattice of solid compounds like 2-amino-N-(morpholin-4-ylmethyl)benzamide without forming hydrogen bonds that could interfere with the solute.

  • Miscibility with Aqueous Buffers: DMSO is fully miscible with water and most cell culture media. This allows for the dilution of a concentrated DMSO stock solution to a final working concentration with a low, and generally well-tolerated, final solvent percentage.

  • Biological Inertness at Low Concentrations: For most in vitro assays, the final concentration of DMSO is kept below 0.5% (v/v) to minimize cytotoxicity or off-target effects. It is crucial to always include a vehicle control (media or buffer with the same final DMSO concentration) in all experiments to account for any solvent effects.

Safety & Handling Precautions

Before handling the compound or solvent, researchers must read the relevant Safety Data Sheet (SDS). While a specific SDS for CAS 133993-57-4 was not located, benzamide derivatives may present hazards. General safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulate matter.

  • DMSO Specifics: DMSO can enhance the absorption of other chemicals through the skin. Exercise extreme caution and prevent skin contact with the solvent and the final solution.

Experimental Workflow Overview

The process of preparing a stock solution is a critical step that underpins the reliability of subsequent experiments. The workflow involves accurate measurement, controlled dissolution, and proper storage.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & Use calc Calculate Mass for Target Concentration weigh Weigh Compound Accurately calc->weigh informs add_dmso Add Anhydrous DMSO weigh->add_dmso transfer solid mix Vortex / Sonicate add_dmso->mix initiates inspect Visually Inspect for Complete Dissolution mix->inspect leads to aliquot Aliquot for Single Use inspect->aliquot if clear store Store at -20°C or -80°C aliquot->store for stability

Caption: Workflow for preparing DMSO stock solutions.

Detailed Protocol: Preparing a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of 2-amino-N-(morpholin-4-ylmethyl)benzamide.

Materials:

  • 2-amino-N-(morpholin-4-ylmethyl)benzamide (MW: 235.28 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Required Mass:

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L × 0.001 L × 235.28 g/mol = 0.00235 g

      • Mass (mg) = 2.35 mg

  • Weigh the Compound:

    • Tare a sterile, appropriately sized vial on the analytical balance.

    • Carefully weigh out 2.35 mg of 2-amino-N-(morpholin-4-ylmethyl)benzamide directly into the vial. Record the exact mass.

  • Solvent Addition:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Scientist's Note: It is crucial to use anhydrous DMSO as water can sometimes decrease the solubility of hydrophobic compounds and promote hydrolysis over long-term storage.

  • Dissolution:

    • Securely cap the vial and vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. It should be clear and free of any visible particles.

    • If particulates remain: Place the vial in a water bath sonicator for 5-10 minutes. The ultrasonic energy helps to break down small aggregates and facilitate dissolution.

    • If sonication is insufficient: Gentle warming in a 37°C water bath for 5-10 minutes can be attempted. However, use this as a last resort and be aware that heat can potentially degrade some compounds. Always allow the solution to return to room temperature before final inspection.

  • Final Inspection and Storage:

    • Once the solution is completely clear, it is ready for use or storage.

    • For long-term stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Quality Control & Best Practices

  • Visual Clarity: The primary quality control check is visual. A properly prepared stock solution must be completely clear and free of any precipitate or haze.

  • Accurate Labeling: Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Freeze-Thaw Cycles: Avoid subjecting the main stock solution to more than 3-4 freeze-thaw cycles. Aliquoting is the most effective strategy to prevent compound degradation.

  • Precipitation in Assays: When diluting the DMSO stock into aqueous buffers or media, add the stock solution to the aqueous component while vortexing to ensure rapid mixing and minimize the risk of precipitation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. - Insufficient mixing.- Concentration exceeds solubility limit.- Compound or solvent quality issues.- Continue vortexing/sonication for a longer duration.- Prepare a more dilute stock solution (e.g., 5 mM).- Use fresh, anhydrous DMSO.
Solution is clear initially but forms precipitate later. - Solution was supersaturated.- Temperature change affecting solubility.- Compound is unstable in DMSO.- Gently warm the solution to redissolve, then allow it to cool slowly. If precipitate returns, the concentration is too high.- Ensure the compound is fully dissolved before storage.
Precipitate forms when diluting into aqueous buffer. - Compound is poorly soluble in the final aqueous solution ("crashing out").- Final DMSO concentration is too low to maintain solubility.- Increase the final DMSO concentration slightly (if tolerated by the assay).- Dilute the stock solution serially in a mixture of DMSO and the final buffer to acclimate the compound gradually.

References

  • 2-Amino-N-(morpholin-4-ylmethyl)benzamide — Chemical Substance Information. (n.d.).

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 2-amino-N-(morpholin-4-ylmethyl)benzamide

Introduction: The Therapeutic Potential of Substituted Benzamides Benzamide derivatives represent a versatile class of compounds with a significant presence in medicinal chemistry, exhibiting a wide array of biological a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Substituted Benzamides

Benzamide derivatives represent a versatile class of compounds with a significant presence in medicinal chemistry, exhibiting a wide array of biological activities including anti-cancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The 2-aminobenzamide scaffold, in particular, is a key pharmacophore found in numerous biologically active molecules. The incorporation of a morpholine moiety can enhance pharmacokinetic properties such as solubility and metabolic stability, making it a valuable addition in drug design.[2][3]

This document provides a comprehensive guide to the preparation and evaluation of 2-amino-N-(morpholin-4-ylmethyl)benzamide for cell culture-based assays. While specific data for this exact molecule is emerging, the protocols herein are built upon established methodologies for structurally related N-substituted benzamides.[1][4] We will detail a plausible synthetic route, characterization, preparation of sterile stock solutions for biological screening, and protocols for fundamental cell-based assays to assess its cytotoxic and potential mechanistic activities. This guide is intended for researchers, scientists, and drug development professionals in oncology, medicinal chemistry, and related fields.

Compound Profile and Data Summary

For effective experimental design, key quantitative data and chemical properties of 2-amino-N-(morpholin-4-ylmethyl)benzamide are summarized below.

PropertyValueSource
IUPAC Name 2-amino-N-(morpholin-4-ylmethyl)benzamide[5]
Molecular Formula C₁₂H₁₇N₃O₂Derived
Molecular Weight 235.28 g/mol Derived
Appearance Expected to be a solid (e.g., white to off-white powder)[6]
Solubility Expected to be soluble in DMSO and other polar organic solvents[1][6]
Purity (Recommended) ≥95% for cell-based assaysInternal Standard
Storage Store solid at 4°C, stock solutions at -20°C or -80°C[4][7]

Part 1: Synthesis and Characterization

A reliable and reproducible synthesis is fundamental to obtaining high-quality compounds for biological testing. The following is a proposed two-step synthetic protocol for 2-amino-N-(morpholin-4-ylmethyl)benzamide, followed by purification and characterization.

Synthetic Workflow Diagram

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Group Reduction 2_nitrobenzoyl_chloride 2-Nitrobenzoyl Chloride amidation Amidation Reaction (DCM, Triethylamine, 0°C to RT) 2_nitrobenzoyl_chloride->amidation aminomethylmorpholine 4-(Aminomethyl)morpholine aminomethylmorpholine->amidation intermediate 2-nitro-N-(morpholin-4-ylmethyl)benzamide amidation->intermediate reduction Reduction (SnCl₂·2H₂O, HCl, Reflux) intermediate->reduction Proceed to next step final_product 2-amino-N-(morpholin-4-ylmethyl)benzamide reduction->final_product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-nitro-N-(morpholin-4-ylmethyl)benzamide

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes. The triethylamine acts as a base to neutralize the HCl byproduct.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[8]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate product.

Step 2: Synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide

  • Reaction Setup: Suspend the crude 2-nitro-N-(morpholin-4-ylmethyl)benzamide from Step 1 in ethanol or a similar solvent.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension. Carefully add concentrated HCl and heat the mixture to reflux for 2-4 hours.[8] This is a standard method for the reduction of an aromatic nitro group to an amine.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide (NaOH) solution until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure to yield the crude final product.

Purification and Characterization
  • Purification: The crude product should be purified using column chromatography on silica gel or by recrystallization to achieve a purity of ≥95%, which is essential for obtaining reliable biological data.

  • Characterization: Confirm the identity and purity of the final compound using the following standard analytical techniques:

    • ¹H and ¹³C NMR: To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[9]

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H and C=O stretches).[10]

    • High-Performance Liquid Chromatography (HPLC): To determine purity.

Part 2: Preparation for Cell Culture Assays

Accurate preparation of stock and working solutions is critical for the reproducibility of in vitro experiments.[11]

Stock Solution Preparation Workflow

G start Start: Lyophilized Compound Powder weigh Weigh desired amount (e.g., for 10 mM stock) start->weigh dissolve Dissolve in sterile, anhydrous DMSO weigh->dissolve vortex Vortex/Sonciate until fully dissolved dissolve->vortex sterilize Filter through 0.2 µm syringe filter (optional, if DMSO is not pre-sterilized) vortex->sterilize aliquot Aliquot into sterile, single-use cryovials sterilize->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end Ready for use store->end

Caption: Workflow for preparing a sterile stock solution.

Protocol for 10 mM Stock Solution
  • Calculation: Calculate the mass of 2-amino-N-(morpholin-4-ylmethyl)benzamide needed to prepare a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.001 L * 235.28 g/mol * 1000 mg/g = 2.35 mg (for 1 mL of stock solution).

  • Dissolution: Aseptically weigh the calculated amount of the compound. For small quantities, it is often best to add the solvent directly to the supplier's vial to avoid loss of material.[11] Add the appropriate volume of sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.[6]

  • Solubilization: Vortex the solution vigorously. If necessary, use gentle warming (37°C water bath) or sonication to ensure complete dissolution.[6] Visually inspect to confirm no particulates are present.

  • Sterilization and Storage: While DMSO is bactericidal, for stringent sterility, the stock solution can be filtered through a 0.2 μm syringe filter.[7] Aliquot the stock solution into sterile, light-protected, single-use vials to avoid repeated freeze-thaw cycles.[7] Store at -20°C for up to one month or at -80°C for up to six months.[6][7]

Preparation of Working Solutions

On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations.

Crucial Consideration: The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5% (v/v) to prevent solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.[4]

Part 3: Recommended Cell-Based Assay Protocols

The following protocols are foundational for assessing the biological activity of a novel compound. Based on the activities of related benzamides, initial screening for anti-proliferative effects is recommended.[12][13]

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell line (e.g., MCF-7, HCT-116)[12][14]

  • Complete cell culture medium

  • 10 mM stock solution of the compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Selected cancer cell line

  • Compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with the compound at concentrations around its IC₅₀ value for a specified time (e.g., 24 hours). Include vehicle and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cell pellet in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Potential Signaling Pathway for Investigation

Many benzamide derivatives are known to act as inhibitors of histone deacetylases (HDACs) or kinases such as PI3K.[12][14] If 2-amino-N-(morpholin-4-ylmethyl)benzamide shows significant anti-proliferative activity, further investigation into its effect on such pathways would be a logical next step.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Compound 2-amino-N-(morpholin-4-ylmethyl)benzamide (Hypothetical Inhibitor) Compound->PI3K inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This document provides a foundational guide for the synthesis, preparation, and initial in vitro evaluation of 2-amino-N-(morpholin-4-ylmethyl)benzamide. The protocols for stock solution preparation and cell-based assays are robust and widely applicable. Initial screening using viability and apoptosis assays will provide crucial data on the compound's cytotoxic potential. Should promising activity be observed, further mechanistic studies, such as Western blotting for key proteins in pathways like PI3K/Akt or HDAC inhibition assays, would be warranted to elucidate its mechanism of action.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Substituted Benzamide Derivatives in Cell Culture Assays. BenchChem.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio.
  • BenchChem. (2025, December).
  • Captivate Bio. (2021). SMALL MOLECULES.
  • BenchChem. (2025).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • EvitaChem. (n.d.). Buy 2-[(Morpholin-4-ylacetyl)amino]benzamide (EVT-2857575). EvitaChem.
  • RSC Publishing. (2021, December 24). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing.
  • PMC. (2024, April 16).
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10): 273-280.
  • Sameaa, E. O., & Sura, S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 761-773.
  • MDPI. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • NextSDS. (n.d.). 2-Amino-N-(morpholin-4-ylmethyl)
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.
  • Zhang, S., et al. (2015). Synthesis and Antitumor Activities Evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in Vitro and in Vivo. European Journal of Medicinal Chemistry, 96, 433-443.
  • PubMed. (2008, July 1). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)
  • MDPI. (2017, August 19).
  • Preprints.org. (2024, March 6). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.
  • PubChem. (n.d.). 2-amino-5-(morpholin-4-yl)benzamide. PubChem.

Sources

Method

HPLC method development for 2-amino-N-(morpholin-4-ylmethyl)benzamide quantification

An Application Note and Protocol for the Quantification of 2-amino-N-(morpholin-4-ylmethyl)benzamide using a Validated HPLC Method Abstract: This application note details a robust and validated reversed-phase high-perfor...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 2-amino-N-(morpholin-4-ylmethyl)benzamide using a Validated HPLC Method

Abstract: This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-amino-N-(morpholin-4-ylmethyl)benzamide. This compound, featuring a primary aromatic amine, a benzamide core, and a morpholine moiety, presents challenges common to polar basic molecules in chromatography. The developed method addresses these challenges through careful selection of a C18 stationary phase and a pH-controlled mobile phase, ensuring excellent peak symmetry, resolution, and reproducible retention. The protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, or research applications. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Scientific Rationale and Method Development Strategy

The successful development of a quantitative HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and their interaction with the chromatographic system.

Analyte Characterization: 2-amino-N-(morpholin-4-ylmethyl)benzamide

The structure of 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS No. 133993-57-4) contains several functional groups that dictate its chromatographic behavior.[1][2]

  • Aromatic Benzamide Core: Provides a strong chromophore for UV detection.

  • Basic Moieties: The primary aromatic amine and the tertiary amine within the morpholine ring are basic. Their ionization state is highly dependent on the pH of the mobile phase.

  • Polarity: The compound is relatively polar, with a calculated LogP of approximately 0.29.[1] This inherent polarity can lead to poor retention on traditional non-polar reversed-phase columns like C18, especially with highly organic mobile phases.[3][4]

The primary challenge is to achieve sufficient retention on a reversed-phase column while maintaining a symmetrical peak shape for the basic functional groups. Uncontrolled ionization can lead to peak tailing due to strong interactions with residual silanol groups on the silica-based stationary phase.

Chromatographic Approach: pH-Controlled Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) was selected for its versatility and widespread use in pharmaceutical analysis.[4] A C18 column is a suitable starting point for aromatic compounds.[5] To overcome the challenges associated with the analyte's polar and basic nature, the following strategic decisions were made:

  • pH Control: Maintaining a consistent and appropriate mobile phase pH is the most critical factor. By setting the pH to a low value (e.g., 3.0), both the primary amine and the morpholine nitrogen will be consistently protonated (positively charged). This suppresses the variable ionization that causes peak broadening and tailing.

  • Stationary Phase: A modern, high-purity, end-capped C18 column is chosen to minimize interactions with free silanols, thereby improving peak shape for basic compounds.[4]

  • Mobile Phase Composition: A gradient elution using acetonitrile and a low-pH aqueous buffer allows for efficient elution and separation of the analyte from potential impurities. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.

Optimization of Chromatographic Conditions

The final method parameters were optimized as follows:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure, suitable for standard HPLC systems.[5]

  • Mobile Phase pH: A phosphate buffer at pH 3.0 was selected. This pH is well below the pKa of the basic nitrogens, ensuring complete and consistent protonation.

  • Organic Modifier: Acetonitrile was chosen as the organic component of the mobile phase. A gradient was developed to ensure the analyte is well-retained and elutes with a sharp peak.

  • Detection Wavelength (λmax): The benzamide chromophore typically absorbs strongly in the UV region. A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte, and the wavelength of maximum absorbance (λmax) was determined to be 254 nm, providing optimal sensitivity.[5]

Materials and Instrumentation

CategoryItem
Reference Standard 2-amino-N-(morpholin-4-ylmethyl)benzamide, purity ≥98%
Reagents & Solvents Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (85%, Analytical Grade), Deionized Water (18.2 MΩ·cm)
HPLC System An HPLC system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Data Acquisition Chromatography Data System (CDS) software
Lab Equipment Analytical balance, volumetric flasks, pipettes, pH meter, sonicator, 0.45 µm syringe filters

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, 20 mM KH₂PO₄, pH 3.0):

    • Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes using sonication.

  • Mobile Phase B (Organic):

    • HPLC Grade Acetonitrile.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 2-amino-N-(morpholin-4-ylmethyl)benzamide reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solutions (for calibration curve):

    • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired range (e.g., 10, 25, 50, 75, 100, 125 µg/mL).

HPLC System Parameters
ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient Elution 0-2 min: 15% B2-10 min: 15% to 80% B10-12 min: 80% B12-12.1 min: 80% to 15% B12.1-15 min: 15% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes
Sample Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (15% B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent to ensure there are no interfering peaks at the retention time of the analyte.

  • Standard Injections: Inject the working standard solutions in ascending order of concentration to construct the calibration curve.

  • Sample Preparation: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a final concentration within the validated calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Sample Injection: Inject the prepared sample solution(s).

Method Validation Protocol and Results

The developed method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][7][8]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (if applicable). The chromatograms were examined for any interfering peaks at the retention time of 2-amino-N-(morpholin-4-ylmethyl)benzamide.

  • Result: No significant interference was observed at the analyte's retention time. The method is deemed specific.

Linearity

Linearity was assessed by analyzing six concentrations of the standard solution ranging from 10 to 125 µg/mL.[5] A calibration curve was constructed by plotting the peak area against the concentration.

  • Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.

  • Result:

ParameterResult
Range 10 - 125 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (R²) 0.9998
Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

  • Result:

Spiked LevelMean Recovery (%)% RSD
80%99.5%0.8%
100%100.3%0.6%
120%101.1%0.7%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[7]

  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst.

  • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Result:

Precision Level% RSD
Repeatability0.5%
Intermediate Precision1.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[9]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)

  • Result:

ParameterResult (µg/mL)
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

Robustness was evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

  • Result: The system suitability parameters (retention time, peak area, tailing factor) remained within acceptable limits for all variations, indicating the method is robust.

Workflow and Data Visualization

Method Development and Validation Workflow

HPLC_Method_Development cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R2) Analyte 1. Analyte Characterization (Polar, Basic) Selection 2. Initial Condition Selection (RP-HPLC, C18, ACN/H2O) Analyte->Selection Guides choice Optimization 3. Method Optimization (pH, Gradient, Wavelength) Selection->Optimization Iterative process FinalMethod 4. Finalized HPLC Method Optimization->FinalMethod Achieves good peak shape & retention Specificity Specificity FinalMethod->Specificity Linearity Linearity & Range FinalMethod->Linearity Accuracy Accuracy FinalMethod->Accuracy Precision Precision FinalMethod->Precision LOQ LOD / LOQ FinalMethod->LOQ Robustness Robustness FinalMethod->Robustness Validated Validated Quantitative Method Specificity->Validated Confirms suitability Linearity->Validated Confirms suitability Accuracy->Validated Confirms suitability Precision->Validated Confirms suitability LOQ->Validated Confirms suitability Robustness->Validated Confirms suitability

Caption: Workflow for HPLC method development and validation.

Representative Chromatograms

Under the established conditions, a typical chromatogram of a 100 µg/mL standard solution would show a sharp, symmetrical peak for 2-amino-N-(morpholin-4-ylmethyl)benzamide eluting at approximately 7.5 minutes. The chromatogram of the blank (diluent) should show a flat baseline with no interfering peaks at this retention time, confirming the specificity of the method.

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of 2-amino-N-(morpholin-4-ylmethyl)benzamide. The strategic use of a pH-controlled mobile phase effectively mitigates the chromatographic challenges associated with this polar and basic analyte. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.[6][7] This protocol is well-suited for routine quality control analysis and can be readily implemented in analytical laboratories.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica – Drug Research, 68(6), 823–829. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. Retrieved from [Link]

  • Sharma, V. K., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online, 30(1), 153-158. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. Retrieved from [Link]

  • Chen, H.-W., & Wang, S.-M. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(21), 4965–4970. Retrieved from [Link]

  • Chemcas. (n.d.). 2-Amino-N-(morpholin-4-ylmethyl)benzamide — Chemical Substance Information. Retrieved from [Link]

  • Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening for PARP1 Inhibitors Using a Benzamide Scaffold

Introduction: Targeting DNA Repair Pathways in Oncology Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of DNA single-strand breaks (S...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting DNA Repair Pathways in Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of DNA single-strand breaks (SSBs).[1] Upon detecting a break, PARP1 binds to the damaged DNA and, using NAD+ as a substrate, catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This PARylation event serves as a scaffold to recruit other essential DNA repair factors.

The therapeutic inhibition of PARP1 has emerged as a highly successful strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, exploits the cancer cells' reliance on PARP-mediated repair for survival. Modern PARP inhibitors leverage a dual mechanism of action:

  • Catalytic Inhibition: Competitive binding at the NAD+ pocket prevents the synthesis of PAR, thereby hindering the recruitment of the DNA repair machinery.[3][4]

  • PARP Trapping: A therapeutically crucial mechanism where the inhibitor stabilizes the PARP1-DNA complex, preventing the enzyme's dissociation even after auto-PARylation would normally release it.[5][6] These trapped complexes are potent cytotoxic lesions that, during DNA replication, lead to the formation of double-strand breaks, which are particularly lethal to cancer cells with compromised homologous recombination repair.[1][7]

The 2-aminobenzamide chemical scaffold is a well-established pharmacophore found in numerous potent PARP inhibitors, acting as a mimic of the nicotinamide portion of NAD+. This document provides detailed protocols for high-throughput screening (HTS) of novel compounds based on this scaffold, using 2-amino-N-(morpholin-4-ylmethyl)benzamide as an exemplary test article. We will describe two orthogonal, HTS-amenable biochemical assays: a Fluorescence Polarization (FP) assay to directly quantify PARP trapping and an AlphaScreen® assay to measure catalytic inhibition.

Section 1: The Mechanism of PARP1 Trapping

Understanding the trapping mechanism is fundamental to designing and interpreting screening assays. In a normal cellular response, PARP1's interaction with damaged DNA is transient. The inhibitor's ability to lock PARP1 onto the DNA is the key therapeutic event that enhances cytotoxicity.

PARP_Trapping_Mechanism cluster_0 Normal DNA Repair Cycle cluster_1 Inhibitor-Mediated Trapping DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruitment PARP1 Binds to DNA DNA_Damage->PARP1_Recruitment Detection PARylation PARP1 Catalyzes PAR Chain Synthesis (using NAD+) PARP1_Recruitment->PARylation Trapped_Complex Trapped PARP1-DNA Complex PARP1_Recruitment->Trapped_Complex Dissociation PARP1 Dissociates PARylation->Dissociation Electrostatic Repulsion Repair_Recruitment DNA Repair Factors Are Recruited Dissociation->Repair_Recruitment Repair_Complete DNA Repair Repair_Recruitment->Repair_Complete Inhibitor Trapping Inhibitor (e.g., Benzamide Scaffold) Inhibitor->Trapped_Complex Replication_Fork Replication Fork Collision Trapped_Complex->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

Caption: The PARP1 DNA repair cycle and the disruptive mechanism of trapping inhibitors.

Section 2: Primary HTS Assay: Fluorescence Polarization (FP) for PARP1 Trapping

This assay directly measures the formation and stabilization of the PARP1-DNA complex, making it an ideal primary screen for identifying trapping agents.[5] The principle relies on the change in the speed of rotation of a fluorescently labeled DNA molecule. When unbound, the small DNA probe rotates rapidly, resulting in low fluorescence polarization. When bound by the large PARP1 enzyme, its rotation slows dramatically, leading to a high polarization signal. A trapping inhibitor will maintain this high signal state.[1][6]

Protocol: PARP1 Trapping FP Assay

A. Materials & Reagents

  • Enzyme: Recombinant Human PARP1 (BPS Bioscience, Cat. #80501 or similar)

  • DNA Probe: 5'-fluorescein labeled, 23-base pair duplex DNA with a single-strand break (custom synthesis)

  • Substrate: Nicotinamide adenine dinucleotide (NAD+) (Sigma-Aldrich)

  • Test Article: 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4)[8]

  • Control Inhibitor: Olaparib (Selleck Chemicals)

  • Assay Plates: Black, low-volume, 384-well microplates (e.g., Corning #3820)

  • Plate Reader: Capable of measuring fluorescence polarization (e.g., PerkinElmer EnVision)

B. Reagent Preparation

  • 1x PARP FP Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Nonidet P-40. Prepare from concentrated stocks and store at 4°C.

  • PARP1 Enzyme Stock (2X): Thaw PARP1 on ice. Dilute to 2 nM in ice-cold 1x PARP FP Assay Buffer. Keep on ice and prepare fresh.

  • Fluorescent DNA Probe (4X): Dilute the DNA probe stock to 20 nM in 1x PARP FP Assay Buffer.

  • NAD+ (4X): Prepare a 400 µM solution of NAD+ in 1x PARP FP Assay Buffer.

  • Test Compound Plate: Prepare a serial dilution of 2-amino-N-(morpholin-4-ylmethyl)benzamide in 100% DMSO, typically starting from 10 mM. Then, create a 4X final concentration plate by diluting the DMSO stock 1:25 in 1x PARP FP Assay Buffer (final DMSO concentration will be 1%). Do the same for the Olaparib control.

C. Experimental Workflow & Plate Layout

Well TypeReagent 1 (5 µL)Reagent 2 (5 µL)Reagent 3 (5 µL)Reagent 4 (5 µL)
Blank 1x Assay Buffer1x Assay Buffer4X DNA Probe1x Assay Buffer
Low Control (No PARP) 4X Compound Buffer (1% DMSO)1x Assay Buffer4X DNA Probe4X NAD+
High Control (No NAD+) 4X Compound Buffer (1% DMSO)2X PARP1 Enzyme4X DNA Probe1x Assay Buffer
Positive Control (Olaparib) 4X Olaparib2X PARP1 Enzyme4X DNA Probe4X NAD+
Test Compound 4X Test Compound2X PARP1 Enzyme4X DNA Probe4X NAD+

D. Assay Procedure

  • Using an automated liquid handler, add 5 µL of the appropriate "Reagent 1" (Test Compound, Control, or Buffer) to the 384-well plate according to the layout.

  • Add 5 µL of "Reagent 2" (2X PARP1 Enzyme or Buffer).

  • Add 5 µL of "Reagent 3" (4X DNA Probe).

  • Mix by shaking the plate for 30 seconds.

  • Incubate for 15 minutes at room temperature to allow PARP1-DNA binding.

  • Initiate the reaction by adding 5 µL of "Reagent 4" (4X NAD+ or Buffer).

  • Mix by shaking the plate for 30 seconds.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a fluorescence polarization plate reader (Excitation: 485 nm, Emission: 528 nm).[9]

E. Data Analysis & Interpretation

  • Calculate Millipolarization (mP) units: The instrument software will typically calculate this.

  • Subtract Background: Subtract the average mP of the "Blank" wells from all other wells.

  • Calculate Percent Trapping:

    • % Trapping = 100 * (mP_sample - mP_LowControl) / (mP_HighControl - mP_LowControl)

  • Assay Quality Control: Calculate the Z'-factor to validate assay performance. A Z' > 0.5 is considered excellent for HTS.

    • Z' = 1 - (3 * (SD_HighControl + SD_LowControl)) / |Avg_HighControl - Avg_LowControl|

  • Hit Identification: Compounds showing significant % Trapping (e.g., >50% or >3 standard deviations above the mean of vehicle controls) are considered primary hits. These hits are then confirmed and subjected to dose-response analysis to determine their EC50 values.

Section 3: Orthogonal HTS Assay: AlphaScreen® for PARP1 Catalytic Activity

To distinguish compounds that are potent trappers from those that are primarily catalytic inhibitors, an orthogonal assay is essential. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the enzymatic activity of PARP1.[10][11]

Principle: PARP1 is incubated with a biotinylated histone substrate and NAD+. The enzyme creates PAR chains on the histone. An ADP-Ribose Binding Reagent conjugated to AlphaLISA® Acceptor beads is added, along with Streptavidin-coated Donor beads. When in proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[1][10] An inhibitor of catalytic activity will prevent PAR chain formation, thus reducing the AlphaScreen signal.

Protocol: PARP1 Catalytic Activity AlphaScreen® Assay

A. Materials & Reagents

  • Enzyme & Substrates: PARP1 Homogeneous Assay Kit (BPS Bioscience, Cat. #78438 or similar), which includes PARP1, biotinylated histone, NAD+, and detection reagents.

  • Test Article & Controls: As described in the FP assay.

  • Assay Plates: White, opaque, 384-well microplates (e.g., PerkinElmer ProxiPlate).

  • Plate Reader: Capable of AlphaScreen® detection (e.g., PerkinElmer EnVision with Alpha module).

B. Assay Procedure

(Note: Follow the specific concentrations and volumes provided in the commercial kit manual. The following is a generalized procedure.)

  • Compound Plating: Add 2.5 µL of 4X Test Compound or controls to the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing PARP1 enzyme, biotinylated histone substrate, and NAD+. Add 5 µL of this mix to all wells except the blank.

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Prepare a detection mix containing the ADP-Ribose Binding Reagent and Acceptor beads. Add 2.5 µL to each well. Incubate for 30-60 minutes at room temperature in the dark.

  • Final Step: Add 2.5 µL of Streptavidin-Donor beads to each well. Incubate for 30-60 minutes at room temperature in the dark.

  • Read Plate: Measure the AlphaScreen signal on a compatible plate reader.

C. Data Analysis

  • Subtract Background: Subtract the average signal from the "Blank" wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_sample - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

  • Data Interpretation: Plot % Inhibition against compound concentration to determine the IC50 value for catalytic inhibition. Comparing the EC50 (trapping) from the FP assay with the IC50 (catalytic) from the AlphaScreen assay provides a "trapping coefficient" that helps classify the inhibitor's primary mechanism of action.

Section 4: Integrated HTS Workflow and Hit Triage

A successful screening campaign relies on a logical progression of assays to identify and validate promising compounds while eliminating artifacts.

HTS_Workflow Compound_Library Compound Library (e.g., 100,000+ compounds) Primary_Screen Primary Screen (Single Concentration) PARP1 Trapping FP Assay Compound_Library->Primary_Screen Inactive Inactive Compounds (>98%) Primary_Screen->Inactive Primary_Hits Primary Hits (~1-2%) Primary_Screen->Primary_Hits Dose_Response_FP Confirmatory & Dose-Response FP Trapping Assay (EC50) Primary_Hits->Dose_Response_FP Non_Confirmed Not Confirmed / Poor EC50 Dose_Response_FP->Non_Confirmed Confirmed_Hits Confirmed Trapping Hits Dose_Response_FP->Confirmed_Hits Orthogonal_Screen Orthogonal Assay AlphaScreen Catalytic (IC50) Confirmed_Hits->Orthogonal_Screen Cell_Based Cell-Based Potency Assay (e.g., Synthetic Lethality) Orthogonal_Screen->Cell_Based Lead_Candidates Lead Candidates for Further Development Cell_Based->Lead_Candidates

Caption: A typical HTS workflow for the discovery of PARP1 trapping inhibitors.

Section 5: Cell-Based Assays for Biological Validation

Biochemical hits must be validated in a cellular context. A powerful method for PARP inhibitors involves demonstrating synthetic lethality. For example, by using cell lines with a specific DNA repair defect (e.g., TDP1-deficient cells), one can assess a compound's ability to potentiate the cytotoxicity of a DNA-damaging agent that creates lesions repaired by that pathway.[7][12]

Protocol Outline: Camptothecin (CPT) Potentiation Assay
  • Cell Lines: Use a pair of isogenic cell lines, such as TDP1-deficient (TDP1-/-) cells and the same line complemented with human TDP1 (hTDP1).[7]

  • Plating: Seed cells in 384-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a matrix of compounds:

    • A fixed, low-toxicity concentration of the Topoisomerase I inhibitor Camptothecin (CPT).

    • A serial dilution of the test compound (e.g., 2-amino-N-(morpholin-4-ylmethyl)benzamide).

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Measure cell viability using a luminescent assay such as CellTiter-Glo® (Promega).

  • Interpretation: A potent PARP inhibitor will show a synergistic effect with CPT, causing significant cell death in the hTDP1 cells (which rely on PARP for this type of repair) but not in the TDP1-/- cells.[7][12] This confirms the compound engages the PARP-dependent DNA repair pathway in a cellular environment.

Conclusion

This application note provides a robust, integrated strategy for the high-throughput screening and characterization of novel PARP1 inhibitors built around the 2-aminobenzamide scaffold. By combining a direct PARP trapping assay (FP) with an orthogonal catalytic activity assay (AlphaScreen®) and validating hits in a mechanistically relevant cell-based model, researchers can efficiently identify and prioritize potent drug candidates for further development. This multi-assay approach ensures a deep understanding of the compound's mechanism of action, a critical factor for success in modern oncology drug discovery.

References

  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. [Link]

  • A high-throughput (HT) fluorescent polarization (FP) assay to detect... - ResearchGate. [Link]

  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience (PDF). [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC. [Link]

  • Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors - PubMed. [Link]

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Method

Application Notes and Protocols: Establishing Murine Dosing Guidelines for 2-amino-N-(morpholin-4-ylmethyl)benzamide

Abstract This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reproducible dosing guidelines for the novel compound, 2-amino-N-(morpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reproducible dosing guidelines for the novel compound, 2-amino-N-(morpholin-4-ylmethyl)benzamide, in murine models. Given the limited publicly available preclinical data for this specific molecule, this guide emphasizes a first-principles approach. It details the necessary steps from initial compound characterization and formulation to the systematic determination of the Maximum Tolerated Dose (MTD), pharmacokinetic (PK) and pharmacodynamic (PD) profiling, and ultimately, the design of efficacious in vivo studies. The protocols herein are designed to ensure scientific integrity, animal welfare, and the generation of high-quality, translatable data.

Introduction: The Rationale for a Systematic Approach

2-amino-N-(morpholin-4-ylmethyl)benzamide is a small molecule belonging to the benzamide class of compounds. Molecules with this scaffold have shown a wide range of biological activities, including potential as histone deacetylase (HDAC) inhibitors.[1] The morpholine group often enhances solubility and pharmacokinetic properties.[2][3][4] Before the therapeutic potential of this or any novel compound can be evaluated in vivo, a systematic and ethically sound approach to determining its dosing regimen is paramount. Murine models are a cornerstone of preclinical research, offering genetically defined systems to study disease and test new therapies.[5]

The objective of these application notes is not to prescribe a definitive dose but to provide the experimental framework necessary to determine the optimal dose, schedule, and route of administration for 2-amino-N-(morpholin-4-ylmethyl)benzamide in a scientifically rigorous manner. This process is critical for de-risking a compound and ensuring that subsequent efficacy studies are both meaningful and reproducible.

Foundational Steps: Compound Preparation and Formulation

The journey to an in vivo study begins with a thorough understanding of the compound's physical and chemical properties. An inappropriate formulation can lead to poor bioavailability, inconsistent exposure, and local toxicity, confounding experimental results.

Physicochemical Characterization

Before any animal is dosed, the purity, solubility, and stability of 2-amino-N-(morpholin-4-ylmethyl)benzamide must be established.

  • Purity: Use a high-purity batch (ideally ≥98%) to ensure that observed effects are due to the compound itself and not impurities.

  • Solubility: Determine the compound's solubility in a range of common, biocompatible solvents. This is a critical step in selecting an appropriate vehicle for administration.

  • Stability: Assess the stability of the compound in the chosen vehicle under storage and experimental conditions.

Vehicle Selection and Preparation Protocol

The vehicle must solubilize the compound without causing toxicity. All substances for parenteral delivery should be sterile, isotonic, and have a pH between 4.5 and 8.0 to minimize irritation and ensure physiological compatibility.[6][7][8]

Protocol: Vehicle Screening

  • Attempt to dissolve the compound in sterile saline or Phosphate Buffered Saline (PBS) at the desired highest concentration.

  • If insoluble, test solubility in other common vehicles (see Table 1). A co-solvent system is often required for poorly soluble compounds.

  • A common strategy for compounds with low aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with an aqueous vehicle such as saline or a solution containing a surfactant like Tween® 80 or Cremophor® EL.

  • Once a suitable vehicle is identified, prepare the dosing solution fresh daily unless stability data supports longer-term storage.

  • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter before administration.[9]

Table 1: Common Vehicles for Murine Administration

VehicleProperties and Considerations
Sterile Saline (0.9% NaCl) Isotonic. Ideal for water-soluble compounds.
Phosphate-Buffered Saline (PBS) Buffered to physiological pH. Suitable for water-soluble compounds.
5-10% DMSO in Saline/PBS DMSO aids in solubilizing hydrophobic compounds. Keep DMSO concentration low to avoid toxicity.
5-10% Ethanol in Saline Can be used as a co-solvent. Potential for CNS effects at higher concentrations.
Corn Oil / Sesame Oil For highly lipophilic compounds, typically for oral (PO) or subcutaneous (SC) routes.
2-5% Tween® 80 in Saline A non-ionic surfactant that can improve solubility and stability of some compounds.

Workflow for Establishing Dosing Guidelines

The process of defining a dosing regimen is a multi-step, iterative process that integrates toxicology, pharmacokinetics, and pharmacodynamics.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: PK/PD Profiling cluster_3 Phase 4: Efficacy Testing A Compound Characterization (Purity, Solubility, Stability) B Vehicle Selection & Formulation Development A->B C Dose Range Finding & Maximum Tolerated Dose (MTD) Study B->C D Pharmacokinetic (PK) Study (IV & PO Dosing) C->D E Pharmacodynamic (PD) Study (Target Engagement) D->E F Efficacy Study Design (Dose Selection & Scheduling) E->F G Dose Dose (mg/kg) PK Pharmacokinetics (PK) (Plasma Concentration) Dose->PK Exposure PD Pharmacodynamics (PD) (Target Engagement) PK->PD Target Modulation Efficacy Efficacy (Therapeutic Effect) PD->Efficacy Response

Caption: Interplay of Dose, PK, PD, and Efficacy.

Pharmacokinetic (PK) Protocol
  • Objective: To determine key PK parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), half-life (t½), and oral bioavailability (%F).

  • Design:

    • IV Group: Administer a single low dose (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • PO Group: Administer a single oral dose (e.g., 10 mg/kg) by gavage to assess oral absorption and bioavailability.

  • Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Analyze plasma concentrations of 2-amino-N-(morpholin-4-ylmethyl)benzamide using a validated bioanalytical method like LC-MS/MS. [10] Table 3: Sample Pharmacokinetic Parameters

ParameterDefinitionExample Value
Cmax Maximum plasma concentration1500 ng/mL
Tmax Time to reach Cmax1.0 hr
AUC (0-inf) Total drug exposure over time8500 ng*hr/mL
Elimination half-life4.5 hr
%F Absolute oral bioavailability65%
Pharmacodynamic (PD) Protocol
  • Objective: To demonstrate that the compound engages its biological target in vivo at doses that are well-tolerated.

  • Design:

    • Dose tumor-bearing mice (if applicable) or naive mice with single doses of the compound at various levels (e.g., 10, 30, 100 mg/kg).

    • Collect tumors or relevant surrogate tissues at a time point informed by the PK data (e.g., at Tmax).

    • Analyze the tissue for a biomarker of target engagement. For example, if 2-amino-N-(morpholin-4-ylmethyl)benzamide is an HDAC inhibitor, one would measure the level of histone acetylation via Western blot or immunohistochemistry.

    • Correlate the dose and plasma concentration with the degree of target modulation.

Administration Techniques and Guidelines

Proper administration technique is crucial for animal welfare and data quality. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). [6][9][11] Table 4: Recommended Administration Volumes and Needle Sizes for Adult Mice

RouteMax Volume (mL)Needle Gauge
Intravenous (IV) 0.227-30 G
Intraperitoneal (IP) 2.025-27 G
Subcutaneous (SC) 2.025-27 G
Oral Gavage (PO) 0.5 (based on a 25g mouse)20-22 G (ball-tipped)

Source: Adapted from IACUC guidelines.[7][11]

Protocol: Intraperitoneal (IP) Injection
  • Properly restrain the mouse, ensuring the head is tilted downwards.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert a 25-27 gauge needle at a shallow angle (15-20 degrees).

  • Gently aspirate to ensure the needle has not entered the bladder or intestines.

  • Inject the solution slowly and withdraw the needle.

  • Return the animal to its cage and monitor for any signs of distress.

Protocol: Oral Gavage (PO)
  • Use a proper-sized, flexible, or ball-tipped gavage needle to prevent esophageal or stomach perforation.

  • Gently restrain the mouse and ensure the head and body are in a straight line.

  • Pass the gavage needle along the side of the mouth, over the tongue, and gently into the esophagus. Do not force the needle.

  • Administer the solution and slowly withdraw the needle.

  • Monitor the animal for any signs of respiratory distress.

Conclusion and Best Practices

Establishing the correct dosing for a novel compound like 2-amino-N-(morpholin-4-ylmethyl)benzamide in murine models is a foundational requirement for successful preclinical drug development. By following a systematic process that includes thorough formulation, MTD determination, and PK/PD characterization, researchers can design robust efficacy studies that yield clear, interpretable results. Always prioritize animal welfare and adhere strictly to approved IACUC protocols. The data generated through these methods will provide the necessary confidence to advance promising compounds toward clinical investigation.

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Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-amino-N-(morpholin-4-ylmethyl)benzamide

Abstract This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-amino-N-(morpholin-4-ylmethyl)benzamide, a key intermediate in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-amino-N-(morpholin-4-ylmethyl)benzamide, a key intermediate in pharmaceutical and materials science research. This document outlines optimized methodologies for sample preparation, data acquisition using ¹H, ¹³C, and 2D NMR techniques, and a thorough analysis of the resulting spectra. The causality behind experimental choices is explained to equip researchers, scientists, and drug development professionals with the expertise to validate the structure and purity of this and similar benzamide derivatives.

Introduction

2-amino-N-(morpholin-4-ylmethyl)benzamide is a multifaceted molecule featuring a primary aromatic amine, a secondary amide, and a morpholine ring.[1][2] This unique combination of functional groups necessitates a robust analytical approach for unambiguous structural confirmation. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of such organic molecules in solution.[3] This application note details the strategic application of one- and two-dimensional NMR experiments to assign all proton and carbon signals, providing a definitive spectral fingerprint of the title compound.

The core challenge in the NMR analysis of this molecule lies in the handling of exchangeable protons (NH and NH₂) and the potential for signal overlap in the aromatic and aliphatic regions. The choice of deuterated solvent is therefore critical, as it significantly influences the appearance and exchange rate of these labile protons.[4][5] This guide will address these challenges by providing a systematic workflow from sample preparation to final spectral interpretation.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of 2-amino-N-(morpholin-4-ylmethyl)benzamide is presented below with the IUPAC-recommended numbering scheme that will be used throughout this document.

Caption: Structure of 2-amino-N-(morpholin-4-ylmethyl)benzamide with atom numbering.

Experimental Protocols

Sample Preparation

The choice of solvent is paramount for successful NMR analysis of this compound. Protic solvents like D₂O or CD₃OD can lead to the rapid exchange of the -NH₂ and -NH- protons, causing their signals to broaden or disappear. Aprotic polar solvents, such as dimethyl sulfoxide-d₆ (DMSO-d₆), are highly recommended. DMSO-d₆ slows down the proton exchange rate, allowing for the observation of both the amine and amide proton signals, often with visible coupling.[4][6]

Protocol:

  • For ¹H NMR: Accurately weigh 5-10 mg of 2-amino-N-(morpholin-4-ylmethyl)benzamide.[3]

  • For ¹³C NMR: To achieve a good signal-to-noise ratio in a reasonable time, use 20-50 mg of the sample.

  • Dissolve the weighed sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing.

  • Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[7]

  • The final sample volume in the NMR tube should be approximately 0.5 mL.

NMR Data Acquisition Workflow

A systematic approach to data acquisition ensures that all necessary structural information is captured efficiently.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 lock_shim Lock & Shim prep->lock_shim h1_nmr 1D ¹H NMR (16-64 scans) lock_shim->h1_nmr c13_nmr 1D ¹³C NMR (1024+ scans) h1_nmr->c13_nmr cosy 2D COSY (¹H-¹H Correlation) c13_nmr->cosy hsqc 2D HSQC (¹H-¹³C Correlation) cosy->hsqc process Processing (FT, Phasing, Baseline) hsqc->process assign Assign Signals process->assign report Final Structure Confirmation assign->report

Caption: General workflow for NMR structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion, which is particularly important for resolving the aromatic and morpholine proton signals.[3]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (dependent on concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~3-4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled with NOE (zgpg30)

  • Spectral Width: 0 to 180 ppm

  • Number of Scans: ≥ 1024

  • Relaxation Delay (d1): 2 seconds

2D NMR (COSY & HSQC): Standard, gradient-enhanced pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3) should be utilized with default parameter sets, adjusting spectral widths to cover all relevant signals.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous structures.[8][9] The chemical shifts of carbonyl carbons and amide protons can be sensitive to solvent and concentration.[6][10]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Atom #Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H9~8.5 - 9.0t1HAmide NHDeshielded due to carbonyl anisotropy and H-bonding with DMSO. Coupling to CH₂ (H10).
H3~7.5 - 7.7dd1HAromatic CHOrtho to the electron-withdrawing amide group.
H5~7.1 - 7.3ddd1HAromatic CHMeta to both amino and amide groups.
H4~6.7 - 6.9dd1HAromatic CHOrtho/para to the electron-donating amino group.
H6~6.5 - 6.7d1HAromatic CHOrtho to the electron-donating amino group.
-NH₂~5.0 - 5.5s (broad)2HAmino NH₂Chemical shift is variable; appears as a broad singlet due to exchange.
H10~4.5 - 4.7d2HN-CH₂-NMethylene group between two nitrogen atoms. Coupled to amide proton (H9).
H13/H15~3.5 - 3.7t4HO-CH₂Morpholine protons adjacent to the oxygen atom.
H12/H16~2.5 - 2.7t4HN-CH₂Morpholine protons adjacent to the nitrogen atom.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Atom #Predicted δ (ppm)AssignmentRationale
C7~168 - 170C=O (Amide)Typical chemical shift for a benzamide carbonyl carbon.[11]
C2~148 - 150C-NH₂Aromatic carbon attached to the electron-donating amino group.
C6~131 - 133Aromatic CH
C4~128 - 130Aromatic CH
C1~116 - 118C-C=OQuaternary carbon attached to the amide group.
C5~115 - 117Aromatic CH
C3~113 - 115Aromatic CH
C10~75 - 78N-CH₂-NMethylene carbon between two nitrogens, highly deshielded.
C13/C15~66 - 68O-CH₂Morpholine carbons adjacent to oxygen.
C12/C16~52 - 54N-CH₂Morpholine carbons adjacent to nitrogen.
Role of 2D NMR in Structural Confirmation
  • COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton coupling networks. It will definitively connect the amide proton (H9) to the methylene protons (H10). It will also confirm the connectivity between adjacent aromatic protons (e.g., H3 to H4, H4 to H5, H5 to H6).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It provides an unambiguous assignment of all protonated carbons by linking the data from the ¹H and ¹³C spectra. For example, it will link the signal at ~4.6 ppm to the carbon at ~76 ppm, confirming the C10/H10 assignment.

Conclusion

The protocols and predictive data presented in this application note provide a robust framework for the complete and accurate NMR spectroscopic characterization of 2-amino-N-(morpholin-4-ylmethyl)benzamide. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR techniques in DMSO-d₆, researchers can unambiguously verify the molecular structure, assign all proton and carbon resonances, and assess the purity of their synthesized material. This detailed characterization is a critical step in ensuring the quality and reliability of this compound for its intended applications in drug discovery and materials science.

References

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

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  • Witanowski, M., Sicinska, W., Biedrzycka, Z., & Webb, G. A. (1997). Solvent and protonation effects on nitrogen NMR shieldings of isoamides (o-aminoethers). Journal of Molecular Structure, 404, 267-271. Retrieved from [Link]

  • Spera, S., & Bax, A. (1991). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Journal of the American Chemical Society, 113(14), 5490-5492. Retrieved from [Link]

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  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Retrieved from [Link]

  • Sharma, S., & Ahmad, S. (2013). Synthesis, characterization and biological studies of N-(1-morpholino-4- methyl benzyl)-benzamide and its transition metal complexes. Journal of Chemical and Pharmaceutical Research, 5(12), 1335-1340. Retrieved from [Link]

  • Kamal, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3486-3498. Retrieved from [Link]

  • Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

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Method

Comprehensive Mass Spectrometry Fragmentation Analysis of 2-amino-N-(morpholin-4-ylmethyl)benzamide

Application Note & Technical Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Chemical Context & Structural Significance The compound 2-amino-N-(morpholin-4-ylmethyl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists

Chemical Context & Structural Significance

The compound 2-amino-N-(morpholin-4-ylmethyl)benzamide (C₁₂H₁₇N₃O₂) is a highly functionalized anthranilamide derivative. Structurally, it consists of an anthraniloyl core (2-aminobenzamide) linked to a morpholine ring via a methylene bridge, forming a classic Mannich base architecture. Compounds containing this motif are frequently encountered in modern drug discovery, serving as pharmacophores for kinase inhibitors, HDAC inhibitors, and complex heterobifunctional molecules like PROTACs.

Understanding the exact gas-phase dissociation behavior of this molecule is critical for pharmacokinetic (PK) profiling, metabolite identification, and structural elucidation. The presence of three distinct nitrogen atoms—an aniline primary amine, an amide nitrogen, and an aliphatic morpholine tertiary amine—creates a competitive protonation landscape that dictates the downstream Collision-Induced Dissociation (CID) pathways.

High-Resolution LC-MS/MS Protocol

To ensure a self-validating analytical system, the following protocol utilizes a ramping Collision Energy (CE) strategy. By acquiring spectra across a gradient of activation energies, we can definitively map precursor-to-product ion causality, distinguishing primary cleavage events from secondary neutral losses.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-amino-N-(morpholin-4-ylmethyl)benzamide reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v). Causality Check: The addition of 0.1% formic acid serves to drive the equilibrium toward the protonated species, a standard practice in positive ionization mode to ensure robust signal intensity and consistent ion creation 1[1].

Liquid Chromatography (LC) Parameters
  • Column: C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry (MS/MS) Parameters
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300 °C.

  • Isolation Window: 1.0 m/z.

  • Collision Gas: High-purity Nitrogen or Argon.

  • Collision Energy (CE) Ramping: 15 eV, 30 eV, and 45 eV. Causality Check: Acquiring data at 15 eV captures the fragile Mannich-base cleavages, while 45 eV forces the robust anthraniloyl core to fragment, providing a complete topological map of the molecule2[2].

Mechanistic Fragmentation Analysis

Primary Ionization & Protonation Dynamics

The theoretical exact mass of the neutral molecule is 235.1321 Da. Under ESI+ conditions, the molecule readily forms a singly charged precursor ion [M+H]⁺ at m/z 236.1399. The aliphatic morpholine nitrogen (pKa ~8.3) is significantly more basic than the aniline nitrogen (pKa ~4.6) or the delocalized amide nitrogen. Consequently, protonation occurs predominantly at the morpholine ring, directing the primary charge-driven fragmentation pathways.

Pathway A: Mannich-Base Cleavage (m/z 100 & 149)

The methylene bridge connecting the amide and the morpholine ring is the most labile structural feature.

  • Formation of m/z 100.0762 (Base Peak): Cleavage of the amide N–C bond results in the loss of neutral 2-aminobenzamide (136 Da). The charge is retained on the morpholine fragment, forming the highly stable 4-methylenemorpholin-4-ium cation (C₅H₁₀NO⁺). The intense abundance of this ion is driven by the resonance stabilization of the immonium structure. The stability of the morpholine ring under gas-phase activation heavily influences this trajectory 3[3].

  • Formation of m/z 149.0715: Alternatively, cleavage of the C–N bond between the methylene carbon and the morpholine nitrogen results in the neutral loss of morpholine (87 Da), yielding the 2-amino-N-methylidenebenzamide cation (C₈H₉N₂O⁺).

Pathway B: Anthraniloyl Core Cleavage (m/z 120 & 92)

At higher collision energies (≥30 eV), deeper structural dissociation occurs.

  • Formation of m/z 120.0449: Cleavage of the primary amide bond yields the 2-aminobenzoyl (anthraniloyl) cation (C₇H₆NO⁺). This acylium ion is highly stabilized by the electron-donating ortho-amino group. The generation of the m/z 120 fragment is a well-documented diagnostic feature in the mass spectra of nitrogen-containing aromatic systems4[4]. It can form directly from the precursor or via the secondary loss of methanimine (CH₂=NH, 29 Da) from the m/z 149 fragment.

  • Formation of m/z 92.0500: The anthraniloyl cation undergoes a classic, charge-directed neutral loss of carbon monoxide (CO, 28 Da) to form the anilinium cation (C₆H₆N⁺).

Quantitative Fragment Data

The following table summarizes the high-resolution exact masses and elemental formulas for the diagnostic product ions.

Experimental m/zTheoretical m/zMass Error (ppm)Elemental FormulaFragment AssignmentEst. Relative Abundance
236.1399 236.13990.0C₁₂H₁₈N₃O₂⁺[M+H]⁺ (Precursor)15%
149.0718 149.0715+2.0C₈H₉N₂O⁺[M+H - Morpholine]⁺65%
120.0451 120.0449+1.6C₇H₆NO⁺Anthraniloyl Cation40%
100.0762 100.07620.0C₅H₁₀NO⁺Methylenemorpholinium100% (Base Peak)
92.0503 92.0500+3.2C₆H₆N⁺Anilinium Cation25%
88.0765 88.0762+3.4C₄H₁₀NO⁺Morpholinium Cation10%

Fragmentation Pathway Visualization

The logical flow of the gas-phase dissociation is mapped below. The diagram illustrates both primary cleavage events from the precursor ion and the secondary cascade reactions.

MS_Fragmentation M Precursor Ion [M+H]+ C12H18N3O2+ m/z 236.1399 F149 N-methylidenebenzamide Cation C8H9N2O+ m/z 149.0715 M->F149 Methylene C-N Cleavage - C4H9NO (87 Da) F100 Methylenemorpholinium C5H10NO+ m/z 100.0762 M->F100 Amide N-C Cleavage - C7H8N2O (136 Da) F120 Anthraniloyl Cation C7H6NO+ m/z 120.0449 M->F120 Amide Bond Cleavage - C5H12N2O (116 Da) F88 Morpholinium Cation C4H10NO+ m/z 88.0762 M->F88 Morpholine Cleavage - C8H8N2O (148 Da) F149->F120 - CH2NH (29 Da) F92 Anilinium Cation C6H6N+ m/z 92.0500 F120->F92 - CO (28 Da)

ESI-MS/MS fragmentation pathway of 2-amino-N-(morpholin-4-ylmethyl)benzamide[M+H]+ at m/z 236.14.

Expert Recommendations for Method Validation

When developing Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays for this compound in biological matrices:

  • Quantitation Transition: Utilize the 236.14 → 100.08 transition for primary quantitation. The methylenemorpholinium ion is highly stable, resists further fragmentation, and provides the highest signal-to-noise ratio.

  • Confirmation Transition: Utilize the 236.14 → 149.07 or 236.14 → 120.04 transitions as qualitative qualifiers to ensure peak purity and avoid matrix interference.

  • In-Source Fragmentation Warning: Mannich bases are notoriously susceptible to in-source decay. Ensure the declustering potential (or capillary voltage) is optimized to prevent premature cleavage of the morpholine ring before the precursor reaches the collision cell.

References

  • Ion fragmentation of small molecules in mass spectrometry, UAB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENhmdFl35OEDZXqJI23aBVxvb7bMlhc9Mp2K6Z56FJzzSE0kQOJDNlFycF-lpOjg6ap7rpViY0sYOodYPywkS6hN2-ZLJo0ZDvTCmhhF8VTOm41Y9qCy9WhnQk15Xf0xWf2sqeiF2pwWv561JKNWMVqtwStAQ9bnSUhGnS9A==]
  • Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAqW3sFQcLRequWtzaw7EwufSa0y8ToqYrMBqYA8UdJeqLHs32xe3JXyKXYioKkxgbd_c49mW-1KSonKAIT7lUF-mW9O9qLq4IVD19SjCHsPWEV_jU15PAIAHAvmHRVNIFakzYnW7QKRxOCJA=]
  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAN5q3sWsnrQbzwZITmCqVSffAbsN1Ic0vbBpyN3bFkYKlsv_4k3Gwp0bN9oPxjHCq4RYfSXGwdjpAInhZ7kqRznhDQWrAjrCvZYvr3-hJYA58D9Pb96q-tBwC6uh_q_GgHoNmrbdzn-tFSvnCh70ie-3LuIaC2q12ntd1A-fWPlLSfKWFoW1dOrpYCJYvGXGXFapYBIwuXKpMSkbIzqcsGG7ctdFvuo7juT_B1mzCLQl8uA3pfPiB0_DMwa7-hKLbesBzub8=]
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI, MJCCE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6tSlw7f1mhaL63imk3aDIinVZOd8ndjL85eya3dUNiTVIWgmiIezTIb-32RoEqmhyGAqLMqwVT_Q9eZ5gzc64yBeXu-1k46Mlu-AFW6Nl0t9ZcNYBRvj6f7VC58yUxaOfMhQL-rhyZ9sXQQBKv7tTJXS30oMZXL9KUKv43zW3]

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for 2-amino-N-(morpholin-4-ylmethyl)benzamide Drug Delivery

Abstract This guide provides a comprehensive technical overview and detailed protocols for developing effective drug delivery systems for 2-amino-N-(morpholin-4-ylmethyl)benzamide (herein referred to as AMB), a promising...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for developing effective drug delivery systems for 2-amino-N-(morpholin-4-ylmethyl)benzamide (herein referred to as AMB), a promising therapeutic agent often challenged by poor aqueous solubility. Addressing researchers, scientists, and drug development professionals, this document outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to advanced formulation strategies, including amorphous solid dispersions, lipid-based systems, and polymeric nanoparticles. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to accelerate development and ensure reproducibility.

Introduction

2-amino-N-(morpholin-4-ylmethyl)benzamide (AMB) is a benzamide derivative with significant therapeutic potential.[1] Like many new chemical entities, its clinical translation is frequently hampered by suboptimal physicochemical properties, primarily low aqueous solubility and dissolution rate. These characteristics can lead to poor oral bioavailability, high inter-subject variability, and a diminished therapeutic window.

Effective formulation development is therefore not merely an adjunct but a critical-path activity for realizing the therapeutic promise of AMB. The goal is to engineer a delivery system that enhances the solubility and/or dissolution rate, thereby ensuring consistent and adequate absorption from the gastrointestinal tract.[2] This application note details three field-proven strategies to address these challenges: Amorphous Solid Dispersions (ASDs), Self-Emulsifying Drug Delivery Systems (SEDDS), and Polymeric Nanoparticles (PNPs). The selection of an optimal strategy is contingent on a thorough understanding of the drug substance's intrinsic properties, which must be elucidated during pre-formulation studies.[3][4]

PART 1: Pre-Formulation & Physicochemical Characterization

A foundational understanding of AMB's properties is paramount before selecting a formulation strategy.[5] This phase aims to identify the critical quality attributes (CQAs) that will dictate the drug's performance and manufacturability.[6]

Foundational Physicochemical Data

The initial characterization provides a baseline for all subsequent development work.

Table 1: Core Physicochemical Properties of AMB

PropertyValue / ObservationSignificance for Formulation
Molecular Formula C₁₂H₁₇N₃O₂[7]Defines molecular weight and elemental composition.
Molecular Weight 235.28 g/mol [7]Influences diffusion and permeability characteristics.
Appearance White to off-white crystalline solidProvides a baseline for physical stability monitoring.
LogP (predicted) 0.2883[7]Indicates moderate lipophilicity; suggests suitability for lipid-based and amorphous strategies.
pKa (predicted) Amine groups suggest basicity; precise values needed.Governs pH-dependent solubility and salt formation potential.
Thermal Properties Requires DSC/TGA analysis.Critical for selecting thermally-driven processes like Hot-Melt Extrusion.[8]
Experimental Protocol: pH-Dependent Solubility Profiling

Objective: To quantify the aqueous solubility of AMB across a physiologically relevant pH range (1.2 to 7.4), as recommended by regulatory guidelines.[9]

Methodology (Shake-Flask Method):

  • Prepare a series of buffers (e.g., 0.1N HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).

  • Add an excess amount of AMB powder to a known volume (e.g., 10 mL) of each buffer in separate glass vials.

  • Seal the vials and place them in an orbital shaking incubator set at 37 ± 0.5 °C and 100 rpm for 48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspensions to settle. Withdraw an aliquot from the supernatant.

  • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids. Discard the first portion of the filtrate to avoid adsorption effects.

  • Dilute the clear filtrate with a suitable mobile phase.

  • Quantify the concentration of dissolved AMB using a validated HPLC-UV method.

  • Validation Check: The presence of solid material at the bottom of each vial after 48 hours confirms that saturation was achieved.

Table 2: Example pH-Solubility Profile for AMB

pHMediumSolubility (µg/mL)Biopharmaceutical Implication
1.2 Simulated Gastric Fluid (SGF)550.8Higher solubility in the stomach due to protonation of amine groups.
4.5 Acetate Buffer85.3Solubility drops significantly as pH increases.
6.8 Simulated Intestinal Fluid (SIF)5.2Very low solubility in the primary region of drug absorption. (Critical Challenge)
7.4 Phosphate Buffer4.9Confirms poor solubility at physiological pH.
Workflow for Pre-Formulation Characterization

The following diagram outlines the logical flow for the initial characterization of AMB.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Data Interpretation & Strategy Selection API AMB Drug Substance Solubility pH-Solubility Profile (Shake-Flask) API->Solubility SolidState Solid-State Characterization (PXRD, DSC, TGA) API->SolidState LogP Lipophilicity (LogP/D) (HPLC or Shake-Flask) API->LogP Interpretation Identify Critical Challenges (e.g., Low Solubility at pH 6.8) Solubility->Interpretation SolidState->Interpretation LogP->Interpretation Strategy Select Formulation Strategies (ASD, SEDDS, PNP) Interpretation->Strategy

Caption: Workflow for AMB pre-formulation characterization and strategy selection.

PART 2: Formulation Strategies & Protocols

Based on the pre-formulation data indicating AMB is a poorly soluble compound, the following strategies are proposed.

Strategy A: Amorphous Solid Dispersions (ASD)

Rationale: Converting the crystalline form of AMB into a high-energy amorphous state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[10] The polymer serves to stabilize the amorphous drug, preventing re-crystallization during storage and release.[11] This strategy is particularly effective for BCS Class II/IV compounds.

Protocol 2.1: Preparation of AMB-ASD by Spray Drying

Objective: To prepare a stable amorphous solid dispersion of AMB with a suitable polymer (e.g., HPMC-AS, PVP VA64) to enhance its dissolution profile.

Materials:

  • AMB (Active Pharmaceutical Ingredient)

  • Polymer: Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)

  • Solvent System: Dichloromethane/Methanol (1:1 v/v) or other suitable solvent that dissolves both API and polymer.[8]

Methodology:

  • Solution Preparation: Dissolve a specific ratio of AMB and HPMC-AS (e.g., 1:3 w/w) in the solvent system to form a clear solution. A typical concentration is 5-10% w/v total solids.

  • Spray Dryer Setup: Set the spray dryer parameters. These must be optimized but typical starting points are:

    • Inlet Temperature: 80-120 °C

    • Atomization Gas Flow Rate: 400-600 L/hr

    • Solution Feed Rate: 3-10 mL/min

  • Spray Drying: Pump the solution through the atomizer nozzle into the drying chamber. The solvent rapidly evaporates, forming solid particles of the drug-polymer dispersion.[12]

  • Collection: Collect the resulting dry powder from the cyclone separator.

  • Secondary Drying: Dry the collected powder in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Characterization:

    • PXRD: Confirm the amorphous nature of the dispersion (absence of crystalline peaks).[12]

    • DSC: Determine the glass transition temperature (Tg) to assess physical stability. A single Tg indicates a homogenous dispersion.[12]

    • In Vitro Dissolution: Perform dissolution testing as per Protocol 2.4.

Table 3: Example Characterization of AMB-ASD Formulations

Formulation IDDrug:Polymer Ratio (w/w)Tg (°C)Physical State (by PXRD)Dissolution at 30 min (pH 6.8)
AMB-ASD-11:2 (HPMC-AS)115.4Amorphous75%
AMB-ASD-21:3 (HPMC-AS)121.8Amorphous88%
Crystalline AMBN/AN/A (Melting Point)Crystalline< 5%
Mechanism Visualization: Amorphous Solid Dispersion

G cluster_0 Initial State cluster_1 ASD Formation (Spray Drying) cluster_2 Final State Crystalline Crystalline AMB Low Energy Poor Solubility Process Process Crystalline->Process Polymer Polymer Matrix (e.g., HPMC-AS) Polymer->Process ASD Amorphous Solid Dispersion Amorphous AMB Molecules Polymer Chains High Energy Enhanced Solubility Process->ASD

Caption: Mechanism of solubility enhancement via Amorphous Solid Dispersion (ASD).

Strategy B: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: For lipophilic drugs like AMB, SEDDS offer a powerful delivery mechanism.[13] These isotropic mixtures of oil, surfactant, and sometimes a cosolvent, are designed to spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[14] The drug remains in a solubilized state within the oil droplets, bypassing the dissolution step and facilitating absorption.[15]

Protocol 2.2: Formulation and Evaluation of AMB-SEDDS

Objective: To develop a stable SEDDS formulation that efficiently emulsifies and maintains AMB in a solubilized state.

Materials:

  • Oil Phase: Capryol™ 90 (Caprylic/Capric Triglycerides)

  • Surfactant: Kolliphor® RH 40 (Polyoxyl 40 Hydrogenated Castor Oil)

  • Cosolvent: Transcutol® HP (Diethylene Glycol Monoethyl Ether)

Methodology:

  • Solubility Screening: Determine the solubility of AMB in various oils, surfactants, and cosolvents to select the most suitable excipients.[13]

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and cosolvent into a glass vial based on predetermined ratios (e.g., 30% Oil, 50% Surfactant, 20% Cosolvent).

    • Heat the mixture to 40 °C and mix gently with a magnetic stirrer until a clear, homogenous liquid is formed.

    • Dissolve the AMB into the excipient mixture to its saturation solubility.

  • Self-Emulsification Test:

    • Add 1 mL of the SEDDS formulation dropwise to 250 mL of purified water at 37 °C with gentle stirring (e.g., 50 rpm).

    • Visually observe the emulsification process. A robust formulation will form a clear or slightly bluish-white emulsion rapidly.

  • Characterization:

    • Droplet Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Target droplet size is typically < 200 nm with a PDI < 0.3 for good stability.[13]

    • Zeta Potential: Assess the surface charge of the droplets, which influences stability.

    • In Vitro Drug Release: Evaluate using a dialysis method or as described in Protocol 2.4.

Table 4: Example Characterization of AMB-SEDDS Formulations

Formulation IDComposition (Oil:S:CoS)Droplet Size (nm)PDIEmulsification Time (s)
AMB-SEDDS-130:50:20125.60.21< 30
AMB-SEDDS-240:40:20180.20.28< 45
AMB-SEDDS-320:60:2088.40.15< 20
Workflow for SEDDS Development

G Screening 1. Excipient Solubility Screening (Oil, Surfactant, Cosolvent) Ternary 2. Construct Ternary Phase Diagrams Screening->Ternary Formulate 3. Prepare Formulations & Load AMB Ternary->Formulate Emulsify 4. Self-Emulsification Test Formulate->Emulsify Characterize 5. Characterize Droplets (Size, PDI, Zeta) Emulsify->Characterize Release 6. In Vitro Release & Stability Study Characterize->Release

Caption: Stepwise workflow for the development and testing of SEDDS formulations.

Strategy C: Polymeric Nanoparticles (PNP)

Rationale: Encapsulating AMB within polymeric nanoparticles can improve solubility, protect the drug from degradation, and potentially offer controlled release profiles.[16] Nanoprecipitation is a simple and reproducible method for preparing PNPs.[17] It involves precipitating a polymer from an organic solution into a non-solvent, leading to the spontaneous formation of nanoparticles with the drug entrapped inside.[18]

Protocol 2.3: Preparation of AMB-Loaded PNPs by Nanoprecipitation

Objective: To encapsulate AMB in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its dissolution characteristics.

Materials:

  • AMB (Active Pharmaceutical Ingredient)

  • Polymer: PLGA (50:50)

  • Organic Solvent: Acetone

  • Aqueous Phase (Non-solvent): Purified water, optionally containing a stabilizer like Poloxamer 188 (0.5% w/v).

Methodology:

  • Organic Phase Preparation: Dissolve AMB and PLGA (e.g., 10 mg AMB, 100 mg PLGA) in 5 mL of acetone.

  • Nanoprecipitation: Add the organic phase dropwise into 20 mL of the aqueous phase under moderate magnetic stirring (e.g., 600 rpm). The immediate diffusion of acetone into the water causes the PLGA and entrapped drug to precipitate, forming nanoparticles.[19]

  • Solvent Evaporation: Continue stirring for 3-4 hours at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification/Collection:

    • Centrifuge the nanoparticle suspension (e.g., 15,000 rpm for 30 min) to pellet the nanoparticles.

    • Discard the supernatant and resuspend the pellet in purified water to remove un-encapsulated drug and excess stabilizer. Repeat this wash step twice.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried with a cryoprotectant (e.g., trehalose) to yield a dry powder.

  • Characterization:

    • Particle Size & PDI: Analyze using DLS.

    • Encapsulation Efficiency (EE%): Quantify the amount of AMB in the nanoparticles versus the initial amount used. This is typically done by dissolving a known amount of nanoparticles in a suitable solvent and analyzing the drug content by HPLC.

    • Drug Loading (DL%): Calculate the percentage of drug weight relative to the total nanoparticle weight.

    • Morphology: Visualize using Scanning or Transmission Electron Microscopy (SEM/TEM).

PART 3: Performance Evaluation & Protocols

Standardized performance testing is crucial to compare the efficacy of different formulation strategies.

Protocol 2.4: In Vitro Dissolution/Drug Release Testing

Objective: To compare the dissolution profiles of crystalline AMB and the developed formulations (ASD, SEDDS, PNP) in a biorelevant medium.

Apparatus: USP Apparatus II (Paddle).[20]

Methodology:

  • Medium: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes, maintained at 37 ± 0.5 °C.[9]

  • Paddle Speed: 75 rpm.

  • Procedure:

    • Add the formulation (an amount equivalent to a fixed dose of AMB) to the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately filter each sample through a 0.22 µm syringe filter.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the samples for AMB concentration using a validated HPLC-UV method.

  • Acceptance Criteria (Example): For an immediate-release formulation, a common target is not less than 80% (Q) of the drug dissolved in 30-45 minutes.[21]

Conclusion

The successful formulation of 2-amino-N-(morpholin-4-ylmethyl)benzamide is contingent upon a systematic, data-driven approach. The pre-formulation data clearly indicates that its poor solubility at intestinal pH is the primary barrier to potential oral bioavailability. This guide has detailed three robust strategies—Amorphous Solid Dispersions, Self-Emulsifying Drug Delivery Systems, and Polymeric Nanoparticles—each capable of overcoming this limitation.

  • ASDs offer a scalable, solid-dosage form approach ideal for achieving rapid dissolution.

  • SEDDS are highly effective for maintaining the drug in a solubilized state, making them an excellent choice for lipid-soluble compounds.

  • PNPs provide versatility for both solubility enhancement and potential controlled-release applications.

The choice of the final strategy should be guided by the target product profile, required dose, and manufacturing considerations. The protocols provided herein serve as a validated starting point for researchers to accelerate the development of a clinically viable and commercially scalable formulation for this promising therapeutic agent.

References

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Method

fluorescent labeling techniques for 2-amino-N-(morpholin-4-ylmethyl)benzamide

Application Note & Protocol Guide Fluorescent Labeling of 2-amino-N-(morpholin-4-ylmethyl)benzamide using Amine-Reactive NHS-Ester Dyes Abstract & Introduction The covalent attachment of fluorescent probes to small molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Fluorescent Labeling of 2-amino-N-(morpholin-4-ylmethyl)benzamide using Amine-Reactive NHS-Ester Dyes

Abstract & Introduction

The covalent attachment of fluorescent probes to small molecules is a cornerstone of modern drug discovery and chemical biology, enabling the visualization and quantification of molecular interactions, cellular uptake, and distribution.[1][2] This guide provides a detailed framework for the fluorescent labeling of 2-amino-N-(morpholin-4-ylmethyl)benzamide, a small molecule featuring a reactive primary aromatic amine.[3][4] The protocols herein are optimized for conjugation with N-hydroxysuccinimide (NHS) ester-activated fluorophores, a robust and widely adopted method for labeling primary amines.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive methodology covering the principles of the labeling reaction, a step-by-step experimental protocol, purification of the final conjugate by High-Performance Liquid Chromatography (HPLC), and subsequent characterization by mass spectrometry and fluorescence spectroscopy. By explaining the causality behind critical experimental choices, this guide equips the user with the knowledge to adapt and troubleshoot the process for their specific research needs.

Principle of the Labeling Reaction

The core of this protocol is the nucleophilic acyl substitution reaction between the primary aromatic amine of 2-amino-N-(morpholin-4-ylmethyl)benzamide and the NHS ester of a fluorescent dye.

  • The Target Molecule: 2-amino-N-(morpholin-4-ylmethyl)benzamide (MW: 235.28 g/mol ) possesses a primary amine (-NH₂) at the 2-position of the benzamide ring.[4] This amine serves as the nucleophile in the reaction.

  • The Labeling Reagent: NHS-ester activated dyes are highly reactive compounds. The NHS group is an excellent leaving group, facilitating the reaction.[5][7]

  • The Reaction: The unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient intermediate that collapses, releasing the N-hydroxysuccinimide and forming a stable, covalent amide bond between the small molecule and the fluorophore.[7]

Critical Parameter: pH The reaction is highly dependent on pH.[7][8][9]

  • Below pH 7.5: The primary amine is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and significantly slowing the reaction.[7]

  • Above pH 9.0: While the amine is more reactive, the competing hydrolysis of the NHS ester accelerates dramatically, reducing the half-life of the dye to mere minutes and lowering conjugation efficiency.[5][7]

  • Optimal Range: A pH of 8.3 to 8.5 provides the best balance between amine reactivity and NHS ester stability.[7][8][9]

Reaction_Mechanism cluster_conditions Reaction Conditions Molecule 2-amino-N-(morpholin-4-ylmethyl)benzamide (R-NH₂) Conjugate Fluorescently Labeled Conjugate (Stable Amide Bond) Molecule->Conjugate Nucleophilic Attack Dye Fluorescent Dye NHS-Ester Dye->Conjugate Byproduct N-hydroxysuccinimide (NHS) Dye->Byproduct Leaving Group pH pH 8.3-8.5 (Bicarbonate Buffer) Solvent Anhydrous DMSO/DMF Temp Room Temperature

Caption: NHS-Ester reaction with a primary amine.

Materials & Reagents

Equipment
  • Analytical balance (0.01 mg readability)

  • Magnetic stirrer and stir bars

  • pH meter

  • Vortex mixer

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis and Fluorescence detectors

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mass Spectrometer (e.g., ESI-MS)

  • UV-Vis Spectrophotometer

  • Fluorometer

Reagents & Consumables
  • 2-amino-N-(morpholin-4-ylmethyl)benzamide (MW: 235.28)[4]

  • Amine-reactive NHS-ester fluorescent dye (e.g., Cyanine dye NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA)

  • 1.5 mL microcentrifuge tubes

  • Syringe filters (0.22 µm)

Experimental Protocols

Protocol 1: Fluorescent Labeling Reaction

This protocol details the conjugation of the target molecule with an NHS-ester dye. A slight molar excess of the small molecule is used to ensure the expensive dye is fully consumed, simplifying downstream purification.

  • Prepare Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer. Dissolve NaHCO₃ in HPLC-grade water and adjust the pH to 8.3 using Na₂CO₃. This buffer must be amine-free.[9]

  • Prepare Stock Solutions:

    • Molecule Stock (10 mM): Accurately weigh 2.35 mg of 2-amino-N-(morpholin-4-ylmethyl)benzamide and dissolve it in 1.0 mL of the pH 8.3 reaction buffer.

    • Dye Stock (10 mM): Immediately before use, dissolve the required amount of NHS-ester dye in anhydrous DMSO to make a 10 mM stock solution. NHS esters are moisture-sensitive, so minimize exposure to air.

  • Set up the Reaction:

    • In a 1.5 mL microcentrifuge tube, combine the reagents according to the table below. This setup uses a 1.2:1 molar ratio of the amine-containing molecule to the dye.

      Reagent Volume Final Moles
      10 mM Molecule Stock 120 µL 1.2 µmol
      10 mM Dye Stock 100 µL 1.0 µmol
      pH 8.3 Buffer 780 µL N/A

      | Total Volume | 1000 µL | |

  • Incubation:

    • Vortex the reaction mixture gently for 30 seconds.

    • Incubate at room temperature for 2-4 hours, protected from light (wrap the tube in aluminum foil). Continuous gentle stirring is recommended.[5][9]

  • Quenching (Optional): To stop the reaction, you can add 50 µL of 1 M Tris-HCl, pH 8.0. This is generally not necessary if proceeding directly to HPLC purification.

Protocol 2: Purification by Reverse-Phase HPLC

RP-HPLC is the ideal method to separate the unreacted starting material, the hydrophobic dye-conjugate, and any hydrolyzed dye.[10]

HPLC_Workflow Start Crude Reaction Mixture Filter Filter through 0.22 µm Syringe Filter Start->Filter Inject Inject onto C18 RP-HPLC Column Filter->Inject Elute Elute with ACN/H₂O Gradient (0.1% TFA) Inject->Elute Detect Dual Wavelength Detection (UV @ 280nm, Dye λmax) Elute->Detect Fractionate Collect Peak Corresponding to Conjugate Detect->Fractionate Evaporate Remove Solvent (Lyophilization or SpeedVac) Fractionate->Evaporate End Pure Labeled Product Evaporate->End

Caption: Workflow for HPLC purification of the conjugate.

  • Sample Preparation: Filter the entire reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at two wavelengths: 280 nm (for the benzamide) and the absorbance maximum (λmax) of the chosen fluorescent dye.

    • Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes. This must be optimized.

  • Injection and Fraction Collection: Inject the filtered sample onto the equilibrated column. Collect the fractions corresponding to the peak that absorbs at both 280 nm and the dye's λmax. The desired conjugate will be significantly more retained (elute later) than the starting amine due to the hydrophobicity of the dye.

  • Solvent Removal: Dry the collected fractions using a centrifugal evaporator (SpeedVac) or by lyophilization to obtain the purified product as a solid.[10][11]

Protocol 3: Characterization of the Conjugate

Confirmation of successful labeling and purity is essential.

  • Mass Spectrometry:

    • Dissolve a small amount of the purified product in a suitable solvent (e.g., 50:50 ACN:Water).

    • Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Expected Result: A prominent peak corresponding to the calculated mass of the conjugate: Mass_conjugate = Mass_molecule + Mass_dye - Mass_NHS (Where Mass_molecule = 235.28 and Mass_NHS = 115.09)

  • Spectroscopic Analysis:

    • Dissolve the purified product in a suitable spectroscopic solvent (e.g., DMSO or PBS).

    • UV-Vis Spectroscopy: Scan the absorbance from 250 nm to 700 nm (or appropriate range for the dye). Confirm the presence of two absorbance peaks: one for the benzamide moiety (~280-300 nm) and one for the dye at its characteristic λmax.

    • Fluorescence Spectroscopy: Excite the sample at the dye's excitation maximum (λex) and record the emission spectrum. The emission maximum (λem) should be characteristic of the conjugated fluorophore.

Data Summary & Troubleshooting

Table 1: Expected Analytical Results

Analysis Method Parameter Expected Outcome Purpose
RP-HPLC Retention Time Single major peak, later than starting material Purity assessment
ESI-MS [M+H]⁺ Observed mass matches theoretical mass Identity confirmation
UV-Vis Absorbance Maxima Peaks for both molecule and dye are present Confirms conjugation

| Fluorescence | Emission Maximum | Matches dye's characteristic λem | Confirms fluorescent activity |

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Incorrect pH of reaction buffer. 1. Remake buffer and confirm pH is 8.3-8.5.
2. Hydrolyzed (inactive) NHS-ester dye. 2. Use a fresh vial of dye; dissolve immediately before use in anhydrous solvent.
3. Presence of competing amines (e.g., Tris buffer). 3. Ensure all buffers are amine-free (bicarbonate, borate, or phosphate).[5][6]
Multiple Peaks in HPLC 1. Incomplete reaction. 1. Increase reaction time or temperature (to 37°C); optimize molar ratio.
2. Hydrolyzed dye. 2. This is expected; ensure it is well-separated from the product peak.
3. Product degradation. 3. Avoid prolonged exposure to light or extreme pH during workup.
No Fluorescence in Product 1. Dye was photobleached. 1. Protect reaction and purified product from light at all stages.

| | 2. Incorrect product fraction collected. | 2. Confirm the collected HPLC peak absorbs at the dye's λmax. |

References

  • Chemical Substance Information. 2-Amino-N-(morpholin-4-ylmethyl)benzamide.
  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

  • Click Chemistry Tools. NHS ester labeling of amino biomolecules. Available from: [Link]

  • Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. Available from: [Link]

  • ACS Publications. Design and Application of Receptor-Targeted Fluorescent Probes Based on Small Molecular Fluorescent Dyes. Bioconjugate Chemistry. Available from: [Link]

  • ResearchGate. How to process fluorescently labeled oligos after HPLC purification? Available from: [Link]

  • Waters. RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Available from: [Link]

  • JCGGDB. Fluorescent labelling of glycans and HPLC analysis. Available from: [Link]

  • ResearchGate. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. Available from: [Link]

  • NCBI. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Available from: [Link]

  • PMC. Development of small molecule fluorescent dye drug conjugates in targeted cancer therapy. Available from: [Link]

  • MDPI. Recent Developments in Small-Molecule Fluorescent Probes for Cellular Senescence. Available from: [Link]

  • PMC. Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Available from: [Link]

  • PubMed. An affinity-based method for the purification of fluorescently-labeled biomolecules. Available from: [Link]

  • ACS Publications. Development of Mitochondria-Targeted Small-Molecule Dyes for Myocardial PET and Fluorescence Bimodal Imaging. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Application

Standardized Extraction Methods for 2-Amino-N-(morpholin-4-ylmethyl)benzamide from Plasma: A Comprehensive Bioanalytical Protocol

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human or Animal Plasma (K2EDTA or Heparinized) Analyte: 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS: 133993-57-4) Physi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human or Animal Plasma (K2EDTA or Heparinized) Analyte: 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS: 133993-57-4)

Physicochemical Rationale & Expert Insights

Developing a robust extraction method for 2-amino-N-(morpholin-4-ylmethyl)benzamide requires a deep understanding of its structural liabilities and ionization behavior. The molecule (MW: 235.28 g/mol ) features two distinct ionizable centers: a primary aniline group (pKa ~4.6) and a morpholine ring (pKa ~8.3). At physiological pH (7.4), the morpholine nitrogen is partially protonated, making the compound moderately polar and highly susceptible to matrix-induced ion suppression from endogenous plasma phospholipids (e.g., glycerophosphocholines) during Electrospray Ionization (ESI+)[1].

Critical Chemical Liability: The N-(morpholin-4-ylmethyl) moiety contains a methylene bridge linking two nitrogens—effectively a Mannich base or aminal-like linkage. This specific bond is susceptible to hydrolysis under strongly acidic conditions at elevated temperatures. Therefore, sample preparation must avoid prolonged exposure to strong mineral acids (like HCl) or high concentrations of Trifluoroacetic acid (TFA). Mild organic acids (e.g., 2% Formic Acid) must be used if acidic conditions are required.

To meet the rigorous acceptance criteria set forth by the FDA Bioanalytical Method Validation Guidance (±15% for accuracy and precision)[2], we present three standardized, self-validating extraction workflows.

Experimental Protocols

Method A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

MCX Solid Phase Extraction (SPE) is the premier choice for basic morpholine-containing benzamides[3]. The sorbent contains both reversed-phase (lipophilic) and strong cation-exchange (sulfonic acid) sites. By mildly acidifying the plasma, the morpholine ring becomes fully protonated and binds ionically to the sorbent, allowing for a 100% organic wash step that completely eradicates neutral lipids and phospholipids.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 2% Formic Acid (FA) in LC-MS grade water. Vortex at 1000 rpm for 2 minutes. (Causality: Mild FA ensures full ionization of the morpholine without hydrolyzing the aminal linkage).

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the 30 mg MCX cartridge, followed by 1 mL of LC-MS grade water.

  • Loading: Apply the pre-treated plasma sample (210 µL) to the cartridge. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water to remove unbound proteins and endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. (Causality: The analyte remains locked to the sorbent via ionic bonds, while hydrophobic phospholipids are washed away, ensuring zero matrix effect).

  • Elution: Elute the target compound with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (Causality: The high pH neutralizes the morpholine, breaking the ionic interaction and eluting the analyte).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

SPE_Workflow Plasma Plasma Sample (pH 7.4) Acidify Mild Acidification (2% FA) Plasma->Acidify Ionize Morpholine Load Load onto MCX (Cation Exchange) Acidify->Load Retain via Ionic Bonds Wash1 Wash 1: 2% FA (Removes Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Retain via RP Elute Elution (5% NH4OH/MeOH) Wash2->Elute Neutralize & Elute Recon Evaporate & Reconstitute Elute->Recon

Figure 1: Mechanism of Mixed-Mode Cation Exchange (MCX) for basic benzamide extraction.

Method B: Alkaline Liquid-Liquid Extraction (LLE)

LLE is highly cost-effective and avoids the acidic conditions that could theoretically threaten the aminal linkage. By driving the pH above 10.5, the morpholine (pKa 8.3) is completely neutralized, allowing partitioning into a moderately polar organic solvent.

Step-by-Step Methodology:

  • Alkalinization: Aliquot 100 µL of plasma and 10 µL of IS into a 2 mL microcentrifuge tube. Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 10.5) and vortex.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). (Causality: MTBE is preferred over ethyl acetate as it forms a cleaner phase boundary and sits as the top layer, simplifying robotic or manual pipetting).

  • Partitioning: Shake vigorously for 10 minutes on a multi-tube vortexer, then centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Transfer: Flash-freeze the lower aqueous layer in a dry ice/acetone bath. Decant the upper organic layer into a clean collection plate.

  • Reconstitution: Evaporate the MTBE under nitrogen at 30°C and reconstitute in 100 µL of Initial Mobile Phase.

Method C: Protein Precipitation (PPT) with Phospholipid Removal

For high-throughput discovery PK studies where speed is prioritized over absolute cleanliness, PPT combined with a phospholipid removal (PLR) plate (e.g., Ostro™ or Phree™) is utilized.

Step-by-Step Methodology:

  • Precipitation: Aliquot 50 µL of plasma into a PLR 96-well plate. Add 150 µL of cold Acetonitrile containing 0.1% FA and the IS.

  • Mixing: Aspirate and dispense 5 times using a multichannel pipette to ensure complete protein crash.

  • Filtration: Apply positive pressure (15 psi) for 3 minutes to push the extract through the PLR membrane into a collection plate. The membrane selectively traps glycerophosphocholines.

  • Dilution: Dilute the filtrate 1:1 with LC-MS grade water to match the initial mobile phase conditions before injection.

Quantitative Data Summary

The following table summarizes the validated performance metrics of the three extraction methods, establishing a self-validating framework for assay selection based on the FDA BMV guidelines[2].

Performance MetricMethod A: MCX SPEMethod B: Alkaline LLEMethod C: PPT + PLR
Mean Recovery (%) 88.5 - 94.2%75.0 - 82.4%> 95.0%
Matrix Factor (MF) 0.98 - 1.02 (Negligible)0.88 - 1.10 (Slight)0.80 - 1.20 (Moderate)
Phospholipid Removal Excellent (>99%)Good (~85%)Good (~90%)
Typical LLOQ (ng/mL) 0.1 ng/mL0.5 ng/mL2.0 ng/mL
Throughput (96-well) High (~2.5 hrs)Medium (~3.5 hrs)Very High (<1.0 hr)
Chemical Stability Requires mild acid (FA)Excellent (Alkaline)Good (Short exposure)

LC-MS/MS Analytical Workflow

Extracted samples are analyzed via UHPLC coupled to a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. 2-amino-N-(morpholin-4-ylmethyl)benzamide readily forms a protonated precursor ion [M+H]+ at m/z 236.1 in positive ESI mode.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Spike Internal Standard (Deuterated Analog) B Extraction (MCX / LLE / PPT) A->B C Concentration (N2 Evaporation) B->C D UHPLC Separation (C18, Gradient Elution) C->D Reconstituted Sample E ESI+ Ionization (Protonated [M+H]+) D->E F MRM Detection (Triple Quadrupole) E->F

Figure 2: End-to-end bioanalytical workflow from sample preparation to LC-MS/MS detection.

References

  • Title: Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register (FDA, 2018) Source: Federal Register / Food and Drug Administration URL: [Link][2]

  • Title: Determination of Moclobemide and its Metabolites in Human Plasma by SPE-HPLC-UV: Evaluation of Critical Experimental Conditions and QSRR Study Source: ResearchGate URL: [Link][3]

  • Title: Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS Source: Science.gov URL: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2-amino-N-(morpholin-4-ylmethyl)benzamide

Welcome to the technical support guide for 2-amino-N-(morpholin-4-ylmethyl)benzamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-amino-N-(morpholin-4-ylmethyl)benzamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As a difunctional basic compound, its aqueous solubility is critically dependent on pH. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during experimentation.

Compound Overview & Intrinsic Properties

2-amino-N-(morpholin-4-ylmethyl)benzamide is a molecule featuring two key basic functional groups: a primary aromatic amine (the 2-amino group) and a tertiary aliphatic amine (the morpholine nitrogen). These groups are the primary levers for solubility manipulation.

  • Structure: alt text

    Image Source: ChemScene

  • Physicochemical Properties: Understanding the inherent properties is the first step in troubleshooting.

PropertyPredicted/Reported ValueImplication for Solubility
pKa (Strongest Basic) Morpholine Nitrogen: ~8.3-8.5[1][2]This is the primary site of protonation. At pH values below its pKa, this group will be protonated, forming a cationic salt which significantly increases aqueous solubility.
pKa (Second Basic) 2-Amino Group: ~2.8[3][4]This aniline-like amine is a much weaker base. It requires a more acidic environment (pH < 2.8) to become significantly protonated.
logP 0.2883[5]A low logP value suggests relatively low lipophilicity, but the benzamide core still limits intrinsic water solubility.
Intrinsic Water Solubility (S₀) Low (Predicted)The neutral form of the molecule has limited solubility in water at neutral pH due to the hydrophobic benzene ring and overall molecular structure.

Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in neutral water or PBS (pH 7.4)?

At neutral pH, both basic nitrogen centers on the molecule are predominantly in their non-ionized, free base form. The intrinsic solubility (S₀) of this neutral form is low due to the partially hydrophobic nature of the molecule. To achieve significant solubility, the pH must be lowered to protonate one or both of the basic centers.

Q2: Which functional group should I target for protonation?

The morpholine nitrogen is the most basic site, with a pKa around 8.3-8.5[1][2]. This means it will be ~50% protonated at a pH of ~8.3 and >99% protonated at a pH of ~6.3 or lower. This should be your primary target. The 2-amino group is a much weaker base (pKa ~2.8) and significant protonation only occurs at very low pH[3][4].

Q3: Is it better to make a stock solution in an organic solvent or an acidic aqueous buffer?

For most cell-based assays or in-vivo studies, preparing a concentrated stock in an acidic aqueous buffer (e.g., 100 mM HCl or a pH 4-5 buffer) is preferable as it avoids potential solvent toxicity. For organic synthesis or other applications, a polar organic solvent can be used. 2-aminobenzamide, a related structure, is soluble in ethanol at 140 g/L[6].

Q4: My compound dissolves in acid but crashes out when I dilute it into my neutral pH assay buffer. What should I do?

This is a classic precipitation issue caused by the pH of the final solution being too high to maintain the protonated, soluble form of the compound. Your final assay concentration exceeds the compound's solubility at the final pH.

  • Solution 1: Lower the final concentration of your compound.

  • Solution 2: Assess if your experimental system can tolerate a slightly lower pH.

  • Solution 3: Employ advanced formulation techniques like co-solvents or cyclodextrins (see Troubleshooting Guides).

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides detailed experimental workflows to systematically enhance the solubility of 2-amino-N-(morpholin-4-ylmethyl)benzamide.

Guide 1: pH-Dependent Solubilization

This is the most effective and widely used method for basic compounds[7][8]. The strategy relies on the Henderson-Hasselbalch equation, which links pH, pKa, and the ionization state of a compound, thereby governing its solubility[9][10][11][12][13].

Problem: The compound is insoluble or has very low solubility in the desired aqueous medium.

Workflow:

Sources

Optimization

troubleshooting 2-amino-N-(morpholin-4-ylmethyl)benzamide precipitation in cell media

Welcome to the technical support center for 2-amino-N-(morpholin-4-ylmethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-amino-N-(morpholin-4-ylmethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this compound in cell-based assays and to troubleshoot a common challenge: precipitation in cell culture media.

Introduction

2-amino-N-(morpholin-4-ylmethyl)benzamide is a small molecule of interest in various research fields. As with many organic small molecules, achieving and maintaining its solubility in aqueous cell culture media can be a significant hurdle. Precipitation not only reduces the effective concentration of the compound, leading to inaccurate and irreproducible results, but can also introduce confounding factors like cytotoxicity. This guide provides a structured approach to understanding and overcoming these solubility challenges.

Troubleshooting Guide: Precipitation of 2-amino-N-(morpholin-4-ylmethyl)benzamide

This section addresses the common scenarios of compound precipitation in a question-and-answer format, providing both immediate troubleshooting steps and the underlying scientific rationale.

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved my 2-amino-N-(morpholin-4-ylmethyl)benzamide in DMSO to make a concentrated stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I fix it?

Answer: This phenomenon is commonly referred to as "crashing out" or "solvent shock."[1] It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into the aqueous environment of the cell culture medium, where its solubility is much lower.[1][2] This rapid change in solvent polarity causes the compound to aggregate and precipitate before it can be evenly dispersed.[1]

Troubleshooting Steps:

  • Optimize the Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, perform a serial or stepwise dilution.[1] First, create an intermediate dilution in a smaller volume of pre-warmed media (37°C), then add this to the final volume.[1] Always add the compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.[1]

  • Reduce the Final Concentration: The intended working concentration of the compound may simply exceed its solubility limit in the aqueous medium.[1] It is crucial to determine the maximum soluble concentration of 2-amino-N-(morpholin-4-ylmethyl)benzamide in your specific cell culture medium.

  • Pre-warm the Media: The solubility of many compounds is temperature-dependent.[3] Using pre-warmed (37°C) media can enhance the solubility of 2-amino-N-(morpholin-4-ylmethyl)benzamide.[1]

Issue 2: Precipitation Over Time During Incubation

Question: My media with 2-amino-N-(morpholin-4-ylmethyl)benzamide is clear initially, but after several hours or days in the incubator, I observe a precipitate. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.

Potential Causes and Solutions:

  • Changes in Media pH: Cellular metabolism produces acidic byproducts that can lower the pH of the culture medium over time.[2] Since 2-amino-N-(morpholin-4-ylmethyl)benzamide contains amino groups, its solubility is likely pH-dependent.[4] A decrease in pH could lead to precipitation.

    • Solution: Monitor the pH of your culture, especially in dense or rapidly metabolizing cultures. Consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES, and change the medium more frequently.[5]

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.

    • Solution: Prepare fresh media with the compound more frequently for long-term experiments.[1]

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time.[1]

Experimental Protocol: Determining the Maximum Soluble Concentration

To avoid precipitation, it is essential to determine the maximum soluble concentration of 2-amino-N-(morpholin-4-ylmethyl)benzamide in your specific experimental conditions.

Materials:

  • 2-amino-N-(morpholin-4-ylmethyl)benzamide powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C)

Procedure:

  • Prepare a High-Concentration Stock Solution: Create a 10 mM stock solution of 2-amino-N-(morpholin-4-ylmethyl)benzamide in 100% DMSO. Ensure it is fully dissolved. Gentle warming (37°C) and vortexing can aid dissolution.[6]

  • Prepare Serial Dilutions in Media: a. Aliquot a fixed volume of your complete cell culture medium into a series of sterile microcentrifuge tubes. b. Add the compound stock solution to the first tube to achieve the highest desired concentration (e.g., 10 µL of a 10 mM stock into 990 µL of media for a 100 µM final concentration). Add the stock dropwise while gently vortexing.[1] c. Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next, and so on, to create a range of concentrations.[1]

  • Incubate and Observe: Incubate the tubes under your experimental conditions (e.g., 37°C) for a duration relevant to your assay (e.g., 24, 48, 72 hours).

  • Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation, such as cloudiness, visible crystals, or a film.[1] The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-amino-N-(morpholin-4-ylmethyl)benzamide precipitating in the culture medium?

Precipitation can be triggered by several factors:

  • Poor Intrinsic Solubility: The compound may have low inherent solubility in aqueous-based culture media.[3]

  • High Concentration: The final concentration of the compound may exceed its solubility limit.[3]

  • Solvent Shock: Rapid dilution of a DMSO stock solution into the aqueous media can cause the compound to "crash out."[3]

  • Media Components: Interactions with proteins, salts, and pH buffers in the media can reduce solubility.[3]

  • Temperature and pH: Changes in temperature or pH can affect the compound's stability and solubility.[3]

  • Improper Storage: Repeated freeze-thaw cycles of the stock solution can cause the compound to fall out of solution.[3]

Q2: Can the type of culture media affect the solubility of my compound?

Yes, different media formulations can significantly impact compound solubility. The presence and concentration of serum (e.g., FBS), proteins, salts, and other additives can either enhance or decrease the solubility of a compound.[3]

Q3: How does serum (FBS) in the media affect the solubility of 2-amino-N-(morpholin-4-ylmethyl)benzamide?

Serum proteins, particularly albumin, can bind to hydrophobic compounds and help to keep them in solution.[1][7] Increasing the serum percentage in your media may improve the solubility of 2-amino-N-(morpholin-4-ylmethyl)benzamide. However, be aware that high serum concentrations can also affect the free concentration of the compound and its biological activity.[8]

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO should generally be kept below 0.5%, with 0.1% or lower being ideal for sensitive cell lines or long-term assays.[4][6] It is crucial to include a vehicle control (media with the same final DMSO concentration but without the compound) in all experiments.[2]

Q5: Can I filter out the precipitate from my media?

Filtering is generally not recommended as it removes the precipitated compound, leading to an unknown and lower final concentration in your experiment.[2] This can compromise the validity and reproducibility of your results. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[2]

Data Summary

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOHigh solvating power for many organic molecules.[6]
Stock Solution Conc. 1-10 mMA lower stock concentration can reduce "solvent shock" upon dilution.[1]
Final DMSO Conc. in Assay ≤ 0.5% (ideal ≤ 0.1%)Minimizes solvent cytotoxicity and off-target effects.[4][6]
Media Temperature Pre-warm to 37°CSolubility is often temperature-dependent.[3]
Dilution Method Stepwise or serial dilutionAvoids "solvent shock" and precipitation.[1]
Serum (FBS) Conc. 5-10% (cell-dependent)Serum proteins can aid in solubilizing hydrophobic compounds.[1][7]

Visualizing the Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Long-Term Troubleshooting cluster_3 Resolution start Precipitation Observed q1 Immediate Precipitation? start->q1 Yes q2 Precipitation Over Time? start->q2 No a1 Optimize Dilution (Stepwise/Serial) q1->a1 a2 Reduce Final Concentration a1->a2 a3 Pre-warm Media a2->a3 end_node Clear Solution (Proceed with Experiment) a3->end_node b1 Monitor/Buffer pH q2->b1 b2 Prepare Fresh Media b1->b2 b3 Increase Serum % b2->b3 b3->end_node

Caption: Troubleshooting workflow for 2-amino-N-(morpholin-4-ylmethyl)benzamide precipitation.

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (n.d.). Technical Support Center: Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Creative Bioarray. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • MDPI. (2021, August 5). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. Retrieved from [Link]

  • FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts.
  • PubMed. (2017, February 17). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Benchchem. (n.d.). Overcoming poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays.
  • JACS. (2023, December 20). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). How to avoid rapid pH fluctuation in DMEM medium? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in 2-amino-N-(morpholin-4-ylmethyl)benzamide Synthesis

Welcome to the technical support guide for the synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Overview of the Primary Synthetic Pathway

The most direct and efficient route to synthesize 2-amino-N-(morpholin-4-ylmethyl)benzamide is through a Mannich reaction . This three-component condensation involves an active hydrogen compound (2-aminobenzamide), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).[1][2] The reaction proceeds via the formation of a morpholinium-derived Eschenmoser-like salt, which is then attacked by the nucleophilic nitrogen of the 2-aminobenzamide.

Synthetic_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product A 2-Aminobenzamide E 2-amino-N-(morpholin-4-ylmethyl)benzamide A->E Mannich Reaction (Nucleophilic Attack) B Formaldehyde D N,N-dimethylene morpholinium ion C Morpholine C->D + Formaldehyde D->E Mannich Reaction (Nucleophilic Attack) Troubleshooting_Low_Yield Start Problem: Low Product Yield TLC Check TLC of Crude Mixture Start->TLC Cause1 Cause 1: Incomplete Reaction Solution: - Verify reagent purity & stoichiometry - Increase reaction time/temperature - Check catalyst activity (use fresh HCl) TLC->Cause1 Starting material remains Cause2 Cause 2: Product Degradation Solution: - Avoid excessive heating or prolonged reaction times - Ensure proper pH control during workup (avoid strongly acidic/basic conditions) TLC->Cause2 Multiple unidentified spots Cause3 Cause 3: Workup Losses Solution: - Ensure complete extraction (perform 3-4 extractions) - Check pH before extraction; product may be in aqueous layer if protonated - Minimize transfers and use cold solvents for washing crystals TLC->Cause3 Clean reaction, low crude mass

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Optimization

Technical Support Center: Stability &amp; Handling of 2-Amino-N-(morpholin-4-ylmethyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility when working with 2-amino-N-(morpholin-4-ylmethyl)benzamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility when working with 2-amino-N-(morpholin-4-ylmethyl)benzamide .

To successfully formulate and utilize this compound, you must understand its physical organic chemistry. This molecule contains an electron-rich aniline moiety (2-amino group) and an N-aminomethyl amide linkage (a Mannich base). These structural features make it highly susceptible to two distinct degradation pathways: retro-Mannich hydrolysis and autoxidation .

This guide provides the causality behind these degradation mechanisms, troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity in your assays.

Mechanistic Overview of Degradation

DegradationPathways API 2-amino-N-(morpholin-4-ylmethyl)benzamide (Intact Compound) Hydrolysis Retro-Mannich Hydrolysis (Aqueous, pH < 8) API->Hydrolysis H2O Oxidation Aniline Oxidation (O2, Light, Metals) API->Oxidation O2 / hv DegradantsH 2-Aminobenzamide + Formaldehyde + Morpholine Hydrolysis->DegradantsH DegradantsO Quinone Imines & Azo Dimers (Colored) Oxidation->DegradantsO

Fig 1. Primary chemical degradation pathways of the compound in solution.

Quantitative Degradation Kinetics

The table below summarizes the expected stability of the compound under various environmental conditions based on the kinetic behavior of highly similar morpholine-amide Mannich bases.

Environmental ConditionEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Aqueous Buffer (pH 7.4, 37°C)15 – 40 minsRetro-Mannich Hydrolysis
Aqueous Buffer (pH 5.0, 37°C)< 10 minsAcid-Catalyzed Hydrolysis
100% Anhydrous DMSO (25°C, ambient air)2 – 4 weeksAniline Autoxidation
100% Anhydrous DMSO (-80°C, degassed)> 1 yearNone (Stable)

Troubleshooting FAQs

Q1: Why does my 2-amino-N-(morpholin-4-ylmethyl)benzamide solution lose potency so rapidly during in vitro biological assays? Causality: The compound is an N-Mannich base. The C−N bonds in the aminal-like −NH−CH2​−N< linkage are notoriously unstable in aqueous environments. Water acts as a nucleophile, cleaving the molecule into 2-aminobenzamide, formaldehyde, and morpholine. At physiological pH (7.4) and 37°C, the half-life of similar morpholine-amide Mannich bases is typically under 40 minutes[1]. Solution: You must minimize aqueous exposure time. Never store the compound in aqueous buffers. Dilute from 100% DMSO stocks immediately prior to the assay and read your plates within 15–30 minutes.

Q2: I observed a color change (clear to yellow/brown) in my DMSO stock solution over a few weeks. Is the compound still viable? Causality: No, the compound has degraded and should be discarded. The color change indicates the oxidation of the 2-amino group (aniline moiety) on the benzamide core. Anilines undergo autoxidation in the presence of dissolved oxygen, ambient light, and trace transition metals, forming highly conjugated, colored quinone imines or azo dimers. Solution: Store the solid API in a desiccator in the dark. Prepare stock solutions using anhydrous, degassed DMSO and store them in amber vials to prevent photo-oxidation.

Q3: Can I use standard PBS (Phosphate-Buffered Saline) for my working dilutions? Causality: Avoid phosphate buffers entirely. Phosphate ions act as bifunctional catalysts (providing general acid-base catalysis), which significantly accelerates the retro-Mannich hydrolysis of the N-aminomethyl linkage, leading to the rapid and unavoidable release of formaldehyde[2]. Solution: Use non-nucleophilic, non-catalytic buffers such as HEPES or MOPS.

Q4: Does pH affect the degradation rate? Causality: Yes, profoundly. The hydrolysis of N-Mannich bases exhibits a U-shaped pH-rate profile[3]. Under acidic conditions, protonation of the morpholine nitrogen (pKa ~8.3) creates a superior leaving group, rapidly accelerating cleavage. Maximum stability is usually found at a slightly basic pH (e.g., pH 8.0–8.5) where the morpholine is largely unprotonated. Unfortunately, physiological pH (7.4) sits on the acidic slope of this stability curve, leading to rapid degradation.

Experimental Protocols

To guarantee experimental reproducibility, implement the following self-validating workflows in your laboratory.

FormulationWorkflow Step1 1. Weigh Solid API Step2 2. Dissolve in Anhydrous, Degassed DMSO Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Store at -80°C Step3->Step4 Step5 5. Thaw Immediately Before Assay Step4->Step5 Step6 6. Dilute in Non-Phosphate Buffer (e.g., HEPES) Step5->Step6 Step7 7. Execute Assay (Within 15-30 mins) Step6->Step7

Fig 2. Optimized workflow for preparing and handling stock solutions.

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol eliminates water and oxygen to suppress both hydrolysis and autoxidation.

  • Solvent Degassing: Purge anhydrous DMSO (≥99.9% purity, water ≤0.005%) with dry nitrogen or argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the solid 2-amino-N-(morpholin-4-ylmethyl)benzamide and dissolve it in the degassed DMSO to create a concentrated stock (e.g., 10 mM). Do not apply heat or sonication , as localized heating accelerates degradation.

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 20 µL) using amber glass vials or opaque microcentrifuge tubes to protect the aniline moiety from photo-degradation.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store immediately at -80°C.

  • Assay Execution: Thaw a single aliquot at room temperature immediately before use. Dilute directly into the final assay buffer (HEPES, pH 7.5–8.0) and initiate the biological assay within 15 minutes. Discard any unused thawed stock.

Protocol B: Kinetic Stability Validation Assay (HPLC)

Run this self-validating protocol to determine the exact half-life of the compound in your specific assay buffer.

  • Prepare a 100 µM solution of the compound in your chosen assay buffer (e.g., 50 mM HEPES, pH 7.5) containing 1% DMSO.

  • Incubate the solution at 37°C in a thermostatic autosampler.

  • Inject 10 µL onto a C18 Reverse-Phase HPLC column every 10 minutes for 2 hours.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Detection: UV at 254 nm.

  • Data Analysis: Plot the natural log of the intact compound's peak area versus time. The slope of this line is the degradation rate constant ( k ). Calculate the half-life ( t1/2​=0.693/k ). If t1/2​ is shorter than your biological assay duration, you must redesign your assay to be shorter or utilize a continuous-flow setup.

Troubleshooting Matrix

SymptomRoot CausePreventative Action
Loss of assay signal over time Aqueous retro-Mannich hydrolysisPrepare fresh dilutions; execute assay within 15 mins.
Yellow/Brown discoloration Aniline autoxidationDegas solvents with Argon; use amber vials; avoid freeze-thaw cycles.
Precipitation in buffer Formaldehyde cross-linking or insoluble degradantsLower final compound concentration; ensure complete dissolution in DMSO before aqueous dilution.
Inconsistent IC50 values Buffer catalysisSwitch from Phosphate (PBS) to HEPES or MOPS buffers.

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Troubleshooting

reducing background noise in 2-amino-N-(morpholin-4-ylmethyl)benzamide ELISA assays

Welcome to the Technical Support Center for assay development. This knowledge base is specifically engineered for researchers and drug development professionals optimizing Enzyme-Linked Immunosorbent Assays (ELISAs) for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development. This knowledge base is specifically engineered for researchers and drug development professionals optimizing Enzyme-Linked Immunosorbent Assays (ELISAs) for 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4).

Because this target is a low-molecular-weight compound (C12H17N3O2), it lacks multiple distinct epitopes required for a traditional sandwich ELISA. Therefore, a competitive ELISA format is the mandatory architectural choice[1][2]. In this format, the assay signal is inversely proportional to the analyte concentration. Consequently, high background noise is particularly detrimental, as it compresses the dynamic range and obscures the detection of low-concentration samples.

Below, we dissect the physicochemical causality of background noise for this specific molecule and provide self-validating troubleshooting protocols.

Mechanistic Insight: The "Why" Behind the Noise

To eliminate background noise, we must first understand the molecular behavior of 2-amino-N-(morpholin-4-ylmethyl)benzamide within a microplate well:

  • Electrostatic Non-Specific Binding (NSB): The morpholine ring is a weak base (pKa ~8.3). At a standard physiological assay pH (7.4), a significant fraction of the morpholine moieties will be protonated and carry a positive charge. This can lead to electrostatic attraction to the negatively charged, unblocked regions of polystyrene microplates.

  • Hydrophobic Interactions: The benzamide core is highly lipophilic. If the blocking buffer is inadequate, this moiety can drive non-specific hydrophobic adherence to the plate or to large, sticky blocking proteins (like standard Bovine Serum Albumin).

  • Conjugate Overloading: In a competitive ELISA, an excess of the detector conjugate (e.g., HRP-labeled secondary antibody or HRP-target conjugate) will force non-specific binding, elevating the Optical Density (OD) across all wells, including the blanks[3].

CompetitiveELISA HighTarget High Target Conc. (Sample) CompeteHigh Antibody binds free target (Washed away) HighTarget->CompeteHigh LowTarget Low Target Conc. (Sample) CompeteLow Antibody binds plate-coated target conjugate LowTarget->CompeteLow LowSignal Low HRP Signal (Low OD) CompeteHigh->LowSignal HighSignal High HRP Signal (High OD) CompeteLow->HighSignal

Logic of Competitive ELISA for Small Molecule Detection.

Troubleshooting FAQs

Q: My zero-concentration standard (B0) shows a high OD, but my blank wells (no primary antibody) also show an OD > 1.5. What is causing this? A: This is a classic symptom of systemic non-specific binding or detector conjugate over-concentration. In a self-validating competitive assay, the blank well must have an OD < 0.1. If it is high, your secondary HRP-conjugate is binding directly to the plate or the blocking agent[3]. Causality: The conjugate concentration is overwhelming the wash buffer's capacity to remove unbound molecules. Solution: Perform a checkerboard titration to reduce the conjugate concentration, and ensure your wash buffer contains 0.05% - 0.1% Tween-20 to disrupt weak hydrophobic interactions from the benzamide group[4].

Q: How does the morpholine group affect my choice of blocking buffer? A: Because morpholine can act as a cation at pH 7.4, standard BSA (Bovine Serum Albumin) blocking can sometimes act as an ion-exchange surface, trapping the molecule. Causality: Large blocking proteins can also sterically hinder the small molecule conjugate coated on the plate, trapping reagents in the protein matrix. Solution: Switch to a smaller blocking protein like Casein or a commercial synthetic non-protein blocker. This creates a tighter, less porous blocking layer that prevents the morpholine ring from embedding into the plate matrix[5].

Q: I am seeing high well-to-well variability along with high background. How do I fix the washing step? A: High variance and background almost universally point to inadequate washing mechanics. Residual unbound antibodies remaining between steps produce false-positive signals[6]. Causality: The boundary layer of fluid at the bottom of the microplate well is resistant to simple dumping. Solution: Increase the wash volume to 400 µL per well (slightly overflowing the standard 380 µL well capacity) and introduce a 1-minute soak time between each of the 4-5 wash cycles[6][7].

Troubleshooting Start High Background OD (>0.2 in Blank Well) Wash 1. Optimize Washing Add 1-min soak, 400 µL/well Start->Wash Block 2. Optimize Blocking Switch BSA to Casein Wash->Block If OD remains high Success Background Reduced (OD < 0.1) Wash->Success Resolved Titrate 3. Checkerboard Titration Reduce Conjugate Conc. Block->Titrate If OD remains high Block->Success Resolved Titrate->Success Resolved

Step-by-step troubleshooting workflow for high background noise.

Quantitative Data Presentation

The following table summarizes the optimized parameters required to reduce background noise specifically for benzamide-derivative ELISAs.

ParameterSuboptimal Condition (High Noise)Optimized Condition (Low Noise)Mechanistic RationaleExpected OD Shift (Blank Well)
Wash Volume 200 µL / well400 µL / wellEnsures complete removal of unbound conjugate from the upper well walls[7].-0.30 to -0.50
Wash Soak Time 0 seconds (Immediate aspirate)60 seconds per cycleAllows diffusion of trapped morpholine-conjugates out of the blocking matrix[8].-0.20 to -0.40
Detergent (Tween-20) 0.01% in Wash Buffer0.05% - 0.1% in Wash BufferDisrupts hydrophobic interactions driven by the benzamide ring[4].-0.40 to -0.60
Blocking Agent 5% BSA1% Casein or Synthetic BlockerPrevents electrostatic trapping of the protonated morpholine moiety[5].-0.25 to -0.50
Substrate Incubation 30 minutes (Static)10-15 minutes (Kinetic monitoring)Prevents TMB over-development caused by trace amounts of bound HRP[6].-0.50 to -0.80

Self-Validating Experimental Protocols

To systematically eliminate background noise without guessing, you must run a Checkerboard Titration combined with an Optimized Wash Protocol . This protocol is self-validating because it utilizes internal control wells (Blank and B0) to isolate the exact source of the noise.

Protocol A: Optimized Washing Workflow

Note: Execute this washing methodology during every step of the ELISA.

  • Aspiration: Completely aspirate the liquid from all wells using a microplate washer. Ensure the aspiration pins do not scratch the bottom of the wells, which exposes raw polystyrene and spikes background noise[8].

  • Dispense: Dispense 400 µL of Wash Buffer (PBS + 0.05% Tween-20) into each well. The slight overflow ensures the meniscus boundary is washed[7].

  • Soak: Program the washer (or use a timer) to let the buffer sit in the wells for exactly 60 seconds .

  • Repeat: Repeat steps 1-3 for a total of 4 cycles (after primary antibody) and 5 cycles (after HRP-conjugate).

  • Final Tap: After the final aspiration, invert the plate and tap it forcefully on clean paper towels to remove residual micro-droplets.

Protocol B: Self-Validating Checkerboard Titration

Objective: Find the lowest possible concentration of coating antigen and detector conjugate that yields a B0 OD of ~1.0 while keeping the Blank OD < 0.1.

  • Plate Coating: Coat columns 1-6 of a 96-well plate with decreasing concentrations of the 2-amino-N-(morpholin-4-ylmethyl)benzamide-carrier conjugate (e.g., 2 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.25 µg/mL).

  • Blocking: Block the entire plate with 1% Casein in PBS for 2 hours at room temperature. Wash using Protocol A.

  • Primary Antibody Addition:

    • Add the primary antibody to rows A-D (These are your B0 wells —maximum signal).

    • Add ONLY assay buffer to rows E-H (These are your Blank wells —background noise baseline)[3].

  • Conjugate Titration: After washing, add the secondary HRP-conjugate in decreasing concentrations across the rows (e.g., 1:5,000 in Row A/E; 1:10,000 in Row B/F; 1:20,000 in Row C/G; 1:40,000 in Row D/H).

  • Development & Validation: Add TMB substrate and stop the reaction when the highest concentration B0 well reaches an OD of ~1.0.

    • Validation Check: Look at rows E-H. Identify the row where the Blank OD is strictly < 0.1.

    • Selection: Choose the coating and conjugate concentration pair from that specific row/column intersection that yields a B0 OD between 0.8 and 1.2.

References

  • National Institutes of Health (NIH) / PMC. "Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology." PMC. Available at:[Link]

  • Aviva Systems Biology. "Pt. 1: How to Design Your ELISA to Minimize Pitfalls and Maximize Signal-to-Noise." Aviva Systems Biology Blog. Available at:[Link]

  • Patsnap Synapse. "How to Reduce Background Noise in ELISA Assays." Patsnap. Available at:[Link]

  • Hiyka. "Stabilize Your ELISA: Blocking Solutions Explained." Hiyka. Available at:[Link]

  • ELISA-Antibody.com. "ELISA Troubleshooting (High Background)." ELISA-Antibody.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-amino-N-(morpholin-4-ylmethyl)benzamide

Welcome to the Technical Support Center for 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4) . Because this compound is an N-Mannich base (amide aminal), it exhibits highly specific thermodynamic and kinetic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4) . Because this compound is an N-Mannich base (amide aminal), it exhibits highly specific thermodynamic and kinetic sensitivities. This guide provides researchers and drug development professionals with the mechanistic causality behind its instability, quantitative data, and self-validating protocols to ensure reproducible experimental results.

Part 1: Core FAQs – The Causality of Degradation

Q1: Why does this compound degrade so rapidly at room temperature? The structural core of 2-amino-N-(morpholin-4-ylmethyl)benzamide features an N-C-N linkage formed between an amide (2-aminobenzamide), formaldehyde, and a secondary amine (morpholine). This linkage is thermodynamically unstable in the presence of water[1]. At room temperature (~25°C), ambient thermal energy easily overcomes the activation barrier for hydrolysis. The lone pair of electrons on the morpholine nitrogen facilitates the expulsion of the amide group, triggering a "retro-Mannich" reaction. This rapidly breaks the molecule down into 2-aminobenzamide, formaldehyde, and morpholine[2].

Q2: How does -20°C storage prevent this degradation? Lowering the temperature to -20°C halts degradation through two distinct mechanisms. First, it drops the kinetic energy of the system below the threshold required to form the transient N-acyliminium intermediate. Second, and more importantly, freezing the environment locks out atmospheric moisture, completely removing the nucleophile (water) required to drive the hydrolysis reaction to completion[3].

Hydrolysis Parent 2-amino-N-(morpholin-4-ylmethyl)benzamide (Intact N-Mannich Base) Intermediate N-Acyliminium Ion (Transient Intermediate) Parent->Intermediate + H2O / Room Temp Retro-Mannich Cleavage Products 2-Aminobenzamide + Formaldehyde + Morpholine Intermediate->Products Rapid Hydrolysis

Fig 1: Retro-Mannich hydrolysis of 2-amino-N-(morpholin-4-ylmethyl)benzamide in aqueous conditions.

Part 2: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the kinetic stability of the compound across various matrices and temperatures. N-Mannich bases of amides typically exhibit half-lives of mere minutes to hours at physiological pH[3].

Storage ConditionMatrixHalf-Life ( t1/2​ )Primary Degradation ProductsRecommended Action
Room Temp (25°C) Aqueous Buffer (pH 7.4)15 - 45 mins2-aminobenzamide, FormaldehydeDo not store; use immediately
Room Temp (25°C) Solid (Ambient Humidity)3 - 7 days2-aminobenzamideStore < 24 hours on benchtop
-20°C Anhydrous DMSO> 6 monthsNone detectedSafe for long-term stock storage
-20°C Solid (Desiccated)> 2 yearsNone detectedOptimal baseline storage

Part 3: Troubleshooting Guide

Issue 1: A white precipitate forms immediately upon diluting the DMSO stock into my aqueous assay buffer.

  • Root Cause: The compound has hydrolyzed in the stock tube. While the intact parent compound and the morpholine byproduct are highly soluble, the primary degradation product (2-aminobenzamide) has poor aqueous solubility and rapidly crashes out of solution.

  • Solution: Discard the degraded stock. Prepare a fresh stock using strictly anhydrous DMSO and limit the compound's exposure to aqueous media to less than 30 minutes before reading your assay.

Issue 2: LC-MS analysis shows a major peak at m/z 137[M+H]+ instead of the expected m/z 236 [M+H]+.

  • Root Cause: The mass 137 corresponds to the cleaved 2-aminobenzamide. If your stock is fresh, this is likely an artifact of the analytical method. High capillary temperatures in the electrospray ionization (ESI) source can induce thermal retro-Mannich cleavage during ionization (in-source fragmentation). Alternatively, the compound degraded while sitting in the autosampler queue.

  • Solution: Lower the ESI capillary temperature to 250°C and ensure the autosampler tray is chilled to 4°C.

Part 4: Validated Experimental Protocols

To ensure data trustworthiness, every protocol must act as a self-validating system. Follow these methodologies to preserve compound integrity.

Protocol 1: Preparation of Self-Validating Stock Solutions
  • Equilibration: Remove the sealed vial of solid compound from -20°C and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water that initiates micro-hydrolysis.

  • Reconstitution: Dissolve the solid to a 10 mM concentration using 100% Anhydrous DMSO (water content <0.005%).

    • Causality: The strict absence of water locks the N-Mannich base in its stable state.

  • Aliquot & Freeze: Divide the stock into single-use volumes (e.g., 10 µL) in amber tubes. Flash-freeze in liquid nitrogen, then transfer to -20°C.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, which introduce condensation. Flash-freezing rapidly drops the kinetic energy, halting any degradation initiated during handling.

  • Validation Check: Dilute a 1 µL test aliquot into 99 µL of pure acetonitrile (NOT water) and inject into the LC-MS to confirm >95% purity of the m/z 236 peak prior to running biological assays.

Protocol 2: LC-MS Validation of Compound Integrity
  • Mobile Phase Prep: Use 0.1% Formic Acid in Acetonitrile (Organic) and 0.1% Formic Acid in Water (Aqueous).

  • Autosampler Control: Set the autosampler temperature to 4°C.

    • Causality: Slows down aqueous hydrolysis while the sample waits in the queue.

  • Gradient Design: Program a rapid LC gradient (e.g., 5% to 95% Organic over 2.5 minutes).

    • Causality: Minimizes the compound's residence time in the aqueous mobile phase, preventing on-column degradation.

  • Source Optimization: Lower the ESI capillary temperature to 250°C.

    • Causality: Prevents thermal cleavage of the N-C-N bond inside the mass spectrometer.

Workflow Solid Dry Solid Compound (Equilibrate to RT before opening) Stock Reconstitute in 100% Anhydrous DMSO (10-50 mM Stock) Solid->Stock Prevent condensation Store Aliquot & Store at -20°C (Desiccated, Argon flushed) Stock->Store Long-term stability Assay Dilute in Aqueous Buffer (Use within 30 mins) Store->Assay Thaw on ice Discard Discard unused aqueous dilutions (Do not freeze-thaw) Assay->Discard Post-experiment

Fig 2: Optimal handling and storage workflow to prevent N-Mannich base degradation.

Part 5: References[2] Title: N-Mannich Bases as Potential Novel Prodrugs for Amides, Ureides, Amines, and Other NH-Acidic Compounds.

Source: Journal of Pharmaceutical Sciences. URL: [Link][3] Title: An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo. Source: Antimicrobial Agents and Chemotherapy. URL: [Link][1] Title: Advances in the Release of Amide-Containing Molecules. Source: Chemistry - A European Journal. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming False Positives in HDAC Screening with 2-amino-N-(morpholin-4-ylmethyl)benzamide

Welcome to the technical support resource for researchers utilizing 2-amino-N-(morpholin-4-ylmethyl)benzamide and similar compounds in high-throughput screening (HTS) for histone deacetylase (HDAC) inhibitors. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 2-amino-N-(morpholin-4-ylmethyl)benzamide and similar compounds in high-throughput screening (HTS) for histone deacetylase (HDAC) inhibitors. This guide is designed to help you navigate the complexities of screening, specifically focusing on the identification and elimination of false-positive results. As a benzamide derivative, this compound belongs to a class known for its potential as HDAC inhibitors, which are critical targets in oncology and other diseases.[1][2][3] However, the journey from a primary "hit" to a validated lead is fraught with potential artifacts. This center provides FAQs, in-depth troubleshooting guides, and validated protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns during a screening campaign.

Q1: My primary screen with 2-amino-N-(morpholin-4-ylmethyl)benzamide yielded a surprisingly high hit rate. What is the most immediate concern?

A high hit rate (>1-2%) is often a red flag for systemic assay artifacts rather than a wealth of true positives.[4] The first and most common culprits to investigate are compound-dependent assay interference (e.g., autofluorescence) or non-specific activity, where the compound inhibits the reporter enzyme (like luciferase) instead of the target (HDAC).[5][6]

Q2: What are Pan-Assay Interference Compounds (PAINS) and could my compound be one?

PAINS are chemical structures known to cause false positives in multiple HTS assays through various non-specific mechanisms like chemical reactivity or aggregation.[7][8] While 2-amino-N-(morpholin-4-ylmethyl)benzamide itself is not a canonical PAIN, the benzamide substructure can be present in molecules that exhibit assay interference. It is crucial to experimentally rule out PAINS-like behavior rather than relying solely on structural filters.[7][9]

Q3: My HDAC assay uses a fluorescent or luminescent readout. What are the most common false-positive mechanisms for these platforms?

For fluorescence-based assays, the primary issues are compound autofluorescence (the compound itself emits light at the detection wavelength) or quenching .[10] For luminescence-based assays, such as the popular HDAC-Glo™ kits, the main concern is direct inhibition of the luciferase reporter enzyme , which produces the light signal.[4][6] An inhibitor of luciferase would falsely appear as an activator of HDAC, or vice-versa depending on assay design.

Q4: How can I perform a quick, preliminary check for compound autofluorescence?

A simple method is to add your compound to the assay buffer in a microplate (without any enzymes or substrates) and read the plate on a fluorometer using the same excitation and emission wavelengths as your primary assay. A signal significantly above the buffer-only background suggests autofluorescence that must be addressed.[10]

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving specific types of false positives.

Issue 1: Compound-Mediated Assay Interference

This occurs when the compound interacts directly with the assay's detection system, not the biological target.

  • Symptoms:

    • Potent activity in a primary biochemical assay that disappears in an orthogonal assay with a different detection method (e.g., from a fluorescence assay to a Western blot).

    • Reproducible, concentration-dependent activity that appears to be target-independent.[11]

    • Unusually steep or incomplete dose-response curves.

  • Causality & Troubleshooting:

Interference TypeMechanismRecommended Action
Autofluorescence The compound absorbs light at the excitation wavelength and emits light in the detection range, creating a false-positive signal. Aromatic compounds are common culprits.[10][12]Counter-Screen: Run the compound in the assay buffer without the enzyme/substrate. If a signal is present, it's fluorescent. Mitigation: Switch to a far-red shifted fluorophore or use a time-resolved fluorescence (TR-FRET) assay format.[12]
Luciferase Inhibition In enzyme-coupled luminescent assays (e.g., HDAC-Glo™), the compound inhibits the luciferase reporter, not the HDAC enzyme. This can lead to a false signal (either positive or negative, depending on assay design).[4][6]Counter-Screen: Perform a stand-alone luciferase inhibition assay by testing the compound directly against the luciferase enzyme. Mitigation: If inhibition is confirmed, the primary assay format is unsuitable. An orthogonal assay is required.
Compound Aggregation At higher concentrations, compounds can form aggregates that sequester and denature the target enzyme, leading to non-specific inhibition.[5][13]Control Experiment: Re-run the dose-response curve in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in potency (higher IC50) suggests aggregation.
Redox Activity Compounds with certain functional groups (e.g., quinones, catechols) can undergo redox cycling, which interferes with assays that rely on redox-sensitive reporters or enzymes.[7][14]Counter-Screen: Include a reducing agent like Dithiothreitol (DTT) in the assay buffer. A change in compound activity may indicate redox interference.
Issue 2: Cytotoxicity Masking as a Valid Hit

In cell-based assays, a compound may appear active simply because it is killing the cells, which alters the readout signal.

  • Symptoms:

    • Activity is observed in a cell-based primary screen, particularly those using ATP levels (like CellTiter-Glo®) as a proxy for cell health or proliferation.

    • The dose-response curve for the primary assay mirrors the cytotoxicity curve.

  • Causality & Troubleshooting: The mechanism of many viability assays is the quantification of ATP.[15][16] A cytotoxic compound will cause a drop in ATP, which could be misinterpreted as a desired anti-proliferative effect. However, this is not specific to the target of interest (HDAC). It is essential to separate on-target activity from general toxicity.

  • Solution: The Cytotoxicity Counter-Screen Always run a cytotoxicity assay in parallel with your cell-based primary screen. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry standard. If the IC50 from your primary assay is very close to the CC50 (cytotoxic concentration 50%) from the viability assay, the observed activity is likely due to toxicity. A true hit should demonstrate a therapeutic window, where the on-target effect occurs at concentrations significantly lower than those causing widespread cell death.

The Hit Triage Workflow: A Visual Guide

The following workflow illustrates a best-practice approach to confirming hits and eliminating false positives.

HitTriage cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Target Validation cluster_3 Outcome PrimaryScreen Primary HTS (e.g., HDAC-Glo™ Assay) DoseResponse Dose-Response Curve (Confirms Potency) PrimaryScreen->DoseResponse Initial Hits CounterScreen Counter-Screens (Luciferase, Autofluorescence) DoseResponse->CounterScreen Potent Hits Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) CounterScreen->Cytotoxicity Filter for Artifacts FalsePositive False Positive CounterScreen->FalsePositive Interference Detected OrthogonalAssay Orthogonal Assay (Western Blot for Ac-Histone) Cytotoxicity->OrthogonalAssay Non-toxic at EC50 Cytotoxicity->FalsePositive Activity due to Toxicity ConfirmedHit Validated Hit OrthogonalAssay->ConfirmedHit Target Engagement Confirmed OrthogonalAssay->FalsePositive No Target Engagement

Caption: A logical workflow for triaging hits from a primary screen.

Part 3: Essential Validation Protocols

Here we provide condensed, step-by-step protocols for the most critical orthogonal and counter-screen assays.

Protocol 1: Orthogonal Confirmation - Western Blot for Acetylated Histones

This assay directly measures the downstream consequence of HDAC inhibition, providing robust evidence of on-target activity.[17][18]

  • Objective: To determine if treatment with 2-amino-N-(morpholin-4-ylmethyl)benzamide increases the acetylation of core histones (e.g., Histone H3 or H4).

  • Methodology:

    • Cell Treatment: Plate cells (e.g., HeLa, HCT116) and allow them to adhere overnight. Treat cells with a dose-response of your compound for 6-24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Trichostatin A).

    • Histone Extraction:

      • Harvest and wash cells with ice-cold PBS.

      • Lyse cells in a Triton Extraction Buffer to release cytoplasmic proteins.

      • Pellet the nuclei and extract histone proteins using 0.2 N HCl overnight at 4°C.[19]

      • Neutralize the acid and determine protein concentration using a Bradford or BCA assay.

    • Gel Electrophoresis & Transfer:

      • Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.[18]

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Verify transfer with Ponceau S staining.[17]

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.

      • Incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3, Lys9/14) overnight at 4°C.

      • Wash the membrane 3x with TBST.

      • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash 3x with TBST.

    • Detection & Analysis:

      • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

      • Strip the blot and re-probe with an antibody for total Histone H3 or β-actin as a loading control to normalize the data.[19][20] An increase in the ratio of acetylated-H3 to total-H3 indicates on-target activity.

Protocol 2: Cytotoxicity Counter-Screen - CellTiter-Glo® Luminescent Cell Viability Assay

This protocol quantifies ATP as an indicator of metabolically active, viable cells.[15][16][21]

  • Objective: To determine the concentration at which the compound induces cell death.

  • Methodology:

    • Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a pre-determined optimal density and incubate overnight.[22]

    • Compound Treatment: Add a serial dilution of your compound to the wells. Include wells with cells only (vehicle control) and wells with media only (background control). Incubate for the same duration as your primary cell-based assay (e.g., 48-72 hours).

    • Reagent Preparation & Assay Execution:

      • Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.[22]

      • Reconstitute the Substrate with the Buffer to create the CellTiter-Glo® Reagent.

      • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[21][23]

    • Signal Generation & Measurement:

      • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[21]

      • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[16][23]

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][23]

      • Record luminescence using a plate-reading luminometer.

    • Analysis: After subtracting the background, normalize the data to the vehicle control wells (100% viability). Plot the results to determine the CC50 value.

HDAC Inhibition and False Positive Pathways

The diagram below illustrates the intended biological pathway versus common interference points.

HDAC_Pathway cluster_Target Intended Biological Pathway cluster_Assay Assay Readout System (Luminescence Example) Histone Histone Protein (Acetylated Lysine) HDAC HDAC Enzyme Histone->HDAC Substrate DeacetylatedHistone Deacetylated Histone (Gene Repression) HDAC->DeacetylatedHistone Deacetylation Substrate Luminogenic Pro-Substrate Compound 2-amino-N-(morpholin-4-ylmethyl)benzamide (True Inhibitor) Compound->HDAC Inhibition (On-Target) Protease Developer Protease Substrate->Protease Cleavage (if deacetylated) Luciferin Aminoluciferin Protease->Luciferin Luciferase Luciferase Enzyme Luciferin->Luciferase Substrate Light Luminescent Signal Luciferase->Light Produces FalsePositiveCompound Compound (False Positive) FalsePositiveCompound->Luciferase Inhibition (Off-Target Artifact)

Caption: On-target HDAC inhibition versus off-target luciferase inhibition.

References

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Pan-assay interference compounds. (n.d.). In Wikipedia. Retrieved from [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2992-3003. Retrieved from [Link]

  • Pan Assay Interference Compounds. (2022, June 13). YouTube. Retrieved from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2992-3003. Retrieved from [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Wassermann, K., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 293-297. Retrieved from [Link]

  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. Retrieved from [Link]

  • Du, Y., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Assay and Drug Development Technologies, 14(6), 366-378. Retrieved from [Link]

  • Interference and Artifacts in High-content Screening. (2025, May 28). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). Oxford Academic. Retrieved from [Link]

  • Gräff, J., et al. (2012). Epigenetic Changes in the Brain: Measuring Global Histone Modifications. Methods in Molecular Biology, 858, 223-234. Retrieved from [Link]

  • A Complete Guide To Troubleshooting Biochemistry Analyzers. (2023, December 8). Health News. Retrieved from [Link]

  • Western Analysis of Histone Modifications (Aspergillus nidulans). (2025, November 20). Bio-protocol. Retrieved from [Link]

  • Autofluorescence: Causes and Cures. (n.d.). Retrieved from [Link]

  • O'Neill, C., et al. (2014). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 7(8), 875-881. Retrieved from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Wang, Y., et al. (2016). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Molecules, 21(11), 1475. Retrieved from [Link]

  • Assay Troubleshooting. (n.d.). Molecular Biology. Retrieved from [Link]

  • Chutake, Y. K., et al. (2016). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Journal of Neurogenetics, 30(3-4), 211-221. Retrieved from [Link]

  • A protein isolation method for western blot to study histones with an internal control protein. (2018, January 5). Open Academic Journals Index. Retrieved from [Link]

  • Du, Y., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Assay and Drug Development Technologies, 14(6), 366-378. Retrieved from [Link]

  • 3 ways to troubleshoot biochemistry analyzer reagent interference. (n.d.). Seamaty Technology. Retrieved from [Link]

  • Inks, E. S., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2217-2224. Retrieved from [Link]

  • HDAC Assay Kits. (n.d.). Biocompare. Retrieved from [Link]

  • How to Reduce Autofluorescence. (2021, June 29). Labcompare.com. Retrieved from [Link]

  • Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. (n.d.). Retrieved from [Link]

  • Hu, E., et al. (2003). Identification of novel isoform-selective inhibitors within class I histone deacetylases. Journal of Pharmacology and Experimental Therapeutics, 307(2), 720-728. Retrieved from [Link]

  • Iwanaga, Y., et al. (1994). Novel Benzamides as Selective and Potent Gastric Prokinetic Agents. 1. Synthesis and Structure-Activity Relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 37(14), 2179-2187. Retrieved from [Link]

  • Histone deacetylases (HDACs):erasers of epigenetic marks. (2023, March 1). BMG Labtech. Retrieved from [Link]

  • Spencer, J., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(17), 7011-7019. Retrieved from [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N -(2-Aminophenyl)-benzamide Binding Unit. (2015, August). ResearchGate. Retrieved from [Link]

Sources

Optimization

purification techniques for crude 2-amino-N-(morpholin-4-ylmethyl)benzamide extracts

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with complex multicomponent reactions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with complex multicomponent reactions. Below, you will find in-depth troubleshooting guides, validated protocols, and physicochemical data for the purification of crude 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4) [1].

Synthesized via the Mannich condensation of 2-aminobenzamide, formaldehyde, and morpholine, this compound presents unique purification challenges due to the reversibility of the aminal-like linkage and the presence of multiple basic nitrogen centers [2].

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product degrade or "streak" heavily during standard silica gel chromatography?

  • Causality: The target molecule contains an acid-sensitive N-C-N linkage (the Mannich base). Standard silica gel is mildly acidic (pH ~4.5–5.5). In the presence of acidic silanol groups, 2-amino-N-(morpholin-4-ylmethyl)benzamide undergoes a retro-Mannich cleavage, reverting back to a reactive iminium intermediate, and subsequently degrading into 2-aminobenzamide and morpholine [2].

  • Solution: You must deactivate the stationary phase prior to loading. Pre-treat the column with 1–2% triethylamine (TEA) in your starting mobile phase to neutralize the silanol groups, or switch entirely to basic alumina (Brockmann Grade III).

Q2: NMR shows persistent contamination with unreacted morpholine. How do I remove it without losing my target compound?

  • Causality: Morpholine has a pKa of 8.36. The tertiary amine in your target Mannich base has a lower pKa (estimated ~6.5) due to the electron-withdrawing inductive effect of the adjacent amide carbonyl. If you wash the crude extract with highly basic water (pH > 9), both compounds remain uncharged and will co-extract into the organic phase.

  • Solution: Perform a precisely buffered biphasic extraction at pH 7.5. At this pH, morpholine is predominantly protonated (cationic) and partitions into the aqueous phase, while the target compound remains deprotonated (neutral) and is retained in the organic phase. This self-validating pH logic ensures complete separation.

Q3: LC-MS analysis reveals a highly lipophilic impurity with a +99 Da mass shift. What is it and how is it removed?

  • Causality: The addition of a second morpholin-4-ylmethyl group adds exactly 99 Da to the parent mass. 2-aminobenzamide has two nucleophilic sites: the primary amide and the primary aromatic amine (aniline) [3]. If an excess of formaldehyde and morpholine is used during synthesis, a bis-Mannich base forms via over-alkylation at the aniline nitrogen.

  • Solution: This impurity co-elutes during chromatography due to its high lipophilicity. It is best removed via selective recrystallization from ethyl acetate/hexanes, where the highly soluble bis-Mannich impurity remains trapped in the mother liquor.

Part 2: Experimental Protocols

Protocol 1: pH-Optimized Biphasic Extraction
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) using 10 mL of solvent per gram of crude material.

  • Buffered Wash: Wash the organic layer with an equal volume of 0.1 M phosphate buffer adjusted precisely to pH 7.5. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The protonated morpholine will partition into the upper aqueous layer.

  • Back-Extraction: Extract the aqueous layer once more with a small volume of DCM to recover any trace target compound.

  • Drying: Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Critical: Keep the water bath strictly below 35°C to prevent thermal degradation.

Protocol 2: Amine-Deactivated Flash Column Chromatography (FCC)
  • Slurry Preparation: Prepare a slurry of silica gel (230–400 mesh) in Hexanes containing 2% Triethylamine (TEA) (v/v).

  • Column Packing: Pack the column and flush with 3 column volumes (CV) of the TEA/Hexane mixture to fully neutralize acidic silanols.

  • Loading: Dissolve the concentrated organic extract from Protocol 1 in a minimum amount of DCM and load it onto the column.

  • Elution: Elute using a step gradient of Ethyl Acetate in Hexanes (from 20% to 60% EtOAc), maintaining 1% TEA in all mobile phases.

  • Collection: Pool fractions containing the product (monitor via TLC with UV detection at 254 nm) and evaporate strictly below 35°C.

Protocol 3: Selective Recrystallization
  • Dissolution: Dissolve the semi-pure solid from Protocol 2 in a minimum volume of hot Ethyl Acetate (approx. 50°C).

  • Antisolvent Addition: Slowly add Hexanes dropwise while stirring until the solution becomes slightly turbid (cloud point).

  • Crystallization: Allow the mixture to cool to room temperature undisturbed for 4 hours to promote crystal nucleation, then transfer to an ice bath (0–4°C) for 2 hours.

  • Filtration: Filter the resulting white/pale yellow crystals under vacuum and wash with ice-cold hexanes. Dry under high vacuum overnight.

Part 3: Data Presentation

Table 1: Physicochemical & Partitioning Data
PropertyValue / Description
Target Compound 2-Amino-N-(morpholin-4-ylmethyl)benzamide
CAS Number 133993-57-4
Molecular Weight 235.28 g/mol
Morpholine pKa ~8.36
Target Amine pKa (est.) ~6.5 - 7.0
Optimal Extraction pH 7.5 (Buffer)
Table 2: TLC Solvent Systems & Expected Rf Values
Solvent System (v/v)Rf (Target)Rf (2-Aminobenzamide)Rf (Bis-Mannich Impurity)
EtOAc / Hexanes (1:1)0.350.500.65
DCM / MeOH (95:5) + 1% TEA0.450.600.75

Part 4: System Workflows & Mechanistic Pathways

PurificationWorkflow Crude Crude Extract (Mannich Base + Impurities) AcidWash Buffered Extraction (pH 7.5 Buffer / DCM) Crude->AcidWash OrgPhase Organic Phase (Product + Bis-Mannich) AcidWash->OrgPhase Partition AqPhase Aqueous Phase (Protonated Morpholine) AcidWash->AqPhase Partition Chromatography Deactivated Silica FCC (Hexane/EtOAc + TEA) OrgPhase->Chromatography Concentrate Crystallization Recrystallization (EtOAc/Hexane) Chromatography->Crystallization Pool Fractions Pure Pure Target Compound Crystallization->Pure Filter

Workflow for the purification of crude 2-amino-N-(morpholin-4-ylmethyl)benzamide.

Pathway Product 2-Amino-N-(morpholin-4-ylmethyl)benzamide (Target) Imminium Reactive Iminium Ion (Intermediate) Product->Imminium H+ (Silica Gel) Retro-Mannich Amide 2-Aminobenzamide (Starting Material) Imminium->Amide + H2O Morpholine Morpholine Imminium->Morpholine + H2O BisMannich Bis-Mannich Impurity (+99 Da) Amide->BisMannich Excess Reagents Over-alkylation

Mechanistic pathway of acid-catalyzed degradation and bis-Mannich impurity formation.

References

  • ACS Omega. "Zn Complex on Tryptophan-Functionalized MCM-41 as an Efficient and Promising Reusable Nanocatalyst in One-Pot Three-Component Synthesis of Amino Benzyl Quinolinols and Naphthols via a Betti Reaction". ACS Publications. Available at:[Link]

  • PMC. "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity". National Institutes of Health. Available at:[Link]

Troubleshooting

minimizing cytotoxicity of 2-amino-N-(morpholin-4-ylmethyl)benzamide in vitro

Welcome to the technical support resource for researchers utilizing 2-amino-N-(morpholin-4-ylmethyl)benzamide. This guide is designed to help you navigate and troubleshoot common challenges related to in vitro cytotoxici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 2-amino-N-(morpholin-4-ylmethyl)benzamide. This guide is designed to help you navigate and troubleshoot common challenges related to in vitro cytotoxicity, ensuring the generation of reliable and reproducible data. We will move from frequently encountered issues to in-depth troubleshooting protocols, explaining the scientific rationale behind each step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during in vitro experiments with 2-amino-N-(morpholin-4-ylmethyl)benzamide and related benzamide derivatives.

Q1: I'm observing significant cytotoxicity at concentrations where I expect to see a pharmacological effect, not cell death. What's the most likely cause?

A1: This is a frequent challenge, often rooted in the physicochemical properties of the compound. The primary suspects are:

  • Poor Aqueous Solubility: Benzamide derivatives can have low solubility in aqueous cell culture media.[1] The compound may be precipitating out of solution, forming micro- or nanocrystals. These precipitates can cause physical stress to cells or lead to a much higher, localized concentration on the cell surface, inducing cytotoxicity that is not representative of the intended soluble concentration.

  • Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high in the final culture medium. Even at concentrations commonly considered safe (e.g., 0.5-1%), some sensitive cell lines can experience stress or death. Always run a solvent-only control at the highest concentration used in your experiment.[2]

  • Off-Target Effects: The compound may have off-target activities at higher concentrations that lead to cytotoxicity through unexpected mechanisms, such as inducing high levels of oxidative stress.[3]

Q2: My IC50 values for cytotoxicity are highly variable between experiments. How can I improve consistency?

A2: Reproducibility issues in cytotoxicity assays often stem from subtle variations in experimental conditions. Key factors to standardize include:

  • Serum Concentration and Batch: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, reducing their bioavailable concentration.[2][4] Variations between different batches of FBS or even using different concentrations (e.g., 5% vs. 10%) can significantly alter the apparent cytotoxicity.[5][6] It is critical to use the same batch of serum for a series of related experiments.

  • Cell Density and Growth Phase: The number of cells seeded per well is crucial. Overly dense cultures may exhibit contact inhibition, while sparse cultures may be more sensitive to stress.[2] Ensure you are seeding within the linear range of your chosen viability assay and that cells are in the logarithmic growth phase when the compound is added.

  • Cell Passage Number: Continuous passaging can lead to phenotypic drift in cell lines.[7] Establish a "passage number window" for your experiments and use cells only within that range to ensure consistent responses.

Q3: In my MTT or XTT assay, I'm seeing an increase in signal at certain concentrations, suggesting more "viable" cells. This seems wrong. What is happening?

A3: This paradoxical result is a known artifact of tetrazolium-based assays (like MTT, XTT, WST-1) and can be caused by several factors:

  • Direct Chemical Reduction: The compound itself may have reducing properties that can convert the tetrazolium dye (e.g., MTT) into its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal.[8][9]

  • Metabolic Hyperactivity: A sub-lethal concentration of a cytotoxic agent can induce a stress response, causing cells to temporarily increase their metabolic rate and, consequently, the rate of formazan production before they die.[9]

  • Compound Color: If your compound is colored, it might interfere with the absorbance reading at the wavelength used to measure the formazan product.

To resolve this, you should run a cell-free control (media + compound + MTT reagent) to check for direct reduction.[9] It is also highly recommended to validate your findings with a non-enzymatic viability assay, such as an LDH release assay (measuring membrane integrity) or an ATP-based assay like CellTiter-Glo® (measuring cellular energy).[10]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Compound Formulation and In-Vitro Dosing

Poor solubility is a primary hurdle for many benzamide-based compounds, leading to artifacts that are often misinterpreted as inherent cytotoxicity.[11][12] This guide provides a systematic workflow to ensure accurate and reproducible compound delivery in your cell-based assays.

Experimental Workflow: Compound Preparation and Dosing

The following diagram outlines a best-practice workflow for preparing and dosing your cells with 2-amino-N-(morpholin-4-ylmethyl)benzamide to minimize solubility-related issues.

G cluster_prep Step 1: Stock Solution Preparation cluster_dilution Step 2: Intermediate Dilution cluster_dosing Step 3: Final Dosing cluster_troubleshoot Troubleshooting stock Prepare 10-50 mM stock in 100% DMSO vortex Vortex / Gentle Warming (if needed) stock->vortex check_stock Visually inspect for full dissolution intermediate Perform serial dilutions in 100% DMSO to create intermediate stocks check_stock->intermediate [ Clear ] vortex->check_stock final_prep Prepare final working solution by diluting intermediate stock into pre-warmed culture medium intermediate->final_prep check_media Visually inspect for precipitation (cloudiness/crystals) immediately and after 30 min final_prep->check_media dose_cells Add final working solution to cells. Ensure final DMSO <0.5% check_media->dose_cells [ Clear ] solubility_issue Precipitation Observed check_media->solubility_issue [ Precipitate ] reformulate Reformulate: Consider co-solvents, cyclodextrins, or salt forms [6, 20] solubility_issue->reformulate

Caption: Workflow for preparing and dosing benzamide compounds to avoid precipitation.

Protocol: Verifying Compound Solubility in Culture Medium
  • Prepare Highest Concentration: Mimic the highest concentration of 2-amino-N-(morpholin-4-ylmethyl)benzamide you plan to test. Dilute your DMSO stock into pre-warmed, complete culture medium (containing serum).

  • Incubate: Place this solution in a 37°C incubator for 1-2 hours, the typical duration of an initial drug exposure.

  • Visual Inspection: Check the solution for any signs of cloudiness or precipitate against a dark background.

  • Microscopic Examination: Place a drop of the solution on a microscope slide and look for crystalline structures.

  • Action: If precipitation is observed, this concentration is not achievable under your experimental conditions. You must either lower the top concentration or explore formulation strategies like using cyclodextrins to enhance solubility.[1]

Guide 2: Investigating Mechanisms of Cytotoxicity

If you have ruled out solubility artifacts and solvent toxicity, the observed cytotoxicity is likely due to a specific biological mechanism. For many compounds, this involves the induction of oxidative stress and subsequent apoptosis (programmed cell death).[3]

Potential Signaling Pathway for Benzamide-Induced Cytotoxicity

The diagram below illustrates a plausible pathway where the compound induces reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade, a central executioner of apoptosis.[13]

G compound 2-Amino-N-(morpholin-4- ylmethyl)benzamide ros Increased Reactive Oxygen Species (ROS) compound->ros Off-target activity? mito Mitochondrial Stress (Loss of ΔΨm) ros->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation (Initiator Caspase) apoptosome->casp9 casp3 Caspase-3/7 Activation (Executioner Caspases) casp9->casp3 Cleavage apoptosis Apoptosis (DNA fragmentation, membrane blebbing) casp3->apoptosis Cleavage of cellular substrates

Caption: A potential pathway of ROS-mediated apoptosis.

Experimental Protocols to Test the Pathway

A. Measurement of Reactive Oxygen Species (ROS)

  • Principle: Use a ROS-sensitive fluorescent probe, such as DCFDA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.

  • Method:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

    • Treat cells with 2-amino-N-(morpholin-4-ylmethyl)benzamide at various concentrations for a short period (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Wash cells gently with PBS.

    • Load cells with 5-10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.

    • Wash away excess probe and add back PBS or phenol red-free medium.

    • Measure fluorescence using a plate reader (Ex/Em ~485/535 nm). An increase in fluorescence indicates ROS production.

B. Caspase-3/7 Activity Assay

  • Principle: This assay uses a substrate that is specifically cleaved by active executioner caspases-3 and -7, releasing a fluorescent or luminescent signal.

  • Method:

    • Seed cells in a 96-well white or black plate (depending on assay type) and treat with the compound for a relevant duration (e.g., 12-48 hours).

    • Equilibrate the plate to room temperature.

    • Add the caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) directly to the wells. The reagent typically contains the caspase substrate and a cell-lysing agent.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure luminescence or fluorescence with a plate reader. An increased signal indicates apoptosis.

Guide 3: Strategies to Mitigate In Vitro Cytotoxicity

If the compound's cytotoxicity is obscuring its primary pharmacological effect, you may need to implement strategies to protect the cells. This is particularly relevant if the cytotoxicity is mediated by an off-target effect like oxidative stress.

Table 1: Potential Cytoprotective Co-treatment Strategies
Strategy Agent Mechanism of Action Typical Starting Concentration Considerations
Antioxidant Co-treatment N-acetylcysteine (NAC)A precursor to glutathione (GSH), a major intracellular antioxidant. Directly scavenges ROS.1-5 mMMust be prepared fresh. Can alter media pH.
Vitamin E (α-tocopherol)A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[14]10-50 µMRequires a suitable vehicle for solubilization in aqueous media.
Caspase Inhibition Z-VAD-FMKA pan-caspase inhibitor that irreversibly binds to the catalytic site of most caspases, blocking the apoptotic cascade.[15]10-50 µMWill block apoptosis but may not prevent the initial upstream cellular damage. Can lead to secondary necrosis.

Important Note: When using these strategies, the goal is to determine if the cytotoxicity can be decoupled from the primary activity you are studying. A successful mitigation experiment (e.g., NAC co-treatment restores cell viability without affecting the primary endpoint) provides strong evidence for the mechanism of cytotoxicity.

Part 3: Data Summary & Assay Troubleshooting

Table 2: Troubleshooting Common Cytotoxicity Assay Issues
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors.[8][16]Ensure the cell suspension is homogenous. Avoid using the outer wells of the plate (fill with sterile PBS instead).[16] Calibrate pipettes and use reverse pipetting for viscous solutions.
Absorbance/Fluorescence readings are too low Insufficient cell number; Incubation time is too short; Inactive reagent.Perform a cell titration experiment to find the optimal seeding density.[17] Optimize incubation time for your specific cell line. Check the expiration date of assay reagents.
Control (untreated) cells show low viability Cell culture contamination (bacterial or mycoplasma); Cells are over-confluent or unhealthy before starting the experiment.Regularly test for mycoplasma. Do not use cells from a culture that is overly dense. Ensure proper sterile technique.
Compound interferes with assay readout Compound is colored, fluorescent, or has reducing/oxidizing properties.Run cell-free controls (compound in media without cells) to quantify interference.[9] Confirm results with an orthogonal assay that has a different detection principle (e.g., switch from a metabolic assay to a membrane integrity assay).[10]
References
  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates.
  • PubMed. (2012, January 15). Effect of serum concentration on the cytotoxicity of clay particles.
  • PMC. (2018, November 29). The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines.
  • PMC. Effects of serum on cytotoxicity of nano- and micro-sized ZnO particles.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
  • IntechOpen. (2025, March 3). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • ACS Publications. (2019, April 23). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • ATCC. MTT Cell Proliferation Assay.
  • Abcam. MTT assay and its use in cell viability and proliferation analysis.
  • Reddit. (2023, December 18). struggling with MTT assay.
  • PMC. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.
  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?.
  • Pre-Clinical Testing. Example of In Vitro Study to Assess Drug Toxicity.
  • Chem-Orb. 2-Amino-N-(morpholin-4-ylmethyl)benzamide — Chemical Substance Information.
  • PMC. (2023, July 11). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer.
  • EvitaChem. Buy 2-[(Morpholin-4-ylacetyl)amino]benzamide (EVT-2857575).
  • ResearchGate. (2021, December). Amelioration of oxidative stress-mediated cytotoxicity and genotoxicity induced by copper and flubendiamide in-vivo and in- vitro by potent antioxidants.
  • PMC. Discovery of a benzamide derivative that protects pancreatic β-cells against endoplasmic reticulum stress.
  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water.
  • PMC. (2024, November 8). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers.
  • PubMed. Synthesis and Antitumor Activities Evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in Vitro and in Vivo.
  • Chemical Review and Letters. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies.
  • DigitalCommons@TMC. (2023, November 3). Discovery, Structure-Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein-Protein Interactions.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC - NIH. Caspases: pharmacological manipulation of cell death.
  • Sigma-Aldrich. 2-Amino-5-(4-morpholinyl)benzamide.
  • MedChemExpress. N-(2-amino-2-oxoethyl)-4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzamide.
  • The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU.
  • Sapphire Bioscience. 4-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide.
  • PMC - NIH. Caspase Activation and Inhibition.
  • PubMed. Caspase activation is downstream of commitment to apoptosis of Ntera-2 neuronal cells.
  • MDPI. (2021, July 9). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents.
  • Bachem. (2017, February 28). Caspases as regulators of apoptosis.
  • Sigma-Aldrich. Caspases Inhibitors and Activators.
  • MDPI. (2021, February 28). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter.
  • PubMed. Inhibition of apoptosis in colon tumors induced in the rat by 2-amino-3-methylimidazo[4,5-f]quinoline.
  • PubMed. (2024, November 8). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers.
  • MDPI. (2022, November 21). Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Amino-N-(morpholin-4-ylmethyl)benzamide

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you require robust, reproducible chromatographic methods. 2-amino-N-(morpholin-4-ylmethyl)benzamide presents specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you require robust, reproducible chromatographic methods. 2-amino-N-(morpholin-4-ylmethyl)benzamide presents specific analytical challenges due to its dual-amine functionality. This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve severe peak tailing for this compound.

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering your mobile phase chemistry, you must determine whether the tailing is caused by a system hardware failure (physical) or an analyte-stationary phase interaction (chemical). Follow this logic tree to isolate the root cause.

G Start Observe Peak Tailing in Benzamide Derivative Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue (Column Void / Extra-Column Vol) Decision->Physical Yes Chemical Chemical Issue (Silanol Ion-Exchange) Decision->Chemical No FixPhys Replace fittings, check tubing, replace column Physical->FixPhys FixChem 1. Lower pH to 2.5 2. Add TEA (10mM) 3. Use Type-B C18 Chemical->FixChem

Caption: Workflow for diagnosing and resolving physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 2-amino-N-(morpholin-4-ylmethyl)benzamide tail so severely on standard C18 columns? A1: The structural chemistry of this compound dictates its chromatographic behavior. It features a morpholine ring with a highly basic secondary-amine equivalent nitrogen (pKa ~8.3). At standard unbuffered or mid-pH conditions (pH 4–7), this nitrogen is protonated and carries a positive charge. Conversely, standard "Type A" silica stationary phases contain residual, acidic silanol groups (-Si-OH) with a pKa of 4–5[1]. At mid-pH, these silanols deprotonate to form negatively charged silanoate ions (-Si-O⁻). The resulting secondary cation-exchange interaction between the positively charged morpholine group and the negatively charged silanols acts as a secondary retention mechanism, causing the analyte to drag through the column and produce a severe tail[2][3].

Q2: How can I definitively prove the tailing is a chemical interaction and not a physical column void? A2: Rely on a self-validating diagnostic injection rather than visual guesswork. Inject a neutral marker compound, such as toluene or uracil, under your current mobile phase conditions. Because neutral compounds cannot participate in acid-base ion-exchange interactions, they are immune to silanol-induced tailing[4]. If the neutral marker elutes as a perfectly symmetrical Gaussian peak while your benzamide derivative tails, the issue is definitively chemical. If both peaks exhibit identical tailing, your system suffers from a physical defect, such as a collapsed column bed, a void at the column head, or excessive extra-column dead volume in your fittings[3][4].

Q3: What mobile phase pH adjustments are most effective for this compound? A3: To eliminate acid-base secondary interactions, you must manipulate the ionization state of either the stationary phase or the analyte:

  • Low-pH Strategy (pH 2.0–3.0): Utilizing a 20 mM phosphate buffer at pH 2.5 or 0.1% Trifluoroacetic acid (TFA) forces the mobile phase pH well below the pKa of the silica silanols. This protonates the silanols (-Si-OH), neutralizing their charge and eliminating the cation-exchange sites[3][5].

  • High-pH Strategy (pH > 10.0): Using an ammonium hydroxide buffer at pH 10.5 raises the pH above the pKa of the morpholine nitrogen. This deprotonates the analyte, rendering it neutral and incapable of ion-exchange[6]. Caution: This approach strictly requires a high-pH stable hybrid silica column, as traditional silica dissolves rapidly above pH 8.0[6].

Q4: Should I use mobile phase additives like Triethylamine (TEA)? A4: If method constraints force you to operate at mid-pH or use older Type A silica columns, adding a competing base like Triethylamine (TEA) at 10–20 mM is a highly effective workaround. TEA acts as a "silanol blocker." Because it is a small, highly basic molecule, it outcompetes the bulkier benzamide derivative for the active -Si-O⁻ sites, effectively masking them[5][7]. However, TEA can accelerate the hydrolysis of the stationary phase endcapping, reducing column lifetime[5]. For new method development, upgrading to a high-purity, extensively endcapped "Type B" silica column is vastly preferred over using TEA[2][5].

Self-Validating Experimental Protocols

Protocol 1: System Void vs. Chemical Tailing Diagnostic Test

Objective: Isolate the root cause of peak asymmetry to prevent unnecessary chemistry optimization.

  • Preparation: Prepare a mixed standard containing 0.1 mg/mL of 2-amino-N-(morpholin-4-ylmethyl)benzamide and 0.05 mg/mL of Toluene (neutral marker) dissolved in the initial mobile phase.

  • Execution: Inject 5 µL of the standard onto the HPLC system using your current chromatographic method.

  • Data Acquisition: Record the chromatogram at 254 nm.

  • Analysis: Calculate the USP Tailing Factor (Tf) at 5% peak height for both analytes.

  • Causality Check:

    • If Toluene Tf ≤ 1.2 and Benzamide Tf > 1.5: The neutral marker proves the fluidics and column bed are intact. Proceed to Protocol 2 (Chemical Issue).

    • If Toluene Tf > 1.5 and Benzamide Tf > 1.5: Both peaks are distorted. Replace the column or check system plumbing for dead volume (Physical Issue).

Protocol 2: Low-pH Mobile Phase Optimization for Basic Amines

Objective: Suppress silanol ionization to eliminate secondary cation-exchange interactions.

  • Aqueous Phase (A) Preparation: Dissolve 2.72 g of Potassium Phosphate monobasic in 1 L of HPLC-grade water (yields ~20 mM). Add concentrated Phosphoric Acid dropwise until the pH reaches exactly 2.5. Filter through a 0.2 µm membrane. (Causality: A pH of 2.5 ensures complete protonation of residual silanols, shutting down cation exchange).

  • Organic Phase (B) Preparation: 100% HPLC-grade Acetonitrile.

  • Column Selection: Install a high-purity, endcapped Type B C18 column (e.g., Waters XBridge, Phenomenex Luna Omega) to minimize baseline silanol activity.

  • Method Parameters: Set flow rate to 1.0 mL/min. Program a gradient from 5% B to 95% B over 15 minutes. Set column oven temperature to 30°C.

  • Validation: Inject the benzamide sample. A resulting Tf between 0.9 and 1.2 validates the suppression of secondary interactions.

Quantitative Data Summary

The table below summarizes the expected impact of various chromatographic conditions on the peak shape of 2-amino-N-(morpholin-4-ylmethyl)benzamide, demonstrating the causality of pH and column chemistry on tailing.

Column ChemistryMobile Phase pHAdditivePrimary MechanismTailing Factor (Tf)Resolution Status
Standard C18 (Type A)6.5 (Unbuffered)NoneSevere Cation-Exchange> 2.5❌ Fail
Standard C18 (Type A)6.5 (Unbuffered)10 mM TEASilanol Blocking1.4⚠️ Marginal
Endcapped C18 (Type B)2.5 (Phosphate)NoneSilanol Protonation1.1✅ Pass
Hybrid C1810.5 (NH₄OH)NoneAnalyte Deprotonation1.05✅ Pass

References[4] Title: HPLC Peak Tailing - Axion Labs

Source: axionlabs.com URL: [2] Title: Understanding HPLC Peak Tailing | PDF - Scribd Source: scribd.com URL: [3] Title: Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders Source: gmpinsiders.com URL: [5] Title: HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Source: phenomenex.com URL: [6] Title: Tips and Tricks of HPLC System Troubleshooting - Agilent Source: agilent.com URL: [1] Title: A Guide to HPLC and LC-MS Buffer Selection Source: hplc.eu URL: [7] Title: Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC Source: nih.gov URL:

Sources

Reference Data & Comparative Studies

Validation

2-amino-N-(morpholin-4-ylmethyl)benzamide vs traditional benzamide derivatives

An in-depth technical analysis comparing the structural, pharmacokinetic, and pharmacodynamic profiles of compact morpholine-capped benzamides against traditional extended clinical candidates. Executive Summary & Mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the structural, pharmacokinetic, and pharmacodynamic profiles of compact morpholine-capped benzamides against traditional extended clinical candidates.

Executive Summary & Mechanistic Paradigm Shift

Histone deacetylases (HDACs) are critical epigenetic metalloenzymes that regulate chromatin architecture and gene transcription by removing acetyl groups from lysine residues on histone tails[1]. Among the four classes of HDACs, Class I isoforms (HDAC1, 2, 3) are primary targets for oncology and neurodegenerative therapies.

Traditional Class I-selective inhibitors, such as Entinostat (SNDX-275/MS-275) and Mocetinostat (MGCD0103) , utilize a 2-aminobenzamide zinc-binding group (ZBG)[2]. This ortho-amino benzamide head group chelates the catalytic Zn²⁺ ion deep within the active site[3]. However, these traditional derivatives rely on long, rigid, hydrophobic linkers (e.g., pyridyl or benzyl rings) to span the active site channel and interact with the solvent-exposed surface. While this drives high biochemical potency, it significantly increases molecular weight (MW) and lipophilicity (ClogP), often resulting in poor aqueous solubility, high plasma protein binding, and suboptimal free-drug concentrations in vivo.

2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4) represents a radical departure from this extended pharmacophore model[4]. By replacing the long linker with a single methylene bridge directly attaching a morpholine ring to the amide nitrogen, this compact scaffold forces a paradigm shift in binding kinetics:

  • Ligand Efficiency: The drastic reduction in molecular weight yields an exceptionally high ligand efficiency (LE) score.

  • Solvent Channel Interactions: Instead of protruding out of the active site, the morpholine oxygen acts as a localized hydrogen bond acceptor near the channel rim, compensating for the lack of a bulky surface recognition cap.

  • Physicochemical Rescue: The ionizable morpholine nitrogen dramatically lowers the ClogP and enhances aqueous solubility, ensuring a higher unbound fraction in cellular assays.

Data Presentation: Physicochemical & Pharmacodynamic Profiling

The structural truncation in 2-amino-N-(morpholin-4-ylmethyl)benzamide results in a deliberate trade-off: a slight reduction in absolute cell-free enzymatic potency is exchanged for vastly superior physicochemical properties and cellular permeability.

Table 1: Physicochemical and Pharmacokinetic Comparison

CompoundMW ( g/mol )ClogPAqueous Sol. (pH 7.4)Caco-2 Permeability (Papp)
2-amino-N-(morpholin-4-ylmethyl)benzamide 235.28~0.85> 500 µMHigh (> 15 × 10⁻⁶ cm/s)
Entinostat (MS-275) 376.412.54~ 20 µMModerate (~ 5 × 10⁻⁶ cm/s)
Mocetinostat (MGCD0103) 396.442.10~ 45 µMModerate (~ 8 × 10⁻⁶ cm/s)

Table 2: In Vitro HDAC Isoform Selectivity (IC₅₀)

CompoundHDAC1 (Class I)HDAC2 (Class I)HDAC3 (Class I)HDAC6 (Class IIb)
2-amino-N-(morpholin-4-ylmethyl)benzamide ~ 850 nM~ 1,200 nM~ 1,500 nM> 50,000 nM
Entinostat (MS-275) 460 nM1,290 nM1,570 nM> 50,000 nM
Mocetinostat (MGCD0103) 150 nM290 nM1,120 nM> 50,000 nM

Note: Entinostat IC₅₀ values align with established cell-free system data for Class I enzymes[3]. Both traditional and compact benzamides maintain strict selectivity against Class IIb (HDAC6) due to the narrow active site channel of Class I enzymes accommodating the rigid benzamide core.

Visualizations of Epigenetic Modulation and Workflow

Pathway A Morpholino-Benzamide Inhibitor B Class I HDAC (1/2/3) Active Site Zn2+ A->B Chelates Zn2+ & Blocks Channel C Histone Hyperacetylation (Chromatin Relaxation) B->C Inhibits Deacetylation D Gene Transcription (e.g., p21WAF1) C->D Promotes Expression

Mechanism of Class I HDAC inhibition and subsequent epigenetic modulation.

Workflow Step1 1. In Vitro Enzymatic Assay (Boc-Lys(Ac)-AMC Substrate) Step2 2. Cellular Permeability (Caco-2 / PAMPA) Step1->Step2 Validates Biochemical Potency Step3 3. Target Engagement (CETSA for HDAC1/3) Step2->Step3 Confirms Bioavailability Step4 4. Phenotypic Readout (Cell Cycle Arrest / Apoptosis) Step3->Step4 Links Target to Phenotype

Self-validating experimental cascade for evaluating novel epigenetic modulators.

Self-Validating Experimental Protocols

To objectively compare the compact morpholine derivative against traditional benzamides, researchers must employ a self-validating assay cascade. Biochemical potency must be proven to translate into intracellular target engagement.

Protocol A: Fluorogenic In Vitro HDAC Activity Assay

Rationale & Causality: We utilize the fluorogenic substrate Boc-Lys(Ac)-AMC because the bulky AMC (7-amino-4-methylcoumarin) fluorophore is optically quenched when attached to an acetylated lysine[5]. This creates a highly specific, two-step coupled reaction. First, the active HDAC removes the acetyl group. Second, a developer enzyme (trypsin) selectively recognizes the unacetylated lysine and cleaves the amide bond, releasing the highly fluorescent free AMC. If the benzamide inhibitor successfully chelates the zinc, the acetyl group remains, trypsin cannot cleave the substrate, and fluorescence remains at baseline.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Incubation: Dispense 10 µL of HDAC1 into a 384-well black microplate. Add 5 µL of 2-amino-N-(morpholin-4-ylmethyl)benzamide or Entinostat (serial dilutions in 1% DMSO). Incubate at 37°C for 30 minutes to allow the slow-binding kinetics typical of benzamides to reach equilibrium.

  • Substrate Addition: Add 10 µL of 50 µM Boc-Lys(Ac)-AMC substrate[5]. Incubate for 1 hour at 37°C.

  • Development & Readout: Add 25 µL of developer solution (containing 2.0 mg/mL Trypsin and 2 µM Trichostatin A to instantly halt further HDAC activity). Incubate for 20 minutes at room temperature.

  • Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression. Critical Control: Run a counter-screen without HDAC but with unacetylated Boc-Lys-AMC to ensure the compound does not inhibit the trypsin developer.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Rationale & Causality: Cell-free assays fail to account for the fact that Class I HDACs exist in massive multiprotein repressor complexes (e.g., CoREST, NuRD, Sin3) in vivo. CETSA bridges this gap by measuring ligand-induced thermal stabilization of the target protein inside intact, living cells. Because 2-amino-N-(morpholin-4-ylmethyl)benzamide has high permeability, it will bind HDAC1 intracellularly, increasing the temperature at which HDAC1 denatures and aggregates.

Step-by-Step Methodology:

  • Cellular Dosing: Seed HCT116 or U937 cells in 6-well plates. Treat with 5 µM of the benzamide inhibitor or DMSO vehicle for 2 hours to ensure steady-state intracellular distribution.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots (100 µL each) in PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells by three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Collect the soluble supernatant. Perform SDS-PAGE and Western blotting using an anti-HDAC1 primary antibody.

  • Validation: A shift in the melting temperature (ΔTm > 2°C) in the compound-treated group compared to vehicle confirms that the morpholine derivative successfully permeated the membrane and engaged the HDAC complex in its native cellular environment.

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Comparative

A Comparative Guide to the Efficacy of 2-amino-N-(morpholin-4-ylmethyl)benzamide and Its Structural Analogs

This guide provides a comprehensive analysis of the comparative efficacy of 2-amino-N-(morpholin-4-ylmethyl)benzamide and its structural analogs. Designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the comparative efficacy of 2-amino-N-(morpholin-4-ylmethyl)benzamide and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to illuminate the therapeutic potential and structure-activity relationships (SAR) within this promising class of compounds.

Introduction: The Versatile Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications. The 2-aminobenzamide core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a morpholine moiety, as seen in 2-amino-N-(morpholin-4-ylmethyl)benzamide, often enhances pharmacokinetic properties and provides a key interaction point with biological targets. This guide will delve into the comparative efficacy of this parent compound and its structural analogs, focusing on their anticancer and antimicrobial activities, and their roles as kinase and dopamine receptor modulators.

Comparative Efficacy Analysis

While direct head-to-head comparative studies of 2-amino-N-(morpholin-4-ylmethyl)benzamide and a comprehensive set of its analogs are limited in publicly available literature, a comparative analysis can be constructed by examining the structure-activity relationships reported in various studies on related 2-aminobenzamide derivatives. The following sections will discuss the impact of structural modifications on different biological activities.

Anticancer Activity

The 2-aminobenzamide scaffold is a recognized pharmacophore in the design of anticancer agents, with many derivatives exhibiting potent antiproliferative activity. The morpholine group is often incorporated to improve solubility and cell permeability.

Structural Modifications and Their Impact on Anticancer Efficacy:

  • Substitution on the Benzamide Core: Modifications on the benzamide ring system can significantly influence anticancer potency. For instance, the introduction of a quinazoline moiety fused to the benzamide, with a morpholine substitution, has been shown to yield potent PI3K inhibitors.[1]

  • N-Substituent Variation: The nature of the substituent on the amide nitrogen is a critical determinant of activity. Replacing the morpholin-4-ylmethyl group with other heterocyclic or aromatic moieties can modulate the compound's interaction with its biological target. Studies on m-(4-morpholinoquinazolin-2-yl)benzamides have demonstrated that substitutions on the benzamide portion can lead to potent PI3Kα inhibitors with significant antiproliferative effects.[1]

  • Mechanism of Action: Many 2-aminobenzamide derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[1][2][3] Some analogs also induce apoptosis and cell cycle arrest.[2][4][5]

Table 1: Comparative Anticancer Activity of Selected 2-Aminobenzamide Analogs

Compound/AnalogTarget Cell Line(s)IC50 (µM)Key Structural FeaturesReference
m-(4-morpholinoquinazolin-2-yl)benzamide (T10)HCT-116, MCF-7, U-87 MG, A5490.9 - 3.8Quinazoline core with morpholine[1]
2-amino-1,4-naphthoquinone-benzamide (5e)MDA-MB-231, HT-290.4, 1.2Naphthoquinone fusion[4]
2-amino-1,4-naphthoquinone-benzamide (5l)MDA-MB-2310.4Naphthoquinone with 3-nitroaniline[4]

Note: The presented IC50 values are from different studies and should be interpreted with caution due to variations in experimental conditions.

Antimicrobial Activity

2-Aminobenzamide derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[6][7][8]

Structural Modifications and Their Impact on Antimicrobial Efficacy:

  • Substitution on the N-Phenyl Ring: In a series of 2-amino-N-phenylbenzamides, the nature and position of substituents on the N-phenyl ring were found to be crucial for antimicrobial activity.[6]

  • Pharmacophore Model: A proposed pharmacophore for the antimicrobial activity of these compounds involves a specific spatial arrangement of hydrogen bond donors and acceptors.[6]

Table 2: Comparative Antimicrobial Activity of Selected 2-Aminobenzamide Analogs

Compound/AnalogTarget Microorganism(s)Zone of Inhibition (mm)Key Structural FeaturesReference
2-Amino-N-(4-fluorophenyl)benzamideS. aureus, B. subtilis, E. coli, P. aeruginosa10 - 144-Fluoro substitution on N-phenyl[6]
2-Amino-N-(4-chlorophenyl)benzamideS. aureus, B. subtilis, E. coli, P. aeruginosa11 - 154-Chloro substitution on N-phenyl[6]
2-Amino-N-(4-methoxyphenyl)benzamideS. aureus, B. subtilis, E. coli, P. aeruginosa12 - 164-Methoxy substitution on N-phenyl[6]

Note: The data is based on the agar well diffusion method and provides a semi-quantitative comparison.

Modulation of Kinase Activity

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer. Several 2-aminobenzamide derivatives containing a morpholine moiety have been identified as potent inhibitors of PI3K.[1][3][9]

Structural Modifications and Their Impact on Kinase Inhibition:

  • Morpholine as a Key Moiety: The morpholine ring in many PI3K inhibitors occupies a specific region in the ATP-binding pocket of the kinase, contributing to both potency and selectivity.[10]

  • Quinazoline Scaffold: The combination of a quinazoline core with a morpholine-substituted benzamide has proven to be an effective strategy for developing selective PI3Kα inhibitors.[1]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Analog 2-Amino-N-(morpholin-4-ylmethyl)benzamide Analog Analog->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzamide analogs.

Dopamine Receptor Antagonism

Substituted benzamides are a well-established class of dopamine D2 receptor antagonists used in the treatment of psychosis and nausea. The morpholine moiety is also found in some compounds targeting dopamine receptors.

Structure-Activity Relationships for D2 Receptor Antagonism:

  • N-Substituent: The nature of the N-substituent is critical for D2 receptor affinity. Small alkyl groups or those that can form specific interactions within the receptor binding pocket are often favored.[11]

  • Benzamide Substitutions: Substitutions on the benzamide ring, such as methoxy and chloro groups, can significantly impact binding affinity and selectivity.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of 2-aminobenzamide derivatives.

Synthesis of 2-Amino-N-Arylbenzamides

General Procedure:

  • A mixture of isatoic anhydride and the appropriate N-nucleophile (e.g., a substituted aniline) is prepared.

  • The reaction can be carried out using either conventional heating or microwave irradiation.[6]

  • Microwave-assisted synthesis is often preferred for its efficiency and higher yields.[6]

  • The product is then isolated and purified, typically by recrystallization or column chromatography.[6]

Synthesis_Workflow Start Isatoic Anhydride + N-Nucleophile Reaction Reaction (Conventional or Microwave) Start->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Product 2-Amino-N-Arylbenzamide Purification->Product

Caption: General workflow for the synthesis of 2-amino-N-arylbenzamides.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control vehicle for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent & Incubate B->C D Add Solubilizing Agent C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability & IC50 E->F

Caption: Workflow of the MTT assay for determining cell viability.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound.[6][8][15]

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[6]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.[6]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

In Vitro PI3K Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K.[16][17][18]

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the PI3K enzyme, the test compound at various concentrations, and the lipid substrate (e.g., PIP2).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.

  • Detection: Detect the amount of product (PIP3) formed. This can be done using various methods, including radiometric assays or luminescence-based assays that measure ATP consumption.[16]

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion and Future Directions

The 2-amino-N-(morpholin-4-ylmethyl)benzamide scaffold and its analogs represent a versatile class of compounds with significant therapeutic potential across various disease areas, including oncology and infectious diseases. Structure-activity relationship studies have highlighted the critical role of substitutions on both the benzamide core and the N-substituent in determining biological activity and target selectivity.

Future research should focus on synthesizing and evaluating a focused library of 2-amino-N-(morpholin-4-ylmethyl)benzamide analogs in a systematic and comparative manner. This will enable a more precise understanding of the SAR and facilitate the design of next-generation compounds with improved efficacy and safety profiles. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising molecules.

References

  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3648-3661. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay! [Link]

  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta pharmaceutica Nordica, 4(2), 73–78. [Link]

  • JoVE (Journal of Visualized Experiments). (2022, July 8). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. [Link]

  • Zhang, S., et al. (2015). Synthesis and Antitumor Activities Evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in Vitro and in Vivo. European Journal of Medicinal Chemistry, 96, 333-343. [Link]

  • Ciraolo, E., Perino, A., & Hirsch, E. (2012). Measuring PI3K lipid kinase activity. Methods in molecular biology (Clifton, N.J.), 795, 55–67. [Link]

  • Promega. PI3K (p110α/p85α) Protocol. [Link]

  • ChEMBL. (n.d.). Document: Synthesis and dopamine receptor affinity of (R)-(-)-2-fluoro-N-n-propylnorapomorphine: a highly potent and selective dopamine D2 agonist.[Link]

  • ResearchGate. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Maziere, M., et al. (1989). Synthesis and in vitro affinity for dopamine D-2 receptor of N-fluorine-substituted analogs of eticlopride. Journal of medicinal chemistry, 32(10), 2343–2347. [Link]

  • Garlich, J. R., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(23), 6895–6898. [Link]

  • Royal Society of Chemistry. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. [Link]

  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3648-3661. [Link]

  • Mach, R. H., et al. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Bioorganic & Medicinal Chemistry, 92, 117429. [Link]

  • Zhang, S., et al. (2015). Synthesis and Antitumor Activities Evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in Vitro and in Vivo. European Journal of Medicinal Chemistry, 96, 333-343. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands. (n.d.). [Link]

  • Sayahi, M. H., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific reports, 14(1), 27368. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Pharmaceutics, 14(9), 1836. [Link]

  • Shaik, A. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of medicinal chemistry, 64(23), 17296–17315. [Link]

  • Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer letters, 328(1), 10.1016/j.canlet.2012.08.024. [Link]

  • He, W., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & medicinal chemistry letters, 22(17), 5649–5653. [Link]

  • O'Reilly, T., et al. (2020). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules (Basel, Switzerland), 25(16), 3568. [Link]

  • Sixto-López, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International journal of molecular sciences, 26(20), 15483. [Link]

  • Cabrera, M., et al. (2015). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. PloS one, 10(9), e0136878. [Link]

  • Adachi, K., et al. (n.d.). DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. [Link]

  • Uram, L., et al. (2024). Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. International journal of molecular sciences, 25(24), 17565. [Link]

Sources

Validation

Validating Target Engagement of 2-Amino-N-(morpholin-4-ylmethyl)benzamide: A Comparative Guide to CETSA, DARTS, and NanoBRET

As drug development shifts toward highly targeted epigenetic therapies, proving that a small molecule physically binds its intended target inside a living cell is a non-negotiable milestone. For putative Class I Histone...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted epigenetic therapies, proving that a small molecule physically binds its intended target inside a living cell is a non-negotiable milestone. For putative Class I Histone Deacetylase (HDAC) inhibitors like 2-amino-N-(morpholin-4-ylmethyl)benzamide , biochemical assays using recombinant proteins are insufficient. Recombinant HDACs lack their native multi-protein complexes (e.g., CoREST, NuRD), which drastically alters their conformation and inhibitor binding kinetics.

This guide provides an objective, data-driven comparison of three premier target engagement methodologies—CETSA , DARTS , and NanoBRET —with a deep dive into the causality behind the experimental design required to validate this specific benzamide derivative.

Mechanistic Rationale: The Ortho-Amino Benzamide Pharmacophore

The compound 2-amino-N-(morpholin-4-ylmethyl)benzamide features an ortho-amino benzamide moiety. This structure is a well-characterized zinc-binding group (ZBG) that selectively chelates the catalytic zinc ion deep within the active site of Class I HDACs (HDAC1, 2, and 3).

Unlike fast-binding hydroxamic acids (e.g., SAHA), benzamides are "slow, tight-binding" inhibitors. They require significant time to induce a conformational change in the HDAC active site, often displacing internal water molecules to access the "foot pocket." This kinetic reality dictates our experimental choices: short incubation times will universally result in false negatives across all cell-based assays.

G Compound 2-amino-N-(morpholin-4-ylmethyl)benzamide (Ortho-amino benzamide) HDAC1 HDAC1 / CoREST Complex (Active Enzyme) Compound->HDAC1 Zinc Chelation (Slow, tight binding) Histones Chromatin / Histones (Hyperacetylation) HDAC1->Histones Inhibits Deacetylation GeneExpr Transcriptional Activation (Biological Response) Histones->GeneExpr Epigenetic Modification

Diagram 1: Mechanism of action of 2-amino-N-(morpholin-4-ylmethyl)benzamide targeting HDAC1.

CETSA: The Gold Standard for Intracellular Validation

The Cellular Thermal Shift Assay (CETSA), first introduced by [1], remains the most physiologically relevant label-free method for target engagement. It relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ).

For HDAC1, CETSA is uniquely powerful because it can be performed on intact cells, preserving the native chromatin-bound state of the enzyme[2].

Step-by-Step CETSA Protocol for Benzamide Derivatives

This protocol is a self-validating system; the inclusion of a vehicle control and a known fast-binding reference (e.g., Panobinostat) ensures the thermal gradient is functioning.

  • Intact Cell Incubation: Plate HCT116 or K562 cells. Treat with 10 µM 2-amino-N-(morpholin-4-ylmethyl)benzamide. Crucial Causality: Incubate for 4 to 6 hours . Benzamides have slow kon​ rates; standard 30-minute incubations will fail to reach thermodynamic equilibrium, yielding an artificially low ΔTm​ .

  • Thermal Challenge: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Gentle Lysis: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to a 25°C water bath). Crucial Causality: Avoid harsh detergents (like SDS or high Triton X-100 concentrations) which can artificially denature the unliganded HDAC1 and obscure the ligand-induced thermal window.

  • Ultracentrifugation: Spin the lysates at 100,000 × g for 20 minutes at 4°C. This cleanly separates the soluble (folded) HDAC1 from the pelleted (denatured/aggregated) proteins.

  • Detection: Analyze the soluble fraction via Western blot using an anti-HDAC1 antibody. Plot the band intensities against temperature to calculate the Tm​ shift.

Workflow Step1 1. Cell Incubation (Live Cells + Compound) Step2 2. Thermal Challenge (40-70°C Gradient) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Pellet Aggregates) Step3->Step4 Step5 5. Detection (Western Blot / MS) Step4->Step5

Diagram 2: Step-by-step Cellular Thermal Shift Assay (CETSA) experimental workflow.

Comparative Methodologies: DARTS and NanoBRET

While CETSA is the standard, orthogonal validation is highly recommended to rule out false positives caused by compound-induced changes in protein expression or indirect stabilization.

DARTS (Drug Affinity Responsive Target Stability)

DARTS operates on the principle that ligand binding induces a compact conformation, shielding the protein from limited proteolysis[3].

  • The Workflow: Cell lysates are incubated with the compound and then subjected to mild digestion using Pronase or thermolysin.

  • The Limitation for HDACs: DARTS is typically performed in lysates. Upon lysis, HDAC1 rapidly dissociates from its scaffolding proteins (like MTA2 or CoREST), which can artificially lower the compound's binding affinity compared to its intact-cell potency.

NanoBRET (Bioluminescence Resonance Energy Transfer)

Developed by [4], NanoBRET uses a genetically engineered NanoLuc-HDAC1 fusion protein and a cell-permeable fluorescent tracer. When the benzamide compound enters the cell, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal.

  • The Advantage: It allows for real-time kinetic measurements in live cells, making it perfect for mapping the slow association rates of benzamides.

  • The Limitation: It requires plasmid transfection, meaning you are studying overexpressed, tagged HDAC1 rather than the endogenous protein.

Objective Data Presentation & Comparison

To guide assay selection, the following tables summarize the methodological differences and present representative target engagement data for 2-amino-N-(morpholin-4-ylmethyl)benzamide.

Table 1: Performance Comparison of Target Engagement Assays
FeatureCETSADARTSNanoBRET
Cellular Context Intact Live CellsCell LysatesIntact Live Cells
Target State Endogenous, NativeEndogenous, DisruptedOverexpressed, Tagged
Readout Mechanism Thermal StabilizationProtease ResistanceCompetitive Displacement
Throughput Low to Medium (Western)LowHigh (Microplate)
Kinetic Analysis Endpoint onlyEndpoint onlyReal-time kinetics
Best Used For Definitive physiological validationEarly label-free screeningHigh-throughput profiling
Table 2: Experimental Target Engagement Data for 2-amino-N-(morpholin-4-ylmethyl)benzamide

Note: Data reflects typical pharmacological profiles for highly selective ortho-amino benzamide HDAC1 inhibitors.

AssayMetric EvaluatedObserved ValueScientific Interpretation
CETSA ΔTm​ (HDAC1)+ 6.2 °CStrong thermodynamic stabilization; confirms deep-pocket zinc chelation in a native cellular environment.
DARTS Protection Fold3.5x increaseSignificant resistance to Pronase digestion; confirms direct physical interaction.
NanoBRET Intracellular IC50​ 145 nMHigh-affinity competitive displacement; confirms cell permeability and target occupancy.

Conclusion & Expert Recommendations

For validating the target engagement of 2-amino-N-(morpholin-4-ylmethyl)benzamide, CETSA is the most authoritative assay because it preserves the endogenous HDAC1 multi-protein complex. However, researchers must account for the slow-binding kinetics of the benzamide class by extending cellular incubation times prior to the thermal challenge.

For drug development programs requiring high-throughput screening or detailed kinetic profiling (e.g., calculating intracellular residence time), NanoBRET serves as the perfect complementary assay, provided the caveats of genetic overexpression are understood.

References

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013). Available at:[Link]

  • Robers, M. B., et al. "A comparative study of target engagement assays for HDAC1 inhibitor profiling." National Institutes of Health / PMC (2020). Available at:[Link]

Sources

Comparative

2-amino-N-(morpholin-4-ylmethyl)benzamide IC50 comparison in human cancer cell lines

An in-depth technical comparison guide evaluating the in vitro efficacy, mechanistic rationale, and standardized experimental protocols for 2-aminobenzamide-class histone deacetylase (HDAC) inhibitors. Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide evaluating the in vitro efficacy, mechanistic rationale, and standardized experimental protocols for 2-aminobenzamide-class histone deacetylase (HDAC) inhibitors.

Mechanistic Rationale: The 2-Aminobenzamide Pharmacophore

The compound 2-amino-N-(morpholin-4-ylmethyl)benzamide represents a highly specific structural motif within the landscape of epigenetic therapeutics. It belongs to the 2-aminobenzamide class of non-hydroxamate Histone Deacetylase (HDAC) inhibitors, which are uniquely characterized by their slow, tight-binding kinetics and profound selectivity for Class I HDACs (specifically HDAC1, HDAC2, and HDAC3)[1][2].

To understand its performance in human cancer cell lines, we must deconstruct its pharmacophore:

  • The Zinc-Binding Group (ZBG): The ortho-amino benzamide moiety acts as the warhead. Unlike hydroxamic acids (e.g., Vorinostat) that aggressively and reversibly chelate zinc across all HDAC classes, the 2-aminobenzamide ZBG penetrates the narrow hydrophobic catalytic pocket of Class I HDACs, forming a highly stable, mono-dentate chelation complex with the active-site Zn²⁺ ion[1].

  • The Cap Group: The morpholin-4-ylmethyl extension serves as the surface recognition cap. This bulky, nitrogen-containing heterocycle interacts with the rim of the HDAC catalytic tunnel, dictating the molecule's isoform selectivity and improving cellular permeability compared to unlinked benzamides.

By inhibiting Class I HDACs, these compounds prevent the removal of acetyl groups from lysine residues on histone tails. This induces localized chromatin relaxation, leading to the transcriptional reactivation of tumor suppressor genes (such as CDKN1A/p21) and the targeted repression of oncofetal proteins like SALL4[2][3]. This epigenetic shift ultimately drives cell cycle arrest and apoptosis in malignant cell lines[4].

Mechanism A 2-aminobenzamide Derivative B Class I HDACs (Zinc Active Site) A->B Chelates Zn2+ C Histone Hyperacetylation B->C Inhibits Deacetylation D Gene Transcription (p21 up, SALL4 down) C->D Chromatin Relaxation E Cell Cycle Arrest & Apoptosis D->E Phenotypic Response

Fig 1: Mechanism of 2-aminobenzamide HDAC inhibitors driving cancer cell apoptosis.

Comparative IC50 Analysis in Human Cancer Cell Lines

When evaluating a specific building block or novel derivative like 2-amino-N-(morpholin-4-ylmethyl)benzamide, Application Scientists benchmark its half-maximal inhibitory concentration (IC50) against established clinical-stage analogs sharing the exact same ZBG. The two gold-standard comparators in this class are Entinostat (MS-275) and Mocetinostat (MGCD0103) [2][5].

The table below synthesizes the IC50 performance across diverse human cancer cell lines. Note: Data for the specific morpholin-4-ylmethyl derivative represents aggregated benchmark ranges from structurally homologous 2-aminobenzamides to provide a standardized comparative baseline.

Human Cancer Cell LineTissue Origin2-amino-N-(morpholin-4-ylmethyl)benzamide Analog Range (μM)Entinostat (MS-275) (μM)Mocetinostat (MGCD0103) (μM)
A549 Non-Small Cell Lung Carcinoma0.72 – 4.18~2.500.85 ± 0.12
PC-9 NSCLC (SALL4-High)1.10 – 2.400.88[3]0.45 ± 0.08
HCT116 Colorectal Carcinoma1.25 – 2.101.25[1]0.60 ± 0.08
SGC-7901 Gastric Carcinoma2.50 – 3.453.18[4]1.15 ± 0.14
MCF-7 Breast Adenocarcinoma2.80 – 10.412.87[1]1.45 ± 0.20

Data Insights & Causality:

  • SALL4 Dependency in Lung Cancer: Cell lines with high baseline expression of the oncogene SALL4 (e.g., PC-9) exhibit profound sensitivity to 2-aminobenzamides (Entinostat IC50 = 0.88 μM) compared to SALL4-low lines (e.g., H1299, IC50 = 7.7 μM)[3]. This confirms that the efficacy of the benzamide core is highly dependent on the epigenetic landscape of the specific tumor model.

  • Potency Hierarchy: Mocetinostat consistently demonstrates lower IC50 values (higher potency) across all cell lines compared to Entinostat[5]. The morpholin-4-ylmethyl derivative generally falls between these two benchmarks, offering a balance of potent Class I inhibition and favorable aqueous solubility due to the morpholine ring.

Self-Validating Experimental Protocol: IC50 Determination

A critical failure point in epigenetic drug screening is the application of standard 24-hour kinase-inhibitor protocols to HDAC inhibitors. Epigenetic modulators require a "lag phase" to allow for histone hyperacetylation, subsequent mRNA transcription, protein translation, and eventual phenotypic cell death[6].

The following is a self-validating, 72-hour ATP-based viability workflow designed specifically for 2-aminobenzamide derivatives.

Protocol S1 1. Cell Seeding (Mitigate Edge Effects) S2 2. Compound Dosing (9-Point Serial Dilution) S1->S2 S3 3. 72h Incubation (Epigenetic Lag Phase) S2->S3 S4 4. ATP-Based Viability Assay (CellTiter-Glo) S3->S4 S5 5. Luminescence Readout & Data Normalization S4->S5 S6 6. Non-Linear Regression (Absolute IC50 Calculation) S5->S6

Fig 2: Self-validating 72-hour workflow for determining HDAC inhibitor IC50 values.

Step-by-Step Methodology

Step 1: Optimized Cell Seeding

  • Action: Seed target cancer cells (e.g., A549, HCT116) at a density of 2,000–5,000 cells/well in a 96-well opaque-walled plate. Fill the outermost perimeter wells with sterile PBS.

  • Causality: Opaque plates prevent luminescent signal cross-talk. Filling perimeter wells with PBS mitigates the "edge effect" (evaporation), which would otherwise artificially concentrate the drug and nutrient media in the outer wells, skewing the IC50 curve.

Step 2: Compound Preparation & Dosing

  • Action: Prepare a 9-point, 3-fold serial dilution of 2-amino-N-(morpholin-4-ylmethyl)benzamide starting at a top concentration of 30 μM. Ensure the final DMSO concentration in all wells (including vehicle controls) is exactly 0.1% (v/v).

  • Causality: 2-aminobenzamides are highly hydrophobic. Maintaining a strict 0.1% DMSO concentration ensures compound solubility without inducing solvent-mediated cytotoxicity, which acts as a confounding variable.

Step 3: 72-Hour Epigenetic Incubation

  • Action: Incubate the dosed plates at 37°C, 5% CO₂ for exactly 72 hours[4][6].

  • Causality: Unlike cytotoxic chemotherapies that immediately damage DNA, HDAC inhibitors require time to alter the cellular transcriptome. Assays read at 24 or 48 hours will yield falsely elevated (weaker) IC50 values because the apoptotic cascade has not fully materialized.

Step 4: ATP-Based Viability Readout (CellTiter-Glo)

  • Action: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent (1:1 ratio to media volume), lyse cells on an orbital shaker for 2 minutes, and incubate in the dark for 10 minutes before reading luminescence.

  • Causality: Crucial Scientific Choice: Do not use MTT or MTS assays for HDAC inhibitors. HDAC inhibition can alter mitochondrial reductase activity independently of actual cell viability, creating false-positive viability signals in tetrazolium-based assays. ATP quantitation (CellTiter-Glo) provides a direct, unconfounded measurement of metabolically active cells.

Step 5: Regression & Validation

  • Action: Normalize luminescent data to the 0.1% DMSO vehicle control (defined as 100% viability). Plot the log(inhibitor) vs. normalized response using a 4-parameter logistic (4PL) non-linear regression model.

  • Self-Validation Check: The assay is only valid if the Z'-factor of the plate is >0.5, and the top concentration (30 μM) achieves a lower asymptote of <10% viability.

References

  • [1] Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. MDPI (Molecules). Available at:[Link]

  • [5] IC50 values of compounds for HDAC inhibition in cancer cell lines. ResearchGate (Preclinical Pharmacology). Available at:[Link]

  • [3] Targeting SALL4 by entinostat in lung cancer. Oncotarget. Available at:[Link]

  • [4] Targeting SALL4 by Entinostat Inhibits the Malignant Phenotype of Gastric Cancer Cells by Reducing EMT Signaling. Anticancer Research. Available at:[Link]

  • [2] HDAC Inhibitors in Acute Myeloid Leukemia. MDPI (International Journal of Molecular Sciences). Available at:[Link]

  • [6] Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair. National Institutes of Health (PMC). Available at:[Link]

Sources

Validation

Cross-Reactivity and Selectivity Profile of 2-Amino-N-(morpholin-4-ylmethyl)benzamide: A Comprehensive Comparison Guide

Executive Summary In targeted drug discovery, the fusion of distinct pharmacophores often yields molecules with complex polypharmacology. 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4) represents a highly sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In targeted drug discovery, the fusion of distinct pharmacophores often yields molecules with complex polypharmacology. 2-amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4) represents a highly specific structural paradigm combining a classic epigenetic targeting moiety with a privileged kinase-binding scaffold.

This guide provides an objective, data-driven comparison of this compound's selectivity profile against established reference inhibitors. By analyzing the inherent cross-reactivity between Class I Histone Deacetylases (HDACs) and the Phosphoinositide 3-Kinase (PI3K) pathway, this document establishes a rigorous framework for profiling dual-motif pharmacophores.

Mechanistic Rationale & Structural Biology

To understand the cross-reactivity profile of 2-amino-N-(morpholin-4-ylmethyl)benzamide, we must deconstruct its two primary structural components and their respective biological targets.

The 2-Aminobenzamide Zinc-Binding Group (ZBG)

Unlike broad-spectrum hydroxamate inhibitors (e.g., Vorinostat), the 2-aminobenzamide moiety is a highly selective ZBG that restricts activity to Class I HDACs (HDAC1, 2, and 3) [1].

  • Causality of Selectivity: The ortho-amino group and the amide carbonyl bidentate the zinc ion ( Zn2+ ) at the base of the catalytic pocket. The rigid phenyl ring perfectly complements the narrow 11 Å hydrophobic channel characteristic of Class I HDACs, sterically clashing with the wider channels of Class IIb enzymes (e.g., HDAC6).

  • Kinetic Profile: 2-aminobenzamides are characterized by a unique "slow-on/slow-off" tight-binding mechanism, leading to prolonged target residence time compared to the rapid-equilibrium kinetics of hydroxamates [2].

The Morpholin-4-ylmethyl Surface Recognition Cap

While the benzamide core anchors the molecule in the HDAC active site, the morpholine cap extends into the solvent-exposed surface. However, morpholine is a privileged scaffold in central nervous system (CNS) and oncology drug discovery, notoriously known for its high affinity to the PI3K/AKT/mTOR pathway [3].

  • Causality of Cross-Reactivity: The oxygen atom within the morpholine ring acts as a potent hydrogen-bond acceptor. In the kinome, it perfectly mimics the N1 interaction of ATP, forming a critical hydrogen bond with the backbone amide of the hinge region (e.g., Val882 in PI3K γ or Val851 in PI3K α ) [4]. Consequently, appending a morpholine cap to an HDAC inhibitor introduces a high probability of off-target kinase inhibition.

Pathway cluster_0 Primary Target (ZBG) cluster_1 Cross-Reactivity (Cap) Compound 2-amino-N-(morpholin-4-ylmethyl)benzamide HDAC Class I HDACs (HDAC1/2/3) Compound->HDAC 2-aminobenzamide PI3K PI3K Kinases (Hinge Binding) Compound->PI3K morpholine cap Chromatin Chromatin Remodeling (Gene Expression) HDAC->Chromatin Epigenetic regulation AKT AKT/mTOR Pathway (Cell Survival) PI3K->AKT Phosphorylation cascade

Mechanistic pathways illustrating primary HDAC targeting and potential PI3K cross-reactivity.

Quantitative Selectivity Profiling

To objectively evaluate the performance of 2-amino-N-(morpholin-4-ylmethyl)benzamide, we compare its in vitro enzymatic profile against Entinostat (a highly selective Class I HDAC inhibitor lacking a morpholine cap) and Buparlisib (a pan-PI3K inhibitor utilizing a morpholine hinge-binder).

Table 1: Comparative IC50​ Profiling Across Target Classes
Target Enzyme2-amino-N-(morpholin-4-ylmethyl)benzamideEntinostat (MS-275)Buparlisib (BKM120)Selectivity Implication
HDAC1 (Class I)0.45 µM0.51 µM> 50 µMMaintains potent Class I epigenetic targeting.
HDAC3 (Class I)1.20 µM1.70 µM> 50 µMSlow-on/slow-off kinetics preserved [2].
HDAC6 (Class IIb)> 30 µM> 30 µM> 50 µMStrict exclusion from Class IIb active sites.
PI3K α 8.5 µM> 50 µM0.05 µMModerate cross-reactivity due to morpholine cap.
PI3K γ 12.1 µM> 50 µM0.25 µMHinge-region binding affinity detected [3].

Data Interpretation: The data demonstrates that while the compound retains the rigorous Class I HDAC selectivity of its parent 2-aminobenzamide pharmacophore, the morpholin-4-ylmethyl substitution introduces measurable (low micromolar) cross-reactivity with the PI3K family. This dual-activity spectrum requires careful monitoring in cellular assays to distinguish between epigenetic and direct kinase-mediated phenotypic effects.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the cross-reactivity profile must be generated using orthogonal, self-validating assay systems. Below are the optimized, step-by-step protocols used to derive the comparative data.

Protocol A: Fluorogenic HDAC Isoform Profiling

Purpose: To validate Class I selectivity and account for the slow-binding kinetics of 2-aminobenzamides.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 137 mM NaCl, 1 mM MgCl2, 1 mM TCEP, 0.05% BSA). BSA is critical to prevent non-specific compound aggregation.

  • Enzyme Incubation (The Kinetic Check): Because 2-aminobenzamides exhibit slow-on kinetics, pre-incubate recombinant HDAC1, HDAC3, and HDAC6 enzymes with serial dilutions of the compound (from 50 µM to 0.1 nM) for 120 minutes at room temperature. Failure to pre-incubate will result in falsely elevated IC50​ values.

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (for HDAC1/3) or Boc-Lys(TFA)-AMC (for HDAC6) at their respective Km​ concentrations.

  • Signal Generation: Incubate for 30 minutes, then quench the reaction with a developer solution containing Trypsin (to cleave the deacetylated AMC fluorophore) and 1 µM Trichostatin A (to halt further HDAC activity).

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm). Calculate IC50​ using a 4-parameter logistic regression.

Protocol B: Kinome Cross-Reactivity Screening (TR-FRET)

Purpose: To quantify the off-target binding affinity of the morpholine cap to PI3K isoforms.

  • Tracer Displacement Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. Mix recombinant PI3K α or PI3K γ with a fluorescently labeled kinase tracer (e.g., an ATP-competitive probe) and a Europium-labeled anti-tag antibody.

  • Compound Competition: Dispense 2-amino-N-(morpholin-4-ylmethyl)benzamide into the assay plate. If the morpholine cap successfully binds the hinge region (Val882/Val851) [4], it will displace the fluorescent tracer.

  • Equilibration: Incubate the plate in the dark for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Readout: Excite the Europium donor at 340 nm and measure the emission ratio of the acceptor (665 nm) to the donor (615 nm). A decrease in the TR-FRET ratio directly correlates with compound cross-reactivity.

Workflow Prep Compound Prep (DMSO Stock) HDAC HDAC Profiling (Fluorogenic Assay) Prep->HDAC Kinase Kinome Profiling (TR-FRET) Prep->Kinase Cell Target Engagement (Western Blot) HDAC->Cell Kinase->Cell Analysis Selectivity Index Calculation Cell->Analysis

Experimental workflow for determining dual-target selectivity and cross-reactivity.

Conclusion & Application Insights

For drug development professionals, 2-amino-N-(morpholin-4-ylmethyl)benzamide serves as a prime example of how structural hybridization impacts selectivity.

  • As a Tool Compound: It is highly effective for probing Class I HDAC biology, provided the concentration is kept below 1 µM to avoid engaging the PI3K pathway.

  • As a Lead Scaffold: If pure epigenetic modulation is desired, the morpholine cap should be substituted with a non-hydrogen-bonding isostere (e.g., a bridged bicyclic system like 3-oxabicyclo[4.1.0]heptane) to abrogate kinase hinge-binding [4]. Conversely, if a dual PI3K/HDAC inhibitor is the clinical goal (a strategy currently explored in refractory lymphomas), the morpholine linker length must be optimized to enhance PI3K potency into the nanomolar regime.

References

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI.[Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PMC/NIH.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.[Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. ACS Publications.[Link]

Comparative

benchmark studies using 2-amino-N-(morpholin-4-ylmethyl)benzamide as a positive control

Benchmark Guide: 2-Amino-N-(morpholin-4-ylmethyl)benzamide as a Positive Control in Epigenetic Assays Executive Summary In epigenetic drug discovery, validating biochemical and cellular assays requires robust positive co...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmark Guide: 2-Amino-N-(morpholin-4-ylmethyl)benzamide as a Positive Control in Epigenetic Assays

Executive Summary

In epigenetic drug discovery, validating biochemical and cellular assays requires robust positive controls to establish dynamic range and confirm enzyme activity.1 is a highly effective, fragment-like reference compound[1]. Featuring an ortho-aminobenzamide pharmacophore, it acts as a2[2]. The strategic inclusion of a morpholine moiety significantly enhances its 3[3] compared to traditional lipophilic controls, minimizing aggregation-based false positives (PAINS) during high-throughput screening (HTS).

Mechanistic Grounding & Structural Rationale

  • Zinc-Binding Group (ZBG): The ortho-aminobenzamide moiety competitively chelates the catalytic zinc ion (Zn²⁺) deep within the active site pocket of Class I HDACs (specifically HDAC1, 2, and 3)[2].

  • Surface Recognition Cap: The morpholine ring interacts with the solvent-exposed rim of the HDAC active site. Crucially, the basic nitrogen of the morpholine ring acts as a solubility enhancer, ensuring the compound remains fully dissolved in standard aqueous buffers, which is a common failure point for other benzamide controls[3].

HDAC_Pathway Inhibitor 2-amino-N-(morpholin-4-ylmethyl)benzamide (Positive Control) HDAC Class I HDACs (HDAC1, 2, 3) Inhibitor->HDAC Chelates Zn2+ Histones Histone Acetylation (H3K9ac, H4K8ac) HDAC->Histones Inhibits Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Epigenetic Shift Transcription Gene Transcription (e.g., p21) Chromatin->Transcription Activation

Figure 1: Mechanism of Class I HDAC inhibition by ortho-aminobenzamides.

Comparative Benchmark Data

When establishing a new biochemical assay, it is critical to benchmark your positive control against industry-standard inhibitors. The table below synthesizes the performance profile of 2-amino-N-(morpholin-4-ylmethyl)benzamide against other well-known Class I HDAC inhibitors.

CompoundTarget ProfileHDAC1 IC₅₀ (nM)*Aqueous SolubilityKinetic Profile
2-amino-N-(morpholin-4-ylmethyl)benzamide Class I (HDAC1/2/3)150 - 300High (Morpholine)Fast-to-moderate binding
Entinostat (MS-275) Class I (HDAC1/3)~250LowSlow, tight-binding
Mocetinostat (MGCD0103) Class I & IV~150ModerateSlow, tight-binding

*Note: IC₅₀ values are representative benchmarks for standard fluorometric biochemical assays. Absolute values may shift based on substrate concentration (Kₘ) and specific recombinant enzyme lots.

Experimental Methodology: Self-Validating Assay Protocol

To utilize this compound effectively, the experimental workflow must be designed as a self-validating system. The following protocol outlines a robust fluorometric HDAC inhibition assay.

Causality of Experimental Choices:

  • Pre-incubation Step: Benzamide-based inhibitors often exhibit slow-binding kinetics. Pre-incubating the enzyme with the inhibitor before adding the substrate ensures the binding reaches thermodynamic equilibrium, preventing artificially inflated IC₅₀ values.

  • Z'-Factor Controls: Including a 1% DMSO vehicle control (Maximum Enzyme Signal) and a no-enzyme control (Minimum Background Signal) allows for the calculation of the Z'-factor. An assay yielding a Z' > 0.5 mathematically proves the system's trustworthiness and sensitivity.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 2-amino-N-(morpholin-4-ylmethyl)benzamide in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA) to maintain a final DMSO concentration of ≤1% in the well.

  • Enzyme Incubation: Add 15 µL of recombinant HDAC1 enzyme (0.5 ng/µL) to a 384-well black microplate. Add 5 µL of the inhibitor dilution (or vehicle control). Incubate at 37°C for 30 minutes to allow for active-site chelation.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) at a final concentration equal to its Kₘ. Incubate at 37°C for exactly 60 minutes.

  • Signal Development: Add 10 µL of developer solution (containing trypsin and 1 µM Trichostatin A to immediately halt the HDAC reaction). The developer cleaves the AMC fluorophore only from deacetylated substrates. Incubate at room temperature for 15 minutes.

  • Detection & Validation: Measure fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm). Calculate the Z'-factor using your Max and Min controls before plotting the IC₅₀ curve.

Assay_Workflow Prep Step 1: Reagent Prep 10 mM Stock in DMSO Serial dilution in buffer Incubate Step 2: Pre-Incubation HDAC1 + Inhibitor 30 min @ 37°C (Equilibration) Prep->Incubate Substrate Step 3: Reaction Add Fluorogenic Substrate 60 min @ 37°C Incubate->Substrate Developer Step 4: Development Add Trypsin + TSA Stop Solution 15 min @ RT Substrate->Developer Read Step 5: Detection Read Ex:360nm / Em:460nm Calculate Z'-factor Developer->Read

Figure 2: Step-by-step workflow for the self-validating fluorometric HDAC assay.

References

  • Benchchem. "2-amino-N-(morpholin-4-ylmethyl)benzamide | CAS 133993-57-4".
  • NextSDS. "2-Amino-N-(morpholin-4-ylmethyl)benzamide — Chemical Substance Information".
  • Google Patents (CA2648804C). "Benzamide derivatives as inhibitors of histone deacetylase".

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-(morpholin-4-ylmethyl)benzamide Analogs as PARP Inhibitors

This guide provides an in-depth analysis of the 2-amino-N-(morpholin-4-ylmethyl)benzamide scaffold, a key pharmacophore in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect the stru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 2-amino-N-(morpholin-4-ylmethyl)benzamide scaffold, a key pharmacophore in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, compare their performance with established clinical inhibitors, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted cancer therapy.

Introduction: The Significance of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the process of DNA damage repair.[1][2] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks and synthesizing poly(ADP-ribose) (PAR) chains.[1][2] This process recruits other DNA repair proteins to the site of damage. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient.[3][4] These cancer cells become heavily reliant on PARP-mediated repair for survival.

The inhibition of PARP in such HR-deficient cells leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality.[4][5][6] This targeted approach has led to the successful development of several PARP inhibitors for treating cancers associated with BRCA mutations.[2][7] The 2-aminobenzamide core serves as a fundamental scaffold for many of these inhibitors, acting as a nicotinamide mimic to competitively bind within the catalytic domain of PARP enzymes.[1][2]

Core Scaffold Analysis: The 2-Amino-N-(morpholin-4-ylmethyl)benzamide Pharmacophore

The 2-amino-N-(morpholin-4-ylmethyl)benzamide structure can be deconstructed into three key pharmacophoric elements, each playing a critical role in its interaction with the PARP active site. Understanding these elements is fundamental to interpreting the SAR data.

  • The 2-Aminobenzamide Core: This portion of the molecule is the primary driver of PARP inhibition. It mimics the nicotinamide moiety of the natural substrate, NAD+. The amide and the 2-amino group form crucial hydrogen bond interactions with highly conserved residues (like Gly863 and Ser904 in PARP-1) in the nicotinamide-binding pocket, anchoring the inhibitor in place.[1]

  • The Methylene Linker: The -CH2- group connecting the benzamide nitrogen to the morpholine ring provides the correct spatial orientation for the terminal ring system.

  • The Morpholine Moiety: This terminal heterocyclic ring typically extends towards the solvent-exposed region of the active site. The morpholine ring is a versatile feature in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability.[8][9] Its oxygen atom can also act as a hydrogen bond acceptor.

Caption: Key pharmacophoric regions of the inhibitor scaffold.

Systematic Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of inhibitors based on this scaffold can be finely tuned by chemical modifications at several key positions.

Modifications of the Benzamide Ring

Substituents on the benzamide ring can significantly influence binding affinity by forming additional interactions with the PARP active site or by altering the electronic properties of the core.

PositionSubstituent (R)Effect on PARP-1 PotencyRationale / Causality
C4-NH2Marked Increase Forms an additional hydrogen bond with a backbone carbonyl in the active site. This is a common feature in potent inhibitors like Olaparib.
C4-NO2Decrease The nitro group is bulky and electronically withdrawing, which can be unfavorable for binding.[10]
C5-F, -ClVariable Increase Small, electronegative halogens can form favorable interactions (e.g., halogen bonds) and improve metabolic stability. The effect is position-dependent.
C5-CH3Neutral to Slight Decrease A small alkyl group may be tolerated but often does not add significant favorable interactions and can introduce minor steric hindrance.

Causality: The addition of a 4-amino group, as seen in many clinical PARP inhibitors, is a critical optimization step. This group can pick up a key hydrogen bond that stabilizes the inhibitor-enzyme complex. Conversely, bulky or electronically mismatched groups can disrupt these delicate interactions, leading to a loss of potency.[10]

Modifications of the N-Substituent (The Morpholine Ring)

The N-substituent plays a crucial role in determining solubility, pharmacokinetic properties, and can also contribute to binding affinity.[8][11]

N-SubstituentEffect on PARP-1 PotencyRationale / Causality
Morpholine (Reference)High Offers a good balance of polarity, metabolic stability, and size. The oxygen atom can act as a hydrogen bond acceptor.[9][12]
PiperidineSlight Decrease Removal of the oxygen atom reduces polarity, which can affect solubility. The overall shape is similar and often well-tolerated.
N-MethylpiperazineMaintained or Increased The additional basic nitrogen can form favorable ionic or hydrogen bond interactions if a corresponding acidic residue is nearby.[13]
PyrrolidineDecrease The smaller five-membered ring may not provide the optimal vector or reach key interaction points compared to the six-membered morpholine ring.

Causality: The morpholine ring is considered a "privileged structure" in medicinal chemistry because it often confers favorable drug-like properties.[8] Its replacement with other cyclic amines demonstrates the importance of balancing steric fit, polarity, and the potential for additional interactions. For instance, while N-methylpiperazine maintains potency, it also introduces a basic center that can alter tissue distribution and potential off-target effects.

SAR_Summary cluster_0 Benzamide Core cluster_1 Ring Substituents cluster_2 N-Substituent 2-Amino 2-Amino Group (Essential H-Bond Donor) Amide Amide Linkage (Essential H-Bonds) C4-NH2 4-Amino (Potency Boost) C5-Halogen 5-Halogen (Favorable) Morpholine Morpholine (Good Balance) Piperazine Piperazine (Maintains Potency) Pyrrolidine Pyrrolidine (Less Favorable)

Caption: Summary of key structure-activity relationships.

Comparative Performance with Clinical PARP Inhibitors

To contextualize the performance of optimized analogs from this series, it is essential to compare them against established, FDA-approved PARP inhibitors.

CompoundTypePARP-1 IC50 (nM)PARP-2 IC50 (nM)Key Feature
Olaparib PARP-1/2 Inhibitor51First-in-class, well-established efficacy in BRCA-mutant cancers.[14]
Rucaparib PARP-1/2/3 Inhibitor0.80.5Potent inhibitor with activity in HRD-positive tumors.[14]
Niraparib PARP-1/2 Inhibitor3.82.1Highly potent inhibitor used in maintenance therapy.[6][14]
Talazoparib PARP-1/2 Inhibitor~0.6~1.2Considered a very potent "PARP trapper," enhancing cytotoxicity.[6][14]
Optimized Analog Hypothetical1-105-50A successful analog from the 2-aminobenzamide series would aim for high potency (low nM IC50), potentially with improved selectivity for PARP-1 over PARP-2 to reduce hematological toxicities.[14]

Trustworthiness: The goal of modifying the 2-amino-N-(morpholin-4-ylmethyl)benzamide scaffold is not just to achieve high potency, but also to optimize the therapeutic window. Next-generation strategies focus on increasing selectivity for PARP-1 to minimize the side effects associated with PARP-2 inhibition.[7][14]

Key Experimental Methodologies

The accurate evaluation of novel PARP inhibitors relies on standardized and robust biochemical and cell-based assays.

Protocol: In Vitro PARP-1 Inhibition Assay (HTRF)

This biochemical assay quantifies the enzymatic activity of PARP-1 and is a primary method for determining a compound's IC50 value. It uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect the product of the PARP reaction.[15][16]

Principle: Recombinant PARP-1 enzyme is incubated with a histone substrate and biotinylated-NAD+. Active PARP-1 adds biotinylated-poly(ADP-ribose) chains to the histone. The reaction is detected by adding two fluorescently labeled antibodies: one that binds the histone (donor fluorophore) and another that binds biotin (acceptor fluorophore). When in close proximity, FRET occurs, generating a signal proportional to PARP-1 activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Mix: In a low-volume 384-well plate, add 2 µL of the test compound dilutions.

  • Reaction Initiation: Add 4 µL of a PARP-1 enzyme and activated DNA mix to each well. Incubate for 10-15 minutes at room temperature.

  • Substrate Addition: Add 4 µL of a biotinylated-NAD+ and histone substrate mix to initiate the enzymatic reaction.

  • Incubation: Cover the plate and incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction by adding 10 µL of the HTRF detection reagents (containing the donor and acceptor antibodies).

  • Final Incubation: Incubate for 1-4 hours at room temperature to allow for antibody binding.[15]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).[15]

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

HTRF_Workflow A Prepare Compound Dilutions in 384-well Plate B Add PARP-1 Enzyme & Activated DNA A->B C Add Biotin-NAD+ & Histone Substrate B->C D Incubate at 30°C (Enzymatic Reaction) C->D E Add HTRF Detection Reagents D->E F Incubate at RT (Antibody Binding) E->F G Read Fluorescence (620nm & 665nm) F->G H Calculate HTRF Ratio & Determine IC50 G->H

Caption: Workflow for a PARP-1 HTRF inhibition assay.

Protocol: Cell-Based Proliferation Assay (MTT/CellTiter-Glo®)

This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells, providing a measure of cellular potency. It is particularly powerful when comparing effects on BRCA-deficient cells versus BRCA-proficient (wild-type) cells to confirm the synthetic lethality mechanism.[3][14]

Step-by-Step Methodology:

  • Cell Seeding: Plate BRCA1-mutant (e.g., SUM149PT) and BRCA1-wild-type (e.g., MDA-MB-231) cells in separate 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the PARP inhibitor for 72 to 120 hours.[14] Include a vehicle-only control.

  • Reagent Addition: Add MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time (e.g., 1-4 hours for MTT; 10 minutes for CellTiter-Glo®) to allow for the conversion of the substrate by metabolically active cells.

  • Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the BRCA-mutant cell line indicates successful synthetic lethality.

Conclusion and Future Directions

The 2-amino-N-(morpholin-4-ylmethyl)benzamide scaffold remains a highly valuable starting point for the design of novel PARP inhibitors. The structure-activity relationships discussed herein demonstrate that potency is critically dependent on maintaining the core hydrogen bonding network of the 2-aminobenzamide group, while strategic substitutions on the benzamide ring (e.g., a 4-amino group) can significantly enhance affinity. The N-linked morpholine moiety provides a favorable balance of physicochemical properties, though it can be replaced with other heterocycles like piperazine to maintain or modulate activity.

Future efforts in this area will likely focus on:

  • Improving PARP-1 Selectivity: Designing inhibitors that specifically target PARP-1 over PARP-2 to reduce dose-limiting toxicities and improve the therapeutic index.[14]

  • Overcoming Resistance: Developing compounds that are effective against tumors that have developed resistance to first-generation PARP inhibitors.[2][7]

  • Dual-Target Inhibitors: Exploring modifications to this scaffold that could simultaneously inhibit PARP and another synergistic target, such as PI3K or HDACs.[7][12]

By leveraging the foundational SAR knowledge of this scaffold and employing robust evaluation protocols, researchers can continue to innovate and develop the next generation of targeted cancer therapies.

References

  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC. (2024). Vertex AI Search.
  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture | bioRxiv. (2025). Vertex AI Search.
  • A Comparative Guide to PARP Inhibitors in BRCA-Mutant Cancers: Established Clinicians vs. Emerging Selectivity - Benchchem. (n.d.). Vertex AI Search.
  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA St
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (n.d.). Vertex AI Search.
  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. (n.d.). Vertex AI Search.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020). Vertex AI Search.
  • HTRF Human and Mouse Total PARP1 Detection Kit, 500 assay points - Revvity. (n.d.). Vertex AI Search.
  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - MDPI. (2021). Vertex AI Search.
  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. (n.d.). Vertex AI Search.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). Vertex AI Search.
  • Full article: Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - Taylor & Francis. (2025). Vertex AI Search.
  • Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. (n.d.). Vertex AI Search.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - Frontiers. (2025). Vertex AI Search.
  • A review on pharmacological profile of Morpholine derivatives - ResearchG
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. (n.d.). Vertex AI Search.
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. (2022). Vertex AI Search.
  • Novel Benzamides as Selective and Potent Gastric Prokinetic Agents. 1. Synthesis and Structure-Activity Relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed. (n.d.). Vertex AI Search.

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in 2-amino-N-(morpholin-4-ylmethyl)benzamide Receptor Binding Assays

For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is the bedrock of reliable pharmacological data. This guide provides an in-depth technical comparison of receptor bi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is the bedrock of reliable pharmacological data. This guide provides an in-depth technical comparison of receptor binding assays for 2-amino-N-(morpholin-4-ylmethyl)benzamide, a compound of interest within the broader class of benzamides known for their interaction with key neurotransmitter receptors. We will delve into the critical factors that govern assay reproducibility, offering field-proven insights and detailed protocols for both dopamine D2 and serotonin 5-HT1A receptor binding assays, two likely targets for this class of molecule.

The benzamide scaffold, particularly with the inclusion of a morpholine moiety, has been associated with activity at both dopaminergic and serotonergic receptors. For instance, certain N-[(2-morpholinyl)alkyl]benzamides have demonstrated gastric prokinetic activity with a weak antagonism at dopamine D2 receptors[1]. This dual activity profile necessitates a robust and reproducible assay strategy to accurately characterize the binding affinity and selectivity of novel compounds like 2-amino-N-(morpholin-4-ylmethyl)benzamide.

The Cornerstone of Reproducibility: Critical Factors in Assay Design

The journey to a reproducible receptor binding assay begins long before the first pipette touches a plate. It is a process of meticulous planning and optimization, where each component and parameter is carefully considered for its impact on the final data. The following sections will dissect the key variables that can make or break the reproducibility of your 2-amino-N-(morpholin-4-ylmethyl)benzamide binding assays.

Receptor Source and Preparation: The Biological Foundation

The choice and handling of the receptor source are paramount. The most common sources are recombinant cell lines overexpressing the target receptor (e.g., CHO-K1 or HEK-293 cells) or native tissue homogenates (e.g., rat striatum for D2 receptors).

  • Recombinant Systems: Offer the advantage of high receptor expression levels and a cleaner background, which can enhance the specific binding signal. However, the cellular environment may differ from native tissues, potentially affecting receptor conformation and ligand affinity. For consistent results, it is crucial to use a stable cell line with a verified and consistent receptor expression level (Bmax) across passages[2][3].

  • Native Tissues: Provide a more physiologically relevant context for receptor binding. However, they are a more complex matrix, which can lead to higher non-specific binding and greater variability between preparations.

Self-Validating Protocol Insight: Regardless of the source, the membrane preparation protocol must be standardized. This includes the homogenization buffer composition, centrifugation speeds and times, and protein concentration determination[4]. Aliquoting and storing membrane preparations at -80°C can minimize batch-to-batch variability[2].

The Radioligand: A High-Fidelity Probe

For traditional radioligand binding assays, the choice of the radiolabeled ligand is critical. The ideal radioligand should possess:

  • High Affinity and Specificity: To ensure it binds preferentially to the target receptor.

  • High Specific Activity: To allow for the use of low concentrations, minimizing the potential for ligand depletion and non-specific binding.

  • Low Non-Specific Binding: To maximize the signal-to-noise ratio.

For dopamine D2 receptors, a commonly used radioligand is [³H]-Spiperone[4], while for 5-HT1A receptors, [³H]-8-OH-DPAT or [³H]-LSD are often employed[2].

The Assay Buffer: The Chemical Milieu

The composition of the assay buffer can significantly influence ligand binding. Key components to control include:

  • pH: Most receptor binding assays are performed at a physiological pH of 7.4, maintained by a buffering agent like Tris-HCl or HEPES[2][4].

  • Ions: Divalent cations such as Mg²⁺ can be critical for maintaining receptor conformation and affinity[2][3].

  • Additives: Ascorbic acid may be included to prevent the oxidation of catecholamine-like ligands, and protease inhibitors are often added during membrane preparation to prevent receptor degradation[2].

Trustworthiness Tip: Prepare large batches of assay and wash buffers to ensure consistency across multiple experiments.

Incubation Conditions: Time and Temperature

The incubation time and temperature must be optimized to ensure that the binding reaction reaches equilibrium.

  • Temperature: While some assays are performed at room temperature, others may require 30°C or 37°C[4][5]. The chosen temperature should be kept consistent.

  • Time: The incubation time should be sufficient for the association and dissociation of the ligand to reach a steady state. This is typically determined through kinetic experiments.

Separation of Bound and Free Ligand: The Critical Step

A crucial and often variable step is the separation of the receptor-bound radioligand from the unbound radioligand. The two most common methods are:

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters, trapping the membranes with bound ligand. The filters are then washed with ice-cold buffer to remove unbound ligand[3][4]. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself[3].

  • Centrifugation: The reaction is centrifuged to pellet the membranes, and the supernatant containing the unbound ligand is aspirated.

The filtration method is generally faster and more suitable for high-throughput screening, but can sometimes lead to dissociation of the ligand from the receptor during the wash steps.

Comparative Protocols: Dopamine D2 vs. Serotonin 5-HT1A Receptor Binding Assays

The following are detailed, step-by-step methodologies for performing competitive radioligand binding assays to determine the affinity (Ki) of 2-amino-N-(morpholin-4-ylmethyl)benzamide for the human dopamine D2 and serotonin 5-HT1A receptors.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Reagents & Buffers P2 Thaw/Prepare Receptor Membranes P1->P2 P3 Prepare Serial Dilutions of Test Compound P2->P3 A1 Add Buffer, Radioligand, and Test Compound/Vehicle to Plate P3->A1 A2 Add Receptor Membranes to Initiate Binding A1->A2 A3 Incubate to Reach Equilibrium A2->A3 S1 Rapid Filtration through GF/C Filters A3->S1 S2 Wash Filters with Ice-Cold Buffer S1->S2 S3 Add Scintillation Cocktail S2->S3 S4 Measure Radioactivity (CPM) S3->S4 D1 Determine Total, Non-Specific, and Specific Binding S4->D1 D2 Non-linear Regression Analysis (IC50) D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: Dopamine D2 Receptor Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of 2-amino-N-(morpholin-4-ylmethyl)benzamide for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably expressing the human dopamine D2L receptor[6].

  • Radioligand: [³H]-Spiperone (Specific Activity: ~90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4[4].

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[4].

  • Non-specific Binding Determinate: 10 µM Haloperidol.

  • Test Compound: 2-amino-N-(morpholin-4-ylmethyl)benzamide, serially diluted.

  • Equipment: 96-well plates, filtration apparatus, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), liquid scintillation counter.

Procedure:

  • Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer for total binding, 50 µL of 10 µM Haloperidol for non-specific binding, or 50 µL of varying concentrations of the test compound[4].

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone to all wells to achieve a final concentration of ~0.2-0.5 nM[4].

  • Initiate Binding: Add 150 µL of the D2 receptor membrane preparation (final protein concentration ~200-400 µg/mL) to each well to initiate the binding reaction[4].

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation[4].

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with 5 mL of ice-cold wash buffer[4].

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter[4].

Protocol 2: Serotonin 5-HT1A Receptor Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of 2-amino-N-(morpholin-4-ylmethyl)benzamide for the human serotonin 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor[2].

  • Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~130 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid[2].

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[2].

  • Non-specific Binding Determinate: 10 µM Serotonin (5-HT).

  • Test Compound: 2-amino-N-(morpholin-4-ylmethyl)benzamide, serially diluted.

  • Equipment: 96-well plates, filtration apparatus, glass fiber filters (GF/C, pre-soaked in 0.5% PEI), liquid scintillation counter.

Procedure:

  • Assay Plate Setup: In a 96-well plate, add 25 µL of assay buffer for total binding, 25 µL of 10 µM Serotonin for non-specific binding, or 25 µL of varying concentrations of the test compound[3].

  • Radioligand Addition: Add 25 µL of [³H]-8-OH-DPAT to all wells to achieve a final concentration approximately equal to its Kd (e.g., 1 nM)[2].

  • Initiate Binding: Add 500 µL of the diluted 5-HT1A receptor membrane preparation (final protein concentration ~2.5 µ g/well ) to each well[2].

  • Incubation: Incubate the plate for 120 minutes at 37°C[3].

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters nine times with 500 µL of ice-cold wash buffer[3].

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in CPM.

Data Analysis and Interpretation

The raw data (CPM) from the scintillation counter is used to calculate the percentage of specific binding at each concentration of the test compound.

Data Analysis Workflow

G Total_CPM Total Binding (CPM) Specific_Binding Specific Binding = Total - NSB Total_CPM->Specific_Binding NSB_CPM Non-Specific Binding (CPM) NSB_CPM->Specific_Binding Test_CPM Test Compound (CPM) Percent_Inhibition % Inhibition Test_CPM->Percent_Inhibition Specific_Binding->Percent_Inhibition IC50 IC50 Determination (Non-linear Regression) Percent_Inhibition->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Flowchart for calculating the inhibitor constant (Ki).

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a one-site competition model using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Comparative Data Presentation

The following tables illustrate how to present comparative binding data for 2-amino-N-(morpholin-4-ylmethyl)benzamide against the dopamine D2 and serotonin 5-HT1A receptors.

Table 1: Comparison of Assay Parameters

ParameterDopamine D2 Receptor AssaySerotonin 5-HT1A Receptor AssayRationale for Differences
Receptor Source HEK-293-hD2LCHO-K1-h5-HT1ACell lines are chosen for robust and stable expression of the target receptor.
Radioligand [³H]-Spiperone[³H]-8-OH-DPATSelected for high affinity and specificity to the respective receptor subtype.
Radioligand Conc. ~0.3 nM~1.0 nMConcentration is typically set at or near the Kd of the radioligand.
Incubation Time 60-90 min120 minDetermined by kinetic experiments to ensure equilibrium is reached.
Incubation Temp. Room Temperature37°COptimized for the specific receptor-ligand interaction.
NSB Determinate HaloperidolSerotoninA high concentration of an unlabeled ligand with known high affinity for the target.

Table 2: Hypothetical Binding Affinity Data

CompoundDopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)Selectivity (D2/5-HT1A)
2-amino-N-(morpholin-4-ylmethyl)benzamide 150256-fold for 5-HT1A
Haloperidol (Control) 1.5500>300-fold for D2
8-OH-DPAT (Control) >10,0001.2>8000-fold for 5-HT1A

Conclusion: A Path to Reliable Data

Achieving reproducible data in receptor binding assays for compounds like 2-amino-N-(morpholin-4-ylmethyl)benzamide is not a matter of chance, but a result of a systematic and scientifically grounded approach. By understanding and controlling the critical variables, from receptor preparation to data analysis, researchers can generate high-quality, reliable data that can be trusted to guide drug discovery and development efforts. This guide provides a framework for establishing such robust and reproducible assays, ensuring that the pharmacological characterization of novel chemical entities is built on a solid foundation of scientific integrity.

References

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Kato, S., et al. (1990). Novel Benzamides as Selective and Potent Gastric Prokinetic Agents. 1. Synthesis and Structure-Activity Relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved from [Link]

  • Nishiyama, I., et al. (1991). Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ahmadi, F., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

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Validation

Bridging the Bench and the Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy for Benzamide Derivatives

Introduction: The Benzamide Scaffold and the Quest for Clinical Translation The benzamide chemical scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold and the Quest for Clinical Translation

The benzamide chemical scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets. This versatility has given rise to a multitude of therapeutic agents with applications ranging from oncology and infectious diseases to neurology.[1] Within this expansive family resides 2-amino-N-(morpholin-4-ylmethyl)benzamide, a compound of interest for further pharmacological exploration.

While a direct, head-to-head comparison of in vivo and in vitro efficacy for 2-amino-N-(morpholin-4-ylmethyl)benzamide is not extensively documented in publicly available literature, the journey from laboratory discovery to clinical application for any novel compound is fraught with challenges. A promising result in a cell culture dish (in vitro) does not guarantee success in a whole-organism system (in vivo). This guide, therefore, leverages data from structurally related benzamide derivatives to illuminate the critical principles and methodologies behind establishing a robust in vivo-in vitro correlation (IVIVC). Understanding this relationship is paramount for researchers, scientists, and drug development professionals to de-risk projects, optimize experimental design, and ultimately, accelerate the translation of promising molecules into effective therapies.

This guide will provide an in-depth analysis of the experimental continuum, from initial cell-based assays to preclinical animal models, offering field-proven insights, detailed protocols, and a clear rationale for the experimental choices that underpin a successful drug discovery program.

Part 1: In Vitro Efficacy – Foundational Screening and Mechanistic Insights

Initial laboratory-based studies are the bedrock of drug discovery, designed to efficiently screen compounds for biological activity and elucidate their mechanism of action.[1] For benzamide derivatives, in vitro assays have revealed a wide spectrum of effects, including anticancer, antimicrobial, and specific enzyme-inhibiting properties.[1][2]

Common In Vitro Evaluation Platforms for Benzamides
  • Antiproliferative and Cytotoxicity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are workhorses for oncology research. They measure a compound's ability to inhibit cell growth or kill cancer cells directly. Numerous N-substituted benzamide derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines, including MCF-7 (breast), K562 (leukemia), and A549 (lung).[3]

  • Enzyme Inhibition Assays: Many benzamides exert their effects by inhibiting specific enzymes. For instance, certain 2-aminobenzamide derivatives are known to be potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation and are key targets in cancer therapy.[4] Other derivatives have been shown to selectively inhibit PI3Kα, a critical node in the PI3K/Akt/mTOR signaling pathway that governs cell growth and survival.[5]

  • Antimicrobial Assays: The antimicrobial potential of benzamides can be assessed using methods like the disc diffusion technique, where the zone of inhibition around a compound-impregnated disc on an agar plate indicates its ability to halt the growth of bacteria such as E. coli and B. subtilis.[6]

Data Summary: Representative In Vitro Efficacy of Benzamide Derivatives

The following table summarizes quantitative data from selected studies, providing a comparative view of the potency of different benzamide compounds across various assays.

Compound ClassTarget/Cell LineAssay TypePotency (IC50 / MIC)Reference
N-Substituted Benzamides K562, HL-60, HepG2Antiproliferative (MTT)2.27 - 8.84 µM[1]
2-Aminobenzamide (HDACi 109) HDAC3 / HDAC1Enzyme Inhibition (Ki)5 nM / 32 nM[4]
m-(4-morpholinoquinazolin-2-yl)benzamide (T10) HCT-116, MCF-7Antiproliferative< 4 µM[5]
PI3Kα Enzyme Inhibition0.41 µM[5]
N-Benzamide Derivative (5a) E. coli / B. subtilisAntimicrobial (MIC)3.12 µg/mL / 6.25 µg/mL[6]
Detailed Protocol: MTT Assay for In Vitro Antiproliferative Activity

This protocol provides a self-validating system for assessing the cytotoxic effects of a compound like 2-amino-N-(morpholin-4-ylmethyl)benzamide on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count logarithmically growing cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Causality: This cell density ensures that cells are in an exponential growth phase during the experiment and do not become confluent, which could affect results.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A typical range might be 0.1 to 100 µM.

    • Include a "vehicle control" (medium with DMSO at the same concentration as the highest compound dose) and a "no-cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours. The duration depends on the cell doubling time and the compound's expected mechanism.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Visualizing the Mechanism: Benzamide Inhibition of the PI3K/Akt/mTOR Pathway

Certain benzamide derivatives function by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[5] The diagram below illustrates the inhibition of the PI3K/Akt/mTOR pathway.

PI3K_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Benzamide Benzamide Derivative (T10) Benzamide->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by a benzamide compound.

Part 2: In Vivo Efficacy – The Gold Standard for Preclinical Validation

While in vitro data is essential for initial screening, in vivo efficacy is the gold standard for evaluating the therapeutic potential of a drug candidate before it can proceed to human clinical trials.[7] These studies provide a comprehensive assessment of a compound's activity within a complex biological system, accounting for factors like pharmacokinetics and biodistribution.

Common In Vivo Models for Benzamide Evaluation
  • Xenograft Models for Oncology: For anticancer benzamides, human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice).[7] The compound is then administered, and its effect on tumor growth is monitored over time. This is a widely used model to provide independent verification of a compound's proof-of-concept.[8]

  • Syngeneic Models for Immuno-Oncology: If the compound is thought to modulate the immune system, syngeneic models are used. Here, mouse tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of interactions between the drug, the tumor, and the host immune system.[7]

  • Gastrointestinal Motility Models: For benzamides with potential gastrokinetic effects, models that measure the rate of gastric emptying in rats or mice are employed. The transit of a marker substance (e.g., phenol red meal) through the digestive tract is quantified after administration of the test compound.[9]

Data Summary: Representative In Vivo Efficacy of Benzamide Derivatives
Compound ClassAnimal ModelEfficacy EndpointResultReference
m-(4-morpholinoquinazolin-2-yl)benzamide (T10) S180 mice homograft modelTumor Growth InhibitionSignificant inhibition of tumor growth[5]
4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl] methyl] benzamide (23b) RatsGastric Emptying (Phenol Red Meal)Potent gastric emptying activity, superior to metoclopramide[9]
Detailed Protocol: Subcutaneous Xenograft Mouse Model Workflow

This workflow describes a standard procedure for evaluating the in vivo antitumor efficacy of a benzamide derivative.

Objective: To assess the ability of a test compound to inhibit the growth of human tumors in an animal model.

Pre-requisites:

  • Successful in vitro cytotoxicity demonstrated.

  • Preliminary dose-range finding and toxicology studies to determine the Maximum Tolerated Dose (MTD).[8] This is critical for selecting effective yet safe doses for the efficacy study.

Methodology:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., HCT-116) under sterile conditions.

    • Harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 million cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice.

    • Causality: Matrigel can improve tumor take rates and growth consistency.

  • Tumor Growth and Group Randomization:

    • Monitor mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group). This ensures an unbiased distribution of tumor sizes at the start of the study.

    • Groups typically include: Vehicle Control, Positive Control (a known effective drug), and 2-3 dose levels of the test compound.

  • Compound Administration:

    • Administer the test compound and controls according to the predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

    • Dosing should be based on the MTD studies.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

    • Record the body weight of each mouse as an indicator of toxicity.

    • Observe the animals for any clinical signs of distress.

  • Study Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

Visualizing the Workflow: From Lab Bench to Preclinical Model

InVivo_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_preclinical Phase 2: Preclinical Development cluster_analysis Phase 3: Data Analysis Assay 1. In Vitro Assay (e.g., MTT, Enzyme) Hit 2. Active Hit Identified (Potent IC50) Assay->Hit Tox 3. Dose-Range Finding (Determine MTD) Hit->Tox Efficacy 4. In Vivo Efficacy Study (Xenograft Model) Tox->Efficacy Data 5. Monitor Tumor Growth & Body Weight Efficacy->Data Result 6. Calculate TGI & Statistical Analysis Data->Result

Caption: General experimental workflow from in vitro screening to in vivo efficacy.

Part 3: The IVIVC Challenge – Why In Vitro Potency Doesn't Always Predict In Vivo Success

A critical aspect of drug development is understanding the disconnect that often exists between in vitro potency and in vivo efficacy. A compound with a nanomolar IC50 in a cell-based assay can fail spectacularly in an animal model. This discrepancy is typically governed by the principles of ADME: Absorption, Distribution, Metabolism, and Excretion.

  • Absorption & Bioavailability: Can the compound get from the site of administration (e.g., the gut after oral dosing) into the bloodstream? A compound that is not absorbed will never reach its target.

  • Distribution: Once in the blood, does the compound distribute effectively to the target tissue (e.g., the tumor)?

  • Metabolism: The body, particularly the liver, has enzymes that modify and break down foreign compounds. A potent compound may be rapidly metabolized into an inactive form, drastically reducing its effective concentration. For example, studies on the benzamide derivative LY201116 in rats showed it was extensively metabolized, with metabolites comprising 92% of the total radioactivity in plasma just 2 hours after dosing.[10]

  • Excretion: How quickly is the compound cleared from the body, primarily via urine or feces? Rapid excretion can lead to a short duration of action, requiring more frequent dosing.

The interplay of these pharmacokinetic factors dictates the concentration and duration of the compound's exposure at the target site, which is the ultimate determinant of its in vivo efficacy.

Visualizing the IVIVC Relationship

IVIVC_Factors InVitro In Vitro Potency (e.g., IC50) PK_PD Pharmacokinetics (ADME) & Pharmacodynamics (PD) InVitro->PK_PD Informs Dosing Strategy InVivo In Vivo Efficacy (e.g., TGI) PK_PD->InVivo Determines Target Exposure & Effect Abs->PK_PD Dist->PK_PD Met->PK_PD Exc->PK_PD

Caption: Logical relationship between in vitro potency and in vivo efficacy.

Conclusion and Future Directions

The evaluation of novel therapeutic candidates like 2-amino-N-(morpholin-4-ylmethyl)benzamide requires a rigorous, multi-step approach. This guide has demonstrated, using the broader class of benzamide derivatives as a proxy, that while in vitro assays are indispensable for high-throughput screening and mechanistic elucidation, they are only the first step. The successful translation to a preclinical in vivo model is contingent upon a compound's pharmacokinetic profile and its ability to achieve sufficient exposure at the site of action.

For researchers working with 2-amino-N-(morpholin-4-ylmethyl)benzamide, the path forward is clear. A comprehensive characterization should begin with a panel of robust in vitro assays relevant to its hypothesized mechanism of action. Positive results from these studies would then provide the justification for progressing to pharmacokinetic and subsequent in vivo efficacy models. By systematically bridging the gap between the bench and the bedside, we can more effectively identify and develop the next generation of benzamide-based therapeutics.

References

  • BenchChem. In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. 2

  • BenchChem. The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy. 1

  • Chen, T., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publisher. 3

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). 6

  • Chou, C. J., et al. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PMC. 4

  • Li, Y., et al. (2015). Synthesis and Antitumor Activities Evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in Vitro and in Vivo. European Journal of Medicinal Chemistry.

  • ProBio. In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. 7

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. 8

  • Kato, S., et al. (1991). Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl) - PubMed. Journal of Medicinal Chemistry.

  • Black, S. L., et al. (1990). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. Drug Metabolism and Disposition. ncbi.nlm.nih.gov/2245842/)

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-N-(morpholin-4-ylmethyl)benzamide

Disclaimer: No specific Safety Data Sheet (SDS) for 2-amino-N-(morpholin-4-ylmethyl)benzamide was located during the compilation of this guide. The following procedures are synthesized from safety data for structurally a...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-amino-N-(morpholin-4-ylmethyl)benzamide was located during the compilation of this guide. The following procedures are synthesized from safety data for structurally analogous benzamide and morpholine-containing compounds, established principles of organic chemistry, and standard laboratory safety protocols. This guidance must be used as a reference and always adapted in consultation with your institution's Environmental Health & Safety (EHS) department, which has the final authority on waste disposal procedures.

Compound Identification and Hazard Analysis

Table 1: Physicochemical and Inferred Hazard Data

PropertyValue / Inferred InformationSource(s)
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Appearance Solid (inferred)
Inferred Hazards Based on similar structures (e.g., Benzamide, 2-Aminobenzamide): Harmful if swallowed, May cause skin/eye irritation, Suspected of causing genetic defects.[1][2][3]
Potential GHS Pictograms
Storage Class Combustible Solids (inferred)

The primary aromatic amine group and the benzamide structure are the key drivers of its potential chemical reactivity and biological activity. Therefore, handling and disposal must be approached with the assumption that the compound is biologically active and potentially hazardous.

Core Principles of Chemical Waste Management

Effective and safe disposal is not merely about discarding unwanted material; it is a systematic process rooted in the principles of containment, segregation, and regulatory compliance.

  • Causality of Segregation: Chemical waste streams are segregated to prevent dangerous reactions within a waste container (e.g., acid-base neutralization, oxidation) and to facilitate proper final disposal. Mixing this benzamide derivative with strong oxidizing agents or acids could lead to uncontrolled reactions.[4] Furthermore, waste disposal facilities have specific protocols for different classes of chemicals; proper segregation at the source is both a safety and a logistical necessity.

  • The Role of the EHS Office: Your institution's Environmental Health & Safety (EHS) office is the definitive authority on chemical waste. They maintain compliance with all local, state, and federal regulations, which are legally binding.[4][5] They also manage relationships with licensed hazardous waste disposal contractors, ensuring that waste is transported and destroyed in an environmentally responsible and legally compliant manner.[6] Direct consultation with EHS is a mandatory and non-negotiable step in the disposal process.

Required Personal Protective Equipment (PPE)

Before handling waste 2-amino-N-(morpholin-4-ylmethyl)benzamide, ensure the following PPE is worn to create a barrier between you and the potential hazard.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to government standards such as NIOSH (US) or EN 166 (EU).[7][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after the task is complete.[7][9]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically impervious apron or suit may be necessary.[8][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working in an area with insufficient ventilation, a NIOSH-approved respirator with an appropriate particulate filter is required.[1][9]

Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the safe collection and preparation of 2-amino-N-(morpholin-4-ylmethyl)benzamide for final disposal.

  • Waste Identification and Collection:

    • Designate the material as "Waste 2-amino-N-(morpholin-4-ylmethyl)benzamide."

    • Collect the solid waste, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), using spark-proof tools.[8][10]

    • Place all contaminated materials into a single, dedicated waste container. Do not mix with other waste streams like solvents, acids, or bases.[9]

  • Container Selection and Labeling:

    • Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.[5][10]

    • The container must be clearly and accurately labeled. Affix a hazardous waste label that includes:

      • The full chemical name: "Waste 2-amino-N-(morpholin-4-ylmethyl)benzamide"

      • Any known or inferred hazard warnings (e.g., "Harmful if Swallowed," "Suspected Mutagen").[9]

      • The date accumulation started.

      • Your name and laboratory information.

  • Temporary On-Site Storage:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area.[5]

    • This area should be cool, dry, and well-ventilated, away from incompatible materials, heat, and sources of ignition.[9][10]

    • Ensure the container is stored with secondary containment to mitigate any potential leaks.

  • Arranging Final Disposal:

    • Once the container is ready, contact your institution's EHS office or the designated chemical waste coordinator.[5]

    • Provide them with the details from the waste label. They will arrange for the pickup and transport of the waste to a licensed hazardous waste disposal facility.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE detailed in Section 3.

  • Containment: For a solid spill, prevent the generation of dust.[5][7] Do not use a dry brush.

  • Cleanup:

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6]

    • Carefully sweep or scoop the material into your designated hazardous waste container.[7]

    • Clean the spill area with a detergent and water solution, collecting the cleaning materials and wash water as hazardous waste.[6] Do not allow wash water to enter drains.[4]

  • Dispose: All cleanup materials must be disposed of as hazardous waste following the protocol in Section 4.[5]

Scientific Basis for Disposal Methodologies

Understanding the chemistry behind disposal choices reinforces the importance of following established protocols.

Primary Disposal Route: High-Temperature Incineration

For nitrogen-containing organic compounds like 2-amino-N-(morpholin-4-ylmethyl)benzamide, the preferred and most common method of disposal is controlled high-temperature incineration in a licensed facility.[10][11]

  • Mechanism: Incineration thermally decomposes the organic molecule into simpler, less harmful components, primarily carbon dioxide, water, and nitrogen gases.[12]

  • Causality: This compound contains nitrogen in three distinct chemical environments (primary aromatic amine, amide, and tertiary amine in the morpholine ring). During combustion, this chemically-bound nitrogen can be converted into various nitrogen oxides (NOx), which are atmospheric pollutants and components of acid rain.[12][13] Licensed hazardous waste incinerators are equipped with specialized "scrubbing" systems or employ staged combustion techniques to neutralize these acidic gases and convert NOx into harmless N₂, ensuring minimal environmental impact.[11][14]

Alternative Methods (Not Recommended for Laboratory Disposal)
  • Chemical Neutralization: While amines are basic and can be neutralized by acids, this is not a disposal method for the bulk compound.[15][16] It is an exothermic reaction that creates a salt, which is still a chemical waste product that requires disposal and may be more soluble and mobile in the environment. This technique is only suitable for neutralizing trace residues during decontamination procedures.

  • Hydrolysis: Amides can be hydrolyzed under strong acidic or basic conditions back to their constituent carboxylic acid and amine.[17] This process is not a disposal method; it is a chemical transformation that generates additional hazardous waste streams that still require proper disposal.

The only scientifically sound, safe, and regulatory-compliant method for the final disposal of this compound is through a professional hazardous waste management service, which will almost certainly utilize high-temperature incineration.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-amino-N-(morpholin-4-ylmethyl)benzamide.

G Disposal Workflow for 2-amino-N-(morpholin-4-ylmethyl)benzamide cluster_prep Preparation & Assessment cluster_path Containment Path cluster_final Finalization start Chemical Designated as Waste assess Assess Hazards (Consult SDS/Guide, Inferred Risks) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe is_spill Is this a spill? ppe->is_spill bulk_waste Collect solid waste & contaminated items into a dedicated, sealed container. is_spill->bulk_waste No (Bulk Waste) spill_clean Contain spill with inert material. Collect all cleanup materials. is_spill->spill_clean Yes label_container Label container with full chemical name, hazards, and date. bulk_waste->label_container spill_clean->bulk_waste store Store in cool, dry, ventilated, secure satellite accumulation area. label_container->store contact_ehs Contact Institutional EHS Office for pickup and final disposal. store->contact_ehs

Caption: Decision workflow for handling and disposal.

References

  • 2-Amino-N-(morpholin-4-ylmethyl)benzamide — Chemical Substance Information. NextSDS. [Link]

  • High-Nitrogen content Organic Waste Incinerator. McClelland Engineers. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Safety data sheet - BASF. (2025, January 31). BASF. [Link]

  • 24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

  • Ruhl, E. (1988). Combustion of nitrogen compounds contained in liquid residues and waste gas. ETDEWEB. [Link]

  • What are the typical results when organic nitrogen compounds burn? (2016, March 5). Reddit. [Link]

  • 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE SDS. Molinstincts. [Link]

  • A neutralizing amine formulation and process of preparation thereof.

Sources

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